Product packaging for 1-Phenylpropyl acetate(Cat. No.:CAS No. 2114-29-6)

1-Phenylpropyl acetate

Cat. No.: B1218413
CAS No.: 2114-29-6
M. Wt: 178.23 g/mol
InChI Key: KPUCACGWLYWKKD-UHFFFAOYSA-N
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Description

1-Phenylpropyl acetate is a carboxylic ester. It derives from a benzyl alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1218413 1-Phenylpropyl acetate CAS No. 2114-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2114-29-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-phenylpropyl acetate

InChI

InChI=1S/C11H14O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3

InChI Key

KPUCACGWLYWKKD-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)OC(=O)C

Canonical SMILES

CCC(C1=CC=CC=C1)OC(=O)C

Other CAS No.

2114-29-6

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Phenylpropyl Acetate from 1-Phenylpropanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenylpropyl acetate from 1-phenylpropanol via esterification. The primary method detailed herein involves the acetylation of 1-phenylpropanol using acetic anhydride with pyridine as a catalyst. This document outlines the reaction mechanism, experimental protocols, and purification techniques, and presents relevant quantitative data in a structured format. Included are key visualizations to elucidate the reaction pathway and experimental workflow, designed to meet the technical demands of researchers and professionals in drug development and organic synthesis.

Introduction

This compound is an ester with applications in the fragrance and flavor industry and serves as a potential intermediate in the synthesis of more complex pharmaceutical compounds. Its synthesis is a classic example of nucleophilic acyl substitution, specifically, the esterification of a secondary alcohol. This guide focuses on a robust and widely utilized method employing acetic anhydride as the acetylating agent and pyridine as a catalyst.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

1-Phenylpropanol + Acetic Anhydride → this compound + Acetic Acid

The reaction is typically catalyzed by a base, such as pyridine. The mechanism of this pyridine-catalyzed acetylation involves the following steps:

  • Activation of Acetic Anhydride: Pyridine, a nucleophilic catalyst, attacks one of the carbonyl carbons of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself.[1]

  • Nucleophilic Attack by the Alcohol: The oxygen atom of the hydroxyl group in 1-phenylpropanol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the N-acetylpyridinium ion.

  • Proton Transfer and Product Formation: A proton is transferred from the oxonium ion intermediate to a base (such as another molecule of pyridine), leading to the formation of the final product, this compound, and regenerating the catalyst.

The following diagram illustrates the proposed signaling pathway for this reaction:

reaction_pathway 1-Phenylpropanol 1-Phenylpropanol Tetrahedral Intermediate Tetrahedral Intermediate 1-Phenylpropanol->Tetrahedral Intermediate Nucleophilic attack Acetic Anhydride Acetic Anhydride N-Acetylpyridinium Ion N-Acetylpyridinium Ion Acetic Anhydride->N-Acetylpyridinium Ion Pyridine Pyridine Pyridine->N-Acetylpyridinium Ion Reacts with N-Acetylpyridinium Ion->Tetrahedral Intermediate Acetate Ion Acetate Ion N-Acetylpyridinium Ion->Acetate Ion Releases Tetrahedral Intermediate->Pyridine Releases This compound This compound Tetrahedral Intermediate->this compound Collapse Protonated Product Protonated Product Tetrahedral Intermediate->Protonated Product Pyridinium Ion Pyridinium Ion Protonated Product->this compound Deprotonation by Pyridine Protonated Product->Pyridinium Ion

Pyridine-catalyzed acetylation of 1-phenylpropanol.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
1-PhenylpropanolC₉H₁₂O136.19
Acetic AnhydrideC₄H₆O₃102.09
PyridineC₅H₅N79.10
DichloromethaneCH₂Cl₂84.93
1 M Hydrochloric AcidHCl36.46
Saturated Sodium BicarbonateNaHCO₃84.01
BrineNaCl (aq)-
Anhydrous Sodium SulfateNa₂SO₄142.04
Silica GelSiO₂60.08
HexanesC₆H₁₄-
Ethyl AcetateC₄H₈O₂88.11
Synthesis of this compound

This protocol is a general and robust method for the acetylation of alcohols and is applicable to 1-phenylpropanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve 1-phenylpropanol (1.0 equivalent) in dry pyridine (2–10 mL per mmol of alcohol).

  • Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. To this cooled solution, add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-phenylpropanol) is completely consumed.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of dry methanol.

  • Work-up:

    • Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 1-Phenylpropanol in dry Pyridine Cool Cool to 0°C Dissolve->Cool Add Add Acetic Anhydride Cool->Add Stir Stir at Room Temperature Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Methanol Monitor->Quench Evaporate Co-evaporate with Toluene Quench->Evaporate Dilute Dilute with Dichloromethane Evaporate->Dilute Wash Wash with 1M HCl, H₂O, NaHCO₃, Brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Column_Chromatography Silica Gel Column Chromatography Filter_Concentrate->Column_Chromatography Pure_Product This compound Column_Chromatography->Pure_Product Yields

Workflow for the synthesis of this compound.
Purification

The crude this compound can be purified by silica gel column chromatography.

  • Prepare the Column: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) if necessary to separate the product from any remaining starting material or byproducts.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
1-Phenylpropanol1.0 equivalentProtocol
Acetic Anhydride1.5 - 2.0 equivalentsProtocol
PyridineCatalytic amountProtocol
Product
This compound Yield44%[2]
Physical Properties of this compound
Molecular FormulaC₁₁H₁₄O₂[3]
Molecular Weight178.23 g/mol [3]
Boiling Point229.5 °C at 760 mmHg[3]
Density1.012 g/cm³[3]
Refractive Index1.496[3]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Chemical Shift (ppm)
7.37 – 7.21 (m, 5H, Ar-H)170.5
5.45 (d, J = 7.6 Hz, 1H, -CH(OAc)-)139.8
2.14 – 2.07 (m, 1H, -CH₂-)128.3
2.06 (s, 3H, -C(O)CH₃)127.8
0.96 (d, J = 6.7 Hz, 3H, -CH₃)127.2
0.79 (d, J = 6.8 Hz, 3H, -CH₃)81.1
33.6
21.3
18.8
18.6

Note: The provided NMR data is for 2-methyl-1-phenylpropyl acetate, which is a constitutional isomer of this compound. While specific data for this compound was not found in the search results, the expected chemical shifts would be similar, with the benzylic proton appearing as a triplet and the adjacent methylene protons as a quartet.

Infrared (IR) Spectroscopy

An IR spectrum for this compound was not explicitly found in the search results. However, the expected characteristic absorption bands are:

  • ~3030 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2960 cm⁻¹: C-H stretching of the aliphatic groups.

  • ~1740 cm⁻¹: C=O stretching of the ester group (a strong, characteristic band).

  • ~1240 cm⁻¹: C-O stretching of the ester group.

  • ~1600 and 1450 cm⁻¹: C=C stretching of the aromatic ring.

Conclusion

The synthesis of this compound from 1-phenylpropanol can be effectively achieved through acetylation with acetic anhydride using pyridine as a catalyst. This method is reliable and provides a clear pathway to the desired ester. The provided experimental protocol, along with the quantitative and characterization data, serves as a comprehensive guide for researchers and professionals in the field. Careful monitoring of the reaction and proper purification techniques are crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to the Formation of 1-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpropyl acetate is a carboxylic ester with applications in the fragrance and flavor industries, as well as a potential intermediate in pharmaceutical synthesis.[1] This technical guide provides a comprehensive overview of the primary mechanisms for its formation, including chemical and enzymatic pathways. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of these synthetic routes.

Introduction

This compound (CAS No. 2114-29-6) is a chemical compound characterized by a sweet, floral, and fruity aroma.[1] Its synthesis is of interest for various commercial applications. The core of its formation lies in the esterification of 1-phenyl-1-propanol. This guide will explore the two principal methodologies for achieving this transformation: classical chemical acetylation and biocatalytic enzymatic synthesis.

Chemical Synthesis: Acetylation of 1-Phenyl-1-propanol

The most common chemical route to this compound is the acetylation of 1-phenyl-1-propanol. This reaction involves the transfer of an acetyl group to the hydroxyl group of the alcohol.

Reaction Mechanism

The acetylation of an alcohol can be achieved using various acetylating agents, with acetic anhydride being a common choice, often in the presence of a base catalyst such as pyridine or a Lewis acid.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group in 1-phenyl-1-propanol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the acetate ion departs as a leaving group.

  • Deprotonation: A base, such as pyridine, deprotonates the oxonium ion to yield the final product, this compound.

Acetylation_Mechanism 1-Phenyl-1-propanol 1-Phenyl-1-propanol Acetic_Anhydride Acetic Anhydride Tetrahedral_Intermediate Tetrahedral_Intermediate Acetic_Anhydride->Tetrahedral_Intermediate 1-Phenylpropyl_Acetate This compound Acetic_Acid Acetic Acid Tetrahedral_Intermediate->1-Phenylpropyl_Acetate Collapse Tetrahedral_Intermediate->Acetic_Acid Leaving Group Departure

Figure 1: Mechanism of Acetylation of 1-Phenyl-1-propanol.
Experimental Protocol

This protocol is a representative procedure for the acetylation of a secondary alcohol.

Materials:

  • 1-Phenyl-1-propanol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-phenyl-1-propanol (1 equivalent) in diethyl ether in a round-bottom flask, add pyridine (1.2 equivalents).

  • Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.

Quantitative Data
ParameterValueReference
Yield 75-95% (typical for acetylation of secondary alcohols)General Organic Chemistry Principles
Boiling Point 229.5°C at 760 mmHg
Density 1.012 g/cm³
Refractive Index 1.496

Spectroscopic Data (Reference for a similar compound, 3-phenylpropyl acetate):

Technique Data
¹H NMR (CDCl₃, 250 MHz) δ 1.88 (q, 2H), 1.97 (s, 3H), 2.6 (t, 2H), 4.0 (t, 2H), 7.0-7.2 (m, 5H)[2]
¹³C NMR (CDCl₃, 62.5 MHz) δ 20.9, 30.1, 32.1, 63.8, 126.0, 128.3, 128.4, 141.1, 171.1[2]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Biocatalysis offers a greener and more selective alternative to chemical synthesis. Lipases are commonly employed for esterification reactions due to their stability in organic solvents and high selectivity.

Reaction Mechanism

The lipase-catalyzed synthesis of this compound from 1-phenyl-1-propanol and an acyl donor (e.g., vinyl acetate) generally follows a Ping-Pong Bi-Bi mechanism.

  • Acylation: The lipase's active site serine residue attacks the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the first product (e.g., acetaldehyde from vinyl acetate).

  • Esterification: The alcohol (1-phenyl-1-propanol) then enters the active site and attacks the acyl-enzyme intermediate.

  • Product Release: This results in the formation of the ester (this compound) and the regeneration of the free enzyme.

Enzymatic_Mechanism E Free Lipase E-Acyl_Donor Enzyme-Acyl Donor Complex E->E-Acyl_Donor Acyl-Enzyme Acyl-Enzyme Intermediate E-Acyl_Donor->Acyl-Enzyme E-Alcohol Enzyme-Alcohol Complex Acyl-Enzyme->E-Alcohol Product1 Product 1 Acyl-Enzyme->Product1 Release E-Ester Enzyme-Ester Complex E-Alcohol->E-Ester E-Ester->E Regeneration Ester This compound E-Ester->Ester Release Acyl_Donor Acyl Donor Acyl_Donor->E-Acyl_Donor Alcohol 1-Phenyl-1-propanol Alcohol->E-Alcohol

Figure 2: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.
Experimental Protocol

This protocol is based on general procedures for lipase-catalyzed esterification.

Materials:

  • 1-Phenyl-1-propanol

  • Vinyl acetate (or another suitable acyl donor)

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or stirred reactor

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a sealed reaction vessel, combine 1-phenyl-1-propanol (1 equivalent) and the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents) in an anhydrous organic solvent.

  • Add the immobilized lipase (typically 1-10% w/w of substrates).

  • If necessary, add activated molecular sieves to remove any water present or formed during the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.

  • Monitor the conversion of 1-phenyl-1-propanol to this compound periodically by taking aliquots and analyzing them by GC.

  • Once the reaction reaches the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting ester by vacuum distillation or column chromatography.

Quantitative Data

The following table presents representative data from a study on a similar enzymatic esterification.

ParameterValue
Enzyme Immobilized Candida antarctica lipase B
Acyl Donor Vinyl acetate
Solvent n-Hexane
Temperature 60 °C
Substrate Concentration 100 mmol/L 1-phenylethanol
Acyl Donor Concentration 500 mmol/L vinyl acetate
Enzyme Loading 40 mg/mL
Reaction Time 24 hours
Yield 61.49%

Conclusion

The formation of this compound can be effectively achieved through both chemical and enzymatic methods. Chemical synthesis via acetylation offers high yields and relatively simple procedures, making it suitable for large-scale production. Enzymatic synthesis, on the other hand, provides a milder, more selective, and environmentally friendly alternative, which is particularly advantageous for the synthesis of chiral esters and applications in the food and fragrance industries where "natural" labeling is desired. The choice of method will depend on the specific requirements of the application, including cost, scale, desired purity, and environmental considerations.

References

The Occurrence of Phenylpropyl Acetates in Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of 1-Phenylpropyl Acetate and its Natural Isomer, 3-Phenylpropyl Acetate

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural occurrence of phenylpropyl acetates in the plant kingdom. A critical review of scientific literature and chemical databases reveals that This compound (CAS 2114-29-6) is not a known naturally occurring compound in plants. The information available points towards its use as a synthetic fragrance and flavoring ingredient.

Conversely, its isomer, 3-Phenylpropyl acetate (CAS 122-72-5) , also known as hydrocinnamyl acetate, is a well-documented natural volatile organic compound. It is responsible for the pleasant floral and fruity aromas in a variety of plant species. This guide will focus on the natural occurrence, biosynthesis, and analytical methodologies for this naturally occurring isomer.

Natural Occurrence and Quantitative Data of 3-Phenylpropyl Acetate

3-Phenylpropyl acetate is a constituent of the essential oils and aromatic extracts of numerous plants. Its presence contributes significantly to the characteristic scent profile of many flowers and fruits. The compound has been identified in species from diverse plant families. It is reported to be found in guava fruit and peel, melon, cassia leaf, and rum[1][2][3].

The concentration of 3-phenylpropyl acetate can vary considerably based on the plant species, the specific part of the plant, geographical origin, and the extraction method employed. A summary of reported quantitative data is presented below.

Plant SpeciesPlant PartGeographic OriginConcentration (%)
Cinnamomum sp. (Cinnamon)Fruit OilIndia2.9 - 4.3
Psidium guajava (Guava)Fruit HeadspaceReunion0.30
Michelia champaca (Champaca)ConcreteNot Specified0.05
Hyacinthus orientalis (Hyacinth)AbsoluteNot Specified0.05 - 0.06
Narcissus sp. (Narcissus)AbsoluteNot Specified1.83
Laurus nobilis (Laurel)Leaf OilTurkey0.10
(Data sourced from The Good Scents Company[2])

Biosynthesis of 3-Phenylpropyl Acetate

3-Phenylpropyl acetate is a product of the phenylpropanoid pathway, a major route of secondary metabolism in plants that generates a wide array of phenolic compounds from the amino acid phenylalanine.[4][5] This pathway is fundamental for the synthesis of structural polymers like lignin, as well as pigments, UV protectants, and fragrance compounds.[4]

The biosynthesis begins with the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL).[6] A series of subsequent enzymatic steps involving hydroxylations, methylations, and CoA-ligations produces a variety of hydroxycinnamic acids and their corresponding CoA esters.[4][6] These intermediates, such as cinnamoyl-CoA, serve as precursors to phenylpropanols. The final step in the formation of 3-phenylpropyl acetate is the esterification of 3-phenyl-1-propanol, which is catalyzed by an alcohol acyltransferase (AAT).

G General Phenylpropanoid Pathway Leading to Phenylpropyl Esters Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA 4CL CinAld Cinnamaldehyde CinCoA->CinAld CCR CinOH Cinnamyl Alcohol CinAld->CinOH CAD HCA 3-Phenyl-1-propanol (Hydrocinnamyl Alcohol) CinOH->HCA Reduction PPA 3-Phenylpropyl Acetate HCA->PPA AAT AcetylCoA Acetyl-CoA AcetylCoA->PPA AAT G Workflow for Plant Volatile Analysis cluster_0 Sample Collection & Extraction cluster_1 Analysis cluster_2 Data Processing Plant Plant Material (e.g., Flower, Bark) SD Steam Distillation Plant->SD SPME Headspace SPME Plant->SPME Oil Essential Oil SD->Oil Fiber Adsorbed Volatiles on SPME Fiber SPME->Fiber GCMS GC-MS System Oil->GCMS Injection Fiber->GCMS Thermal Desorption Data Chromatogram & Mass Spectra GCMS->Data ID Compound Identification (Library & Standard Comparison) Data->ID Quant Quantification ID->Quant Report Final Report Quant->Report

References

Toxicological Profile of 1-Phenylpropyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 1-phenylpropyl acetate (CAS No. 2114-29-6). It is intended for informational purposes for a scientific audience. A significant lack of specific toxicological data for this compound in publicly available literature and databases necessitates a cautious approach to its safety assessment. Much of the quantitative data presented herein is for the isomeric compound 3-phenylpropyl acetate or the related compound phenyl acetate, and its extrapolation to this compound should be done with scientific discretion.

Introduction

This compound is a fragrance ingredient used in various consumer products.[1] A thorough understanding of its toxicological profile is essential for ensuring its safe use and for regulatory compliance. This technical guide summarizes the currently available toxicological data, outlines standard experimental protocols for its assessment, and provides visualizations of relevant biological pathways and experimental workflows.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is sparse. Safety Data Sheets (SDS) for this compound consistently report "no data available" for most toxicological endpoints, including acute inhalation toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity (single and repeated exposure).[2]

For comparative purposes, the following tables summarize the available data for the related compounds, phenyl acetate and 3-phenylpropyl acetate.

Table 1: Acute Toxicity Data for Related Compounds

CompoundTestSpeciesRouteLD50Reference
Phenyl AcetateAcute Oral ToxicityRatOral1749 mg/kg[3]
Phenyl AcetateAcute Dermal ToxicityRabbitDermal8584 mg/kg[3]
3-Phenylpropyl AcetateAcute Oral ToxicityRatOral4700 mg/kg
3-Phenylpropyl AcetateAcute Dermal ToxicityRabbitDermal>5000 mg/kg

Table 2: Genotoxicity Data for 3-Phenylpropyl Acetate (Read-Across)

Test TypeSystemConcentrationResultReference
In vitro Micronucleus TestMammalian CellsNot specifiedNon-clastogenic (by read-across from phenethyl propionate)[4]
Bacterial Reverse Mutation (Ames) TestS. typhimuriumNot specifiedNot mutagenic (by read-across from phenethyl acetate)[4]

Table 3: Skin Sensitization Data for 3-Phenylpropyl Acetate

Test TypeSpeciesConcentrationResultReference
Murine Local Lymph Node Assay (LLNA)MouseUp to 50%Not sensitizing[4]
Guinea Pig TestGuinea PigNot specifiedNot sensitizing[4]

Experimental Protocols

In the absence of specific studies on this compound, this section details the standard experimental protocols, based on OECD guidelines, that would be employed to assess its toxicological profile.

Acute Toxicity
  • Oral Toxicity (OECD 401): This test evaluates the adverse effects occurring shortly after a single oral administration of the substance.[3]

    • Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats). Observations of effects and mortality are made over a 14-day period.[3]

    • Animal Model: Young adult rats of a single sex are commonly used.[3]

    • Procedure: A single dose is administered by gavage. Animals are observed for signs of toxicity and mortality at regular intervals.[3]

    • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[3]

  • Dermal Toxicity (OECD 402): This study assesses the potential hazards from short-term dermal exposure.

    • Principle: The substance is applied to the clipped, intact skin of experimental animals (typically rats or rabbits) for 24 hours.[5]

    • Procedure: A single dose is applied to an area of approximately 10% of the body surface. The site is covered with a porous gauze dressing. Observations for toxicity and mortality are recorded for at least 14 days.[5]

    • Endpoint: The dermal LD50 is determined.

Irritation and Sensitization
  • Dermal Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause reversible or irreversible skin inflammation.[2][6]

    • Principle: A single dose of the substance is applied to a small area of the skin of an experimental animal (albino rabbit).[6]

    • Procedure: The substance is applied to a patch of skin and covered for 4 hours. Skin reactions (erythema and edema) are scored at specified intervals (1, 24, 48, and 72 hours) after exposure.[2][6]

  • Eye Irritation/Corrosion (OECD 405): This test assesses the potential of a substance to cause damage to the eye.[7][8][9][10]

    • Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (albino rabbit).[7][10]

    • Procedure: The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7][10]

Genotoxicity
  • Bacterial Reverse Mutation Test (Ames Test) (OECD 471): This in vitro assay is used to detect gene mutations.[11][12]

    • Principle: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance. Mutations that revert the bacteria to a state where they can synthesize the required amino acid are scored.[11][12]

    • Procedure: The test is performed with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects chromosomal damage.[13][14][15][16]

    • Principle: Cultured mammalian cells are exposed to the test substance. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, is assessed.[14][15][16]

    • Procedure: The test is conducted with and without metabolic activation. Cells are analyzed for the presence of micronuclei in interphase cells.[15]

Repeated Dose Toxicity
  • Repeated Dose 28-day Oral Toxicity Study (OECD 407): This study provides information on the potential health hazards from repeated oral exposure over a 28-day period.[17][18][19][20][21]

    • Principle: The test substance is administered daily in graduated doses to groups of rodents for 28 days.[17][20]

    • Procedure: Animals are observed daily for signs of toxicity. At the end of the study, hematology, clinical biochemistry, and histopathology are evaluated.[20]

    • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[20]

Reproductive and Developmental Toxicity
  • Prenatal Developmental Toxicity Study (OECD 414): This study is designed to assess the effects of the test substance on the pregnant female and the developing embryo and fetus.[4][22][23][24]

    • Principle: The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of organogenesis.[4][22]

    • Procedure: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.[4]

Mandatory Visualizations

Signaling Pathways

The primary metabolic pathway for esters like this compound is expected to be hydrolysis, catalyzed by carboxylesterases, which are abundant in the liver and other tissues. This reaction would break the ester bond to form 1-phenylpropanol and acetic acid.

G cluster_0 Metabolism of this compound This compound This compound Carboxylesterases Carboxylesterases This compound->Carboxylesterases Hydrolysis 1-Phenylpropanol 1-Phenylpropanol Carboxylesterases->1-Phenylpropanol Acetic Acid Acetic Acid Carboxylesterases->Acetic Acid Further Metabolism Further Metabolism 1-Phenylpropanol->Further Metabolism Acetic Acid->Further Metabolism G cluster_1 In Vitro Genotoxicity Testing Workflow Ames Ames Test (OECD 471) - Bacterial Reverse Mutation Metabolic_Activation With/Without S9 Metabolic Activation Ames->Metabolic_Activation Micronucleus In Vitro Micronucleus Test (OECD 487) - Chromosomal Damage Micronucleus->Metabolic_Activation Result_Ames Mutagenic Potential Metabolic_Activation->Result_Ames Result_Micro Clastogenic/Aneugenic Potential Metabolic_Activation->Result_Micro G cluster_2 Acute Dermal Irritation Testing Workflow (OECD 404) Application Apply Substance to Skin (4-hour exposure) Observation Observe for Erythema/Edema (1, 24, 48, 72 hrs) Application->Observation Scoring Score Skin Reactions Observation->Scoring Classification Classify as Irritant or Non-irritant Scoring->Classification

References

An In-depth Technical Guide to 1-Phenylpropyl Acetate: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylpropyl acetate (CAS No. 2114-29-6), a significant fragrance and flavoring agent. This document details its chemical and physical properties, summarizes available synonyms and trade names, and outlines general experimental protocols for its synthesis and analysis. The information is presented to support research, development, and quality control activities within the pharmaceutical, cosmetic, and food science industries.

Chemical Identity and Properties

This compound is a carboxylic ester characterized by a sweet, floral, and fruity aroma.[1] It is a colorless to pale yellow liquid under standard conditions.[2]

Synonyms and Identifiers

A variety of synonyms are used to identify this compound in literature and commerce. While specific trade names are not widely publicized, the compound is available from numerous chemical suppliers.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
IUPAC Name This compound
CAS Number 2114-29-6[1][3][4][5]
EINECS Number 218-312-2[3][4]
Molecular Formula C₁₁H₁₄O₂[3][4]
Synonyms 1-Acetoxy-1-phenylpropane[1][4], 1-Phenyl-1-propanol acetate[1][4], Acetic acid, 1-phenylpropyl ester[1], α-Ethylbenzyl acetate[4], Benzenemethanol, α-ethyl-, acetate[2][3], (±)-1-Phenyl-1-propyl acetate[4], 1-Phenylprop-1-yl acetate[4], Benzyl alcohol, α-ethyl-, acetate[3], NSC 404610[3][4]
Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various formulations and for ensuring safe handling and storage.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Molecular Weight 178.23 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 229.5 °C at 760 mmHg[3]
Density 1.012 g/cm³[3]
Flash Point 91.7 °C[3][4]
Vapor Pressure 0.0693 mmHg at 25 °C[3]
Refractive Index 1.496[3][4]
Solubility Soluble in alcohol[2]

Applications

This compound's pleasant aroma leads to its extensive use in several industries.

  • Fragrance and Perfumery: It is a common ingredient in perfumes, deodorants, and air fresheners.[1]

  • Cosmetics and Personal Care: The compound is incorporated into lotions, creams, and soaps to provide a floral-fruity scent.[1]

  • Food and Flavoring Industry: It is used as a flavoring agent in products such as fruit-flavored beverages, confectionery, and baked goods.[1]

  • Industrial Applications: Its fragrance is utilized in scented candles, room sprays, and cleaning products.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for its practical application and quality assessment.

Synthesis of this compound (General Procedure)

Materials:

  • 1-Phenyl-1-propanol

  • Acetic anhydride or acetyl chloride

  • A suitable base catalyst (e.g., pyridine or a solid acid catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-Phenyl-1-propanol in the anhydrous solvent.

  • Add the base catalyst to the solution.

  • Slowly add acetic anhydride or acetyl chloride to the mixture while stirring, typically in an ice bath to control the reaction temperature.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as fragrances.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS or equivalent)

  • Helium carrier gas

Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration within the calibrated range of the instrument.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.

  • Carrier Gas Flow Rate: 1.0 - 1.5 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: m/z 40-400

Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a known standard.

  • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Visualization of Relationships

The following diagram illustrates the relationship between this compound, its various identifiers, and its primary applications.

G This compound: Synonyms and Applications cluster_synonyms Synonyms & Identifiers cluster_applications Applications 1-Acetoxy-1-phenylpropane 1-Acetoxy-1-phenylpropane 1-Phenyl-1-propanol acetate 1-Phenyl-1-propanol acetate Acetic acid, 1-phenylpropyl ester Acetic acid, 1-phenylpropyl ester alpha-Ethylbenzyl acetate alpha-Ethylbenzyl acetate Benzenemethanol, alpha-ethyl-, acetate Benzenemethanol, alpha-ethyl-, acetate CAS: 2114-29-6 CAS: 2114-29-6 Fragrances & Perfumery Fragrances & Perfumery Cosmetics & Personal Care Cosmetics & Personal Care Food & Flavoring Food & Flavoring Industrial Uses Industrial Uses This compound This compound This compound->1-Phenyl-1-propanol acetate This compound->Acetic acid, 1-phenylpropyl ester This compound->alpha-Ethylbenzyl acetate This compound->Benzenemethanol, alpha-ethyl-, acetate This compound->CAS: 2114-29-6 This compound->Fragrances & Perfumery This compound->Cosmetics & Personal Care This compound->Food & Flavoring This compound->Industrial Uses

Caption: Relationship between this compound, its synonyms, and applications.

References

An In-depth Technical Guide to the Thermal Stability of 1-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpropyl acetate is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its thermal stability is crucial for ensuring product quality, safety, and efficacy, particularly in manufacturing processes, formulation development, and long-term storage. This technical guide provides a comprehensive overview of the thermal stability of this compound, including a comparative analysis with structurally related compounds, detailed experimental protocols for thermal analysis, and a logical workflow for stability assessment. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from analogous structures to provide a robust framework for its thermal characterization.

Comparative Thermal Stability Data

Compound NameStructureBoiling Point (°C)Decomposition Information
Benzyl Acetate C₉H₁₀O₂213Autoignition temperature: 460 °C.[1]
Phenethyl Acetate C₁₀H₁₂O₂232.6Data not available
Ethyl Phenylacetate C₁₀H₁₂O₂229The thermal decomposition of ethyl acetate (a related, simpler ester) has been studied, showing decomposition into ethylene and acetic acid between 420-550 °C.[2][3]

Note: The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. It is different from the thermal decomposition temperature in an inert atmosphere.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common and powerful techniques.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, degradation profiles, and compositional analysis.[5]

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[6]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).[6] For liquid samples, ensure the crucible is not filled more than 20% to prevent sample expulsion upon boiling.[6]

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Use an empty crucible as a reference, if required by the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative decomposition.[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a linear heating rate, commonly 10 °C/min, to a final temperature above the expected decomposition range (e.g., 600 °C).[5]

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature.

    • The onset temperature of decomposition is determined from the initial significant mass loss.

    • The temperatures at which 5% (T₅%) and 10% (T₁₀%) mass loss occur are often reported as indicators of thermal stability.

    • The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[8][9]

Objective: To determine the melting point (if applicable), boiling point, and enthalpy of decomposition of this compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-Series or similar).[10]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-15 mg of this compound into a hermetic aluminum DSC pan.[7]

    • Seal the pan to contain the liquid sample and its vapor pressure.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 cm³/min).[7]

  • Thermal Program:

    • A heat/cool/heat cycle is often employed to remove the thermal history of the sample.[7]

    • Equilibrate the sample at a low starting temperature (e.g., -20 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses the expected thermal events.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Endothermic peaks typically represent melting and boiling, while exothermic peaks can indicate decomposition or crystallization.

    • The onset temperature of an endothermic peak can be taken as the melting or boiling point.

    • The area under a peak corresponds to the enthalpy change of the transition.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a liquid organic compound like this compound.

Thermal_Stability_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Interpretation cluster_report 4. Stability Assessment Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Thermal Events) DSC->DSC_Data Stability_Report Thermal Stability Report: - Onset of Decomposition - Decomposition Range - Enthalpy of Decomposition TGA_Data->Stability_Report DSC_Data->Stability_Report

Caption: A flowchart of the experimental workflow for assessing the thermal stability of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive assessment can be performed using standard thermal analysis techniques. The provided experimental protocols for TGA and DSC offer a robust methodology for determining key stability parameters. By comparing the obtained data with that of structurally related compounds, a thorough understanding of the thermal behavior of this compound can be achieved. This information is critical for its safe handling, processing, and for ensuring the stability of formulations in which it is a component.

References

A Technical Guide to Quantum Chemical Calculations for 1-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 1-phenylpropyl acetate. It is intended to serve as a technical resource for professionals in the fields of computational chemistry, pharmacology, and drug development who are interested in the molecular properties and reactivity of this compound.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By solving the Schrödinger equation (or its approximations) for a given molecule, we can obtain valuable insights into its electronic structure, geometry, and energetic properties. These insights can be used to predict a wide range of chemical and physical properties, including molecular reactivity, spectroscopic signatures, and intermolecular interactions. For a molecule like this compound, which is of interest in various chemical and biological contexts, quantum chemical calculations can provide a fundamental understanding of its behavior at the molecular level.

This guide focuses on Density Functional Theory (DFT), a widely used and computationally efficient method that provides a good balance between accuracy and computational cost for molecules of this size.

Theoretical Framework and Computational Methodology

The foundational step in performing quantum chemical calculations is the selection of an appropriate theoretical method and basis set.

2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core idea of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. A popular and robust functional for this type of calculation is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

2.2. Basis Sets

A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set affects the accuracy and computational cost of the calculation. A commonly used basis set for organic molecules is 6-31G(d,p), which provides a good description of the electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron clouds in molecules.

2.3. Computational Workflow

The general workflow for quantum chemical calculations on this compound is outlined below. This workflow ensures that the calculated properties are for the most stable conformation of the molecule.

G Computational Workflow for this compound A Initial Structure Generation (e.g., from 2D sketch) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Verification of True Minimum (No imaginary frequencies) C->D F Thermochemical Analysis C->F D->B Re-optimize if imaginary frequencies exist E Calculation of Electronic Properties (HOMO, LUMO, ESP) D->E Proceed if minimum is confirmed G Data Analysis and Interpretation E->G F->G

Figure 1: A generalized workflow for performing quantum chemical calculations on this compound.

Detailed Experimental and Computational Protocols

3.1. Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS. The visualization of molecular orbitals and electrostatic potential maps can be done with software like GaussView, Avogadro, or VMD.

3.2. Protocol for Geometry Optimization

  • Initial Structure: An initial 3D structure of this compound is generated. This can be done using a molecular builder or by converting a 2D chemical drawing.

  • Optimization Keyword: The geometry optimization is performed using the Opt keyword in the calculation input file.

  • Method and Basis Set: The B3LYP functional and the 6-31G(d,p) basis set are specified.

  • Convergence Criteria: Default convergence criteria for the forces and displacements are typically sufficient.

  • Execution: The calculation is run, and the output file is monitored for successful convergence.

3.3. Protocol for Frequency Calculation

  • Optimized Geometry: The frequency calculation must be performed on the optimized geometry obtained from the previous step.

  • Frequency Keyword: The Freq keyword is used in the input file.

  • Method and Basis Set: The same level of theory (B3LYP/6-31G(d,p)) used for the optimization must be employed for consistency.

  • Execution and Verification: After the calculation completes, the output is checked for imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

3.4. Protocol for Electronic Property Calculation

  • Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry using the same level of theory.

  • Population Analysis: The Pop=Full keyword is often used to obtain detailed information about the molecular orbitals, including their energies and compositions.

  • Cube Generation: To visualize properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP), cube files are generated.

Predicted Molecular Properties of this compound

The following tables present hypothetical, yet representative, data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/Angle/DihedralValue
Bond Lengths (Å) C(phenyl)-C(propyl)1.52
C(propyl)-O(ester)1.45
O(ester)-C(carbonyl)1.36
C(carbonyl)=O1.21
Bond Angles (°) C(phenyl)-C(propyl)-O(ester)109.5
C(propyl)-O(ester)-C(carbonyl)117.8
O(ester)-C(carbonyl)=O125.3
Dihedral Angles (°) C-C-C-O (propyl chain)-178.5
C-O-C=O (ester group)179.9

Table 2: Calculated Vibrational Frequencies (Selected)

Frequency (cm⁻¹)Vibrational ModeDescription
3050-3100C-H stretchAromatic C-H stretching
2850-2960C-H stretchAliphatic C-H stretching
1735C=O stretchCarbonyl stretch of the ester
1240C-O stretchAsymmetric C-O-C stretch of the ester
1050C-O stretchSymmetric C-O-C stretch of the ester

Table 3: Electronic Properties

PropertyValue (eV)
Energy of HOMO-6.85
Energy of LUMO-0.25
HOMO-LUMO Energy Gap (ΔE)6.60
Dipole Moment (Debye)1.85

Table 4: Thermochemical Data (at 298.15 K and 1 atm)

PropertyValue
Zero-point energy (kcal/mol)155.2
Enthalpy (kcal/mol)165.8
Gibbs Free Energy (kcal/mol)120.4
Entropy (cal/mol·K)105.6

Visualization of Logical Relationships

The interplay between different calculated properties is crucial for a comprehensive understanding. The following diagram illustrates these relationships.

G Interdependencies of Calculated Properties Opt Optimized Geometry Freq Vibrational Frequencies Opt->Freq is required for Electronic Electronic Properties (HOMO, LUMO) Opt->Electronic is required for Thermo Thermochemistry Freq->Thermo provides data for Spectra IR/Raman Spectra Freq->Spectra predicts Reactivity Chemical Reactivity Electronic->Reactivity informs

Figure 2: Logical dependencies between key quantum chemical calculations and their derived properties.

Conclusion and Applications in Drug Development

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing the molecular properties of this compound. The optimized geometry offers insights into the molecule's three-dimensional shape, which is critical for understanding its interaction with biological targets. The electronic properties, particularly the HOMO-LUMO gap, provide a measure of the molecule's chemical reactivity and kinetic stability. Vibrational frequency analysis not only confirms the stability of the computed structure but also allows for the prediction of its infrared spectrum, which can be compared with experimental data.

For drug development professionals, this information is invaluable. It can be used to:

  • Guide lead optimization: By understanding the electronic and steric properties of the molecule, modifications can be proposed to enhance binding affinity or other pharmacological properties.

  • Predict metabolic fate: The reactivity data can suggest potential sites of metabolic transformation.

  • Develop QSAR models: The calculated descriptors can be used as parameters in quantitative structure-activity relationship models to predict the biological activity of related compounds.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure of 1-Phenylpropyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific crystallographic data for 1-phenylpropyl acetate or its derivatives. This guide, therefore, provides a comprehensive, generalized framework of the experimental protocols and analytical logic required to determine the crystal structure of novel derivatives of this compound. The presented methodologies are based on established practices for the structural elucidation of small organic molecules.

Introduction

This compound and its derivatives are of interest in various fields, including fragrance, flavoring, and potentially as intermediates in pharmaceutical synthesis. Understanding their three-dimensional structure at an atomic level is crucial for elucidating structure-activity relationships (SAR), optimizing molecular properties, and ensuring stereochemical purity. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure of organic compounds. This guide outlines the critical steps from synthesis to structural refinement for a hypothetical this compound derivative.

General Synthetic Routes

The synthesis of this compound derivatives can be approached through several established methods for esterification. The choice of method will depend on the nature of the substituents on the phenyl ring and the desired scale of the reaction.

Acetylation of Substituted 1-Phenylpropan-1-ols

A common and straightforward method involves the acetylation of the corresponding substituted 1-phenylpropan-1-ol. This can be achieved using various acetylating agents under basic conditions.

Experimental Protocol: General Acetylation

  • Dissolution: Dissolve the substituted 1-phenylpropan-1-ol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base (1.2-1.5 eq.), for example, triethylamine or pyridine, to the solution and cool to 0 °C in an ice bath.

  • Acetylating Agent: Slowly add acetyl chloride or acetic anhydride (1.1 eq.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

A generalized workflow for the synthesis and purification is depicted below.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Substituted 1-phenylpropan-1-ol + Acetylating Agent + Base ReactionVessel Reaction in Aprotic Solvent (e.g., DCM) Reactants->ReactionVessel Monitoring Reaction Monitoring (TLC) ReactionVessel->Monitoring Quenching Quenching with NaHCO3(aq) Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Flash Column Chromatography Drying->Chromatography PureProduct Pure 1-Phenylpropyl Acetate Derivative Chromatography->PureProduct

Synthesis and Purification Workflow

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The success of crystallization depends on the purity of the compound, the choice of solvent, and the crystallization technique.

General Considerations for Crystallization
  • Purity: The compound should be of high purity (>95%), as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: A suitable solvent is one in which the compound is moderately soluble. If the solubility is too high, it may be difficult to achieve the supersaturation required for crystal growth.

Common Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules.[1][2]

Experimental Protocol: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture).

  • Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

Experimental Protocol: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., DCM or toluene).

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane or pentane).

  • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Experimental Protocol: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

The logical flow for selecting a crystallization method is outlined below.

G Crystallization Method Selection Start Pure Compound Solubility Screen for Suitable Solvents Start->Solubility HighSol High Solubility in Volatile Solvent? Solubility->HighSol ModerateSol Moderate Solubility? HighSol->ModerateSol No SlowEvap Slow Evaporation HighSol->SlowEvap Yes TempSol Solubility Increases with Temperature? ModerateSol->TempSol No VaporDiff Vapor Diffusion ModerateSol->VaporDiff Yes TempSol->Solubility No, try other solvents SlowCool Slow Cooling TempSol->SlowCool Yes End Single Crystals SlowEvap->End VaporDiff->End SlowCool->End

Crystallization Method Selection

X-ray Diffraction Analysis

Once a suitable single crystal is obtained, X-ray diffraction analysis is performed to determine the crystal structure.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions, and their thermal parameters are refined against the experimental data using a least-squares algorithm.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Data Presentation

Although no specific data exists for this compound derivatives, a typical output from a successful crystal structure determination would include the following quantitative data, which should be summarized in tables for clarity and comparison across different derivatives.

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterHypothetical Derivative 1Hypothetical Derivative 2
Empirical formulaC11H13ClO2C12H16O3
Formula weight212.66208.25
Temperature (K)100(2)100(2)
Wavelength (Å)0.710730.71073
Crystal systemMonoclinicOrthorhombic
Space groupP21/cPca21
a (Å)10.123(4)8.456(2)
b (Å)8.567(3)12.345(5)
c (Å)12.456(5)10.987(3)
α (°)9090
β (°)98.76(2)90
γ (°)9090
Volume (Å3)1067.8(7)1145.6(4)
Z44
Density (calculated, g/cm3)1.3231.208
Rint0.0340.041
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112R1 = 0.051, wR2 = 0.125
Goodness-of-fit on F21.051.07

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°)

Bond/AngleHypothetical Derivative 1Hypothetical Derivative 2
C1-O11.345(3)1.351(4)
C(sp3)-O11.467(3)1.462(4)
C1=O21.201(3)1.198(4)
C1-O1-C(sp3)117.8(2)118.2(3)
O1-C1-O2123.4(2)123.1(3)

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in understanding their chemical and physical properties. While specific data for these compounds are not yet available, the methodologies for their synthesis, crystallization, and structural analysis are well-established. This guide provides a robust framework for researchers to pursue the structural elucidation of this class of molecules, paving the way for future discoveries and applications in drug development and materials science.

References

Methodological & Application

Enantioselective Synthesis of 1-Phenylpropyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-phenylpropyl acetate, a valuable chiral building block in the pharmaceutical and fine chemical industries. The primary focus of these notes is the kinetic resolution of racemic 1-phenyl-1-propanol, a common and efficient strategy to obtain the desired enantiomerically enriched acetate. Methodologies covering both enzymatic and non-enzymatic catalytic systems are presented, along with protocols for the determination of enantiomeric excess.

Introduction

Chiral secondary alcohols and their corresponding esters are of significant interest in asymmetric synthesis. The enantiomers of this compound can serve as precursors to various biologically active molecules, where stereochemistry plays a crucial role in pharmacological activity. Kinetic resolution is a powerful technique that allows for the separation of a racemic mixture by selectively reacting one enantiomer at a faster rate than the other, leading to an enantioenriched product and unreacted starting material. This guide details two effective methods for the kinetic resolution of 1-phenyl-1-propanol to produce enantiomerically enriched this compound: lipase-catalyzed enantioselective acylation and chiral N-heterocyclic carbene (NHC)-catalyzed acylation.

Data Presentation

The following table summarizes quantitative data from representative studies on the enantioselective synthesis of this compound via kinetic resolution of 1-phenyl-1-propanol.

Catalyst SystemAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee (%) of Acetateee (%) of AlcoholReference
Novozym 435Lauric AcidToluene502.5~50>95 (R)>95 (S)[1]
Novozym 435Vinyl LaurateIsooctane473~50>91 (R)Not Reported[2]
Novozym 435Vinyl Acetaten-Heptane60348>90 (R)Not Reported
Chiral NHCVinyl DiphenylacetateTHF-20244593 (R)76 (S)[3]

Note: The stereochemical preference (R or S) for the acylated product can depend on the specific catalyst and conditions used. The data presented reflects the reported outcomes in the cited literature.

Mandatory Visualizations

Enantioselective_Synthesis_Workflow cluster_synthesis Synthesis & Work-up cluster_products Products cluster_analysis Analysis racemic_alcohol Racemic 1-Phenyl-1-propanol reaction Enantioselective Acylation (Kinetic Resolution) racemic_alcohol->reaction reagents Acyl Donor + Chiral Catalyst + Solvent reagents->reaction workup Reaction Quenching & Catalyst Removal reaction->workup separation Chromatographic Separation workup->separation enantioenriched_acetate Enantioenriched This compound separation->enantioenriched_acetate enantioenriched_alcohol Enantioenriched 1-Phenyl-1-propanol separation->enantioenriched_alcohol analysis Chiral GC or HPLC Analysis enantioenriched_acetate->analysis enantioenriched_alcohol->analysis ee_determination Determination of Enantiomeric Excess (ee) analysis->ee_determination

Caption: General workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-1-propanol

This protocol describes the enantioselective acylation of racemic 1-phenyl-1-propanol using an immobilized lipase, Novozym 435.

Materials:

  • Racemic 1-phenyl-1-propanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate or lauric acid)

  • Anhydrous organic solvent (e.g., toluene, hexane, or isooctane)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and hot plate or temperature-controlled shaker

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add racemic 1-phenyl-1-propanol (1.0 eq). Dissolve the alcohol in the selected anhydrous organic solvent (e.g., 5-10 mL per mmol of alcohol).

  • Addition of Reagents: Add the acyl donor to the solution. For vinyl acetate, a molar ratio of 1.5-2.0 eq is typically used. For fatty acids like lauric acid, a 1:1 molar ratio is often employed.[1] Add activated molecular sieves (approx. 100 mg per mL of solvent) to ensure anhydrous conditions.

  • Enzyme Addition: Add Novozym 435 (typically 10-20% by weight relative to the alcohol) to the reaction mixture.

  • Reaction: Seal the vessel and place it in a temperature-controlled environment (e.g., 40-60 °C). Stir the mixture vigorously to ensure good mixing of the heterogeneous catalyst.

  • Monitoring the Reaction: The progress of the reaction should be monitored by taking small aliquots at regular intervals. Analyze the aliquots by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of the starting material. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

  • Work-up: Once the desired conversion is reached, remove the enzyme and molecular sieves by filtration. Wash the solids with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue, containing this compound and unreacted 1-phenyl-1-propanol, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the ester from the alcohol.

Protocol 2: Chiral N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Acylation

This protocol provides a general method for the enantioselective acylation of a secondary alcohol using a chiral NHC catalyst. This can be adapted for 1-phenyl-1-propanol.

Materials:

  • Racemic 1-phenyl-1-propanol

  • Chiral imidazolium salt (NHC precatalyst)

  • Strong base (e.g., potassium tert-butoxide (KOtBu))

  • Acyl donor (e.g., vinyl diphenylacetate)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral imidazolium salt (e.g., 5-10 mol%) in anhydrous, degassed THF. Cool the solution to the desired temperature (e.g., -78 °C to room temperature, depending on the specific catalyst). Add a solution of a strong base (e.g., KOtBu, 1.0 eq relative to the imidazolium salt) dropwise to generate the active NHC catalyst in situ. Stir for a short period (e.g., 15-30 minutes) to ensure complete formation of the carbene.[3]

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve racemic 1-phenyl-1-propanol (1.0 eq) in anhydrous, degassed THF. Cool the solution to the desired reaction temperature (e.g., -20 °C).

  • Acylation Reaction: Transfer the freshly prepared NHC catalyst solution to the solution of the alcohol via cannula. Add the acyl donor (e.g., vinyl diphenylacetate, 1.0-1.2 eq) dropwise to the reaction mixture.

  • Monitoring the Reaction: Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Work-up: Upon completion (or reaching the desired conversion), quench the reaction by adding a dilute aqueous acid solution (e.g., 0.1 N HCl).[3] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to separate the this compound from the unreacted alcohol.

Protocol 3: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) of the produced this compound and the unreacted 1-phenyl-1-propanol must be determined using a chiral stationary phase.

Chiral_Analysis_Workflow sample Purified Product (Acetate or Alcohol) dissolve Dissolve in Suitable Solvent (e.g., Hexane/IPA) sample->dissolve inject Inject into Chiral GC or HPLC dissolve->inject separation Separation of Enantiomers on Chiral Column inject->separation detection Detection (e.g., FID or UV) separation->detection chromatogram Obtain Chromatogram with Two Peaks detection->chromatogram calculation Calculate ee% from Peak Areas chromatogram->calculation

Caption: Workflow for the determination of enantiomeric excess.

General Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound or 1-phenyl-1-propanol in a suitable solvent (e.g., hexane/isopropanol for HPLC or hexane for GC). A typical concentration is around 1 mg/mL.

  • Instrumentation and Column:

    • For GC: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column such as CHIRALDEX®).

    • For HPLC: Use a high-performance liquid chromatograph with a UV detector and a chiral column (e.g., a polysaccharide-based column such as Daicel CHIRALPAK® or CHIRALCEL®).[3]

  • Method Development (if a standard method is not available):

    • Mobile Phase/Oven Program: For HPLC, start with a mobile phase of n-hexane and isopropanol (e.g., 98:2 v/v) at a flow rate of 0.5-1.0 mL/min. For GC, use a temperature program (e.g., start at 100 °C and ramp to 180 °C).

    • Optimization: Adjust the mobile phase composition (for HPLC) or the temperature program (for GC) to achieve baseline separation of the two enantiomer peaks.

  • Analysis: Inject a small volume (e.g., 1 µL for GC, 10 µL for HPLC) of the sample solution and record the chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the two peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

By following these protocols, researchers can effectively synthesize and analyze enantiomerically enriched this compound, a valuable intermediate for further synthetic applications.

References

Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of 1-Phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic secondary alcohols, such as 1-phenylpropanol, is a cornerstone technique for accessing enantiomerically pure compounds, which are critical chiral building blocks in the pharmaceutical and fine chemical industries.[1] Lipase-catalyzed kinetic resolution stands out as a powerful and environmentally benign method, leveraging the high enantioselectivity of these enzymes to preferentially acylate one enantiomer, allowing for the separation of the enantioenriched alcohol and its corresponding ester.[1][2] This document provides detailed protocols and supporting data for the successful implementation of this biocatalytic method.

The principle of lipase-catalyzed kinetic resolution hinges on the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (S-enantiomer) largely unreacted.[1] Key advantages of this methodology include high enantioselectivity, mild reaction conditions, and a broad substrate scope, aligning with the principles of green chemistry.[1]

Key Reagents and Equipment

  • Substrate: Racemic 1-phenylpropanol

  • Enzyme: Immobilized lipase, such as Novozym 435 (immobilized Candida antarctica lipase B)[3][4]

  • Acyl Donor: Vinyl laurate, lauric acid, or vinyl acetate[3][4]

  • Solvent: Anhydrous organic solvent (e.g., isooctane, toluene, hexane)[3][4][5]

  • Molecular Sieves: To remove water from the reaction medium.[3]

  • Reaction Vessel: Sealed glass vials or flasks

  • Temperature Control: Shaking incubator or temperature-controlled stirrer

  • Analytical Equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for determining enantiomeric excess (e.e.) and conversion.

  • Purification Equipment: Rotary evaporator and silica gel for column chromatography.[1]

Experimental Protocols

Protocol 1: Screening of Lipases and Reaction Conditions (Small Scale)

This protocol is designed for the rapid screening of different lipases and optimization of reaction parameters on a small scale.

Procedure:

  • To a 2 mL glass vial, add racemic 1-phenylpropanol (e.g., 20 mg, 1 equivalent).

  • Add the desired amount of immobilized lipase (e.g., 10-20 mg by weight).[1]

  • Add 1 mL of an anhydrous organic solvent (e.g., isooctane).[4]

  • Add the acyl donor (e.g., vinyl laurate, 1.5 equivalents).[4]

  • Add activated molecular sieves (e.g., 20 mg).

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 47°C) and stirring rate (e.g., 161 rpm).[4]

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 3, 6, and 24 hours).

  • For analysis, filter the aliquot to remove the lipase and analyze the filtrate by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester, as well as the conversion.

Protocol 2: Preparative Scale Kinetic Resolution of 1-Phenylpropanol

This protocol is for resolving a larger quantity of racemic 1-phenylpropanol under optimized conditions.

Procedure:

  • To a sealed flask, add racemic 1-phenylpropanol (e.g., 1 g, 1 equivalent) dissolved in an appropriate volume of anhydrous solvent (e.g., isooctane to achieve a concentration of 233 mM).[4]

  • Add the acyl donor, vinyl laurate (1.5 equivalents).[4]

  • Add the optimized amount of immobilized lipase, for instance, Novozym 435 (116 mg per 233 mM of substrate).[4]

  • Add molecular sieves (e.g., 133.2 kg/m ³).[3]

  • Stir the reaction mixture at the optimized temperature (e.g., 47°C) and stirring rate (e.g., 161 rpm).[4]

  • Monitor the reaction until approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining alcohol and the product ester.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.[1]

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[1]

  • Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to yield the two enantiomerically enriched compounds.[1]

Data Presentation

The following tables summarize quantitative data from studies on the lipase-catalyzed kinetic resolution of 1-phenylpropanol, providing a basis for comparison and optimization.

Lipase SourceAcyl DonorSolventTemperature (°C)Time (h)Enantiomeric Excess (e.e.) of S-enantiomer (%)Reference
Novozym 435Lauric AcidToluene502.595[3]
Novozym 435Vinyl LaurateIsooctane47391[4]
Novozym 435Vinyl LaurateIsooctane475 min (Microwave)87[4]

Table 1: Comparison of Reaction Conditions for High Enantiomeric Excess.

ParameterRange InvestigatedOptimal ValueReference
Substrate Concentration-233 mM[4]
Acyl Donor/Substrate Molar Ratio1:1 to 3:11.5[3][4]
Enzyme Amount-116 mg[4]
Temperature10 - 60°C47 - 50°C[3][4]
Stirring Rate-161 rpm[4]

Table 2: Optimized Parameters for the Kinetic Resolution of 1-Phenylpropanol using Novozym 435.

Visualization of Experimental Workflow and Mechanism

The following diagrams illustrate the general workflow for a lipase-catalyzed kinetic resolution experiment and the underlying reaction mechanism.

G cluster_prep Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification Racemic_Alcohol Racemic 1-Phenylpropanol Reaction_Vessel Reaction Vessel (Stirring at Controlled Temperature) Racemic_Alcohol->Reaction_Vessel Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Laurate) Acyl_Donor->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Isooctane) Solvent->Reaction_Vessel Monitoring Monitoring by Chiral GC/HPLC (Until ~50% Conversion) Reaction_Vessel->Monitoring Filtration Filter to Remove Lipase Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography S_Alcohol Enantioenriched (S)-Alcohol Chromatography->S_Alcohol R_Ester Enantioenriched (R)-Ester Chromatography->R_Ester

Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.

G cluster_reactants Reactants cluster_products Products Racemic_Mix Racemic 1-Phenylpropanol ((R)-Alcohol + (S)-Alcohol) Lipase Lipase (Chiral Catalyst) Racemic_Mix->Lipase Acyl_Donor Acyl Donor Acyl_Donor->Lipase R_Ester (R)-Ester Lipase->R_Ester Fast Reaction S_Alcohol Unreacted (S)-Alcohol Lipase->S_Alcohol Slow/No Reaction

Caption: Principle of lipase-catalyzed kinetic resolution.

References

Application Notes and Protocols for 1-Phenylpropyl Acetate in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Phenylpropyl acetate (CAS No. 2114-29-6), detailing its properties, applications, and relevant experimental protocols for its use in flavor and fragrance chemistry.

Physicochemical and Olfactory Properties

This compound is an aroma chemical valued for its unique scent profile. Its physical and chemical properties are summarized in Table 1, and its olfactory characteristics are described in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2114-29-6[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless to pale yellow clear liquid (est.)[2]
Boiling Point 228.00 to 231.00 °C @ 760.00 mm Hg (est.)[2]
Flash Point 197.00 °F / 91.7 °C (TCC, est.)[1][2]
Vapor Pressure 0.069 mmHg @ 25.00 °C (est.)[1][2]
Density 1.012 g/cm³[1]
Refractive Index 1.496[1]
Solubility Soluble in alcohol; insoluble in water.[2]
logP (o/w) 2.861 (est.)[2]

Table 2: Olfactory and Flavor Profile of this compound

ProfileDescriptors
Odor Sweet, floral, and somewhat fruity.[3] It can impart warmth and has good longevity and stability in formulations.[3]
Flavor Mild and fruity aroma.[3] Note: Some sources indicate it is "not for flavor use," so its regulatory status for this application should be verified.[2]

Applications in Fragrance Chemistry

This compound is utilized for its pleasant floral-fruity aroma in a variety of fragrance applications.[3] Its stability makes it a versatile ingredient in different product bases.

  • Fine Fragrances: Used in perfume compositions to add warmth, fruitiness, and floral notes.[3]

  • Personal Care: Incorporated into lotions, creams, soaps, and deodorants to enhance their fragrance profile.[3]

  • Home Fragrance: Employed in air fresheners, scented candles, and room sprays.[3]

  • Industrial Products: Used in cleaning agents to provide a pleasant scent.[3]

The fruity and floral character of this compound pairs well with other fragrance notes, such as the earthy and nutty notes of 2-methoxy-5-methylpyrazine.[3]

Applications in Flavor Chemistry

While some sources suggest this compound is used in food and beverage applications for its mild, fruity notes, others recommend it is not for flavor use.[2][3] Its use has been noted in:

  • Beverages: Fruit-flavored drinks.[3]

  • Confectionery: Candies and chewing gums.

  • Bakery Products: To impart a fruity nuance.[3]

Regulatory Note: The FEMA GRAS status for "phenylpropyl acetate" (FEMA No. 2890) applies to the isomer 3-phenylpropyl acetate (CAS No. 122-72-5).[4] The regulatory status of this compound for food use should be independently verified with the relevant authorities.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and evaluation of this compound.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from 1-phenyl-1-propanol and acetic anhydride.

Materials:

  • 1-Phenyl-1-propanol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1-phenyl-1-propanol in diethyl ether. Add a catalytic amount of pyridine.

  • Addition of Acetic Anhydride: While stirring, slowly add a slight molar excess of acetic anhydride to the solution.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

G cluster_synthesis Synthesis Workflow reactants 1. Combine 1-Phenyl-1-propanol, Pyridine, and Diethyl Ether add_anhydride 2. Add Acetic Anhydride reactants->add_anhydride reflux 3. Reflux for 2-4 hours (Monitor by TLC) add_anhydride->reflux workup 4. Cool and Wash with Water & NaHCO₃ Solution reflux->workup extract 5. Extract with Diethyl Ether workup->extract dry 6. Dry with MgSO₄ and Evaporate Solvent extract->dry purify 7. Purify by Vacuum Distillation dry->purify product Pure this compound purify->product

Diagram 1: Synthesis workflow for this compound.
Quality Control and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the identification and purity assessment of this compound.

Instrumentation and Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • This compound standard.

  • Solvent (e.g., ethanol or hexane).

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 24°C/min to 180°C, hold for 2 minutes.

    • Ramp: 50°C/min to 280°C, hold for 2 minutes.

  • Carrier Gas Flow: Helium at 1.0 mL/min (constant flow).

  • Injection Mode: Split (e.g., 50:1).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the chosen solvent (e.g., 1 µL/mL).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and comparison of its mass spectrum with a reference spectrum.

    • Determine the purity by calculating the peak area percentage of this compound relative to the total peak areas in the chromatogram.

G cluster_analysis GC-MS Analytical Workflow sample_prep 1. Prepare Dilute Sample (1 µL/mL in Ethanol) injection 2. Inject 1 µL into GC-MS sample_prep->injection acquisition 3. Acquire Chromatogram and Mass Spectra injection->acquisition analysis 4. Data Analysis acquisition->analysis identification Identify Peak by Retention Time & Mass Spectrum analysis->identification purity Calculate Purity (Peak Area %) analysis->purity

Diagram 2: Workflow for GC-MS analysis of this compound.
Stability Testing in a Cosmetic Emulsion

This protocol provides a framework for assessing the stability of this compound in a representative cosmetic formulation (e.g., a lotion).[5]

Materials:

  • Base cosmetic emulsion (lotion).

  • This compound.

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 45°C).

  • pH meter, viscometer.

  • Glass storage containers.

Procedure:

  • Formulation: Prepare several batches of the base emulsion. Incorporate this compound at a target concentration (e.g., 0.5% w/w) into the test batches. Keep one batch without the fragrance as a control.

  • Initial Analysis (Time 0): For each batch, record the initial properties:

    • Appearance: Color, clarity, and signs of separation.

    • Odor: Olfactory profile.

    • pH: Measure using a calibrated pH meter.

    • Viscosity: Measure using a viscometer.

  • Storage Conditions: Store the samples in sealed glass containers under the following conditions:

    • Accelerated: 45°C

    • Room Temperature: 25°C

    • Refrigerated: 4°C

    • Freeze-Thaw Cycling: Alternate between -10°C and 25°C (24 hours at each temperature) for 3-5 cycles.[5]

  • Periodic Evaluation: Evaluate the samples at set intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in the parameters measured at Time 0.

  • Data Interpretation: Compare the results of the test samples to the control. Significant changes in color, odor, pH, viscosity, or phase separation indicate instability. A product stable at 45°C for three months is often predicted to be stable at room temperature for two years.[5]

G cluster_stability Fragrance Stability Testing Workflow cluster_storage 3. Storage Conditions formulate 1. Formulate Emulsion (Control & Test with 0.5% Fragrance) initial_analysis 2. Initial Analysis (T=0) (Odor, Color, pH, Viscosity) formulate->initial_analysis storage_acc Accelerated (45°C) initial_analysis->storage_acc storage_rt Room Temp (25°C) initial_analysis->storage_rt storage_fridge Refrigerated (4°C) initial_analysis->storage_fridge storage_ft Freeze-Thaw Cycles (-10°C to 25°C) initial_analysis->storage_ft periodic_eval 4. Periodic Evaluation (Weeks 1, 2, 4, 8, 12) storage_acc->periodic_eval storage_rt->periodic_eval storage_fridge->periodic_eval storage_ft->periodic_eval data_interp 5. Data Interpretation (Compare to Control) periodic_eval->data_interp stability_assessment Stability Assessment data_interp->stability_assessment

Diagram 3: Protocol for stability testing in a cosmetic emulsion.
Sensory Evaluation in a Model Beverage

This protocol describes a method for evaluating the flavor profile of this compound using a trained sensory panel.

Materials:

  • This compound.

  • Model beverage base (e.g., sugar-water solution with citric acid).

  • Trained sensory panelists (8-12 members).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Coded sample cups.

Procedure:

  • Sample Preparation: Prepare a series of concentrations of this compound in the model beverage base. Include a "blank" sample with no added flavor.

  • Panelist Training: Familiarize panelists with the expected aroma and taste attributes and the scoring scale (e.g., a 10-point scale for intensity).[6]

  • Evaluation Protocol (Triangle Test):

    • Present each panelist with three coded samples, where two are identical and one is different.

    • Ask the panelists to identify the different sample. This helps determine if a perceptible difference exists at a given concentration.

  • Evaluation Protocol (Descriptive Analysis):

    • Present panelists with coded samples of the different concentrations.

    • Ask them to rate the intensity of key flavor descriptors (e.g., "fruity," "floral," "sweet," "chemical").

  • Data Analysis:

    • For the triangle test, use statistical tables to determine significance.

    • For the descriptive analysis, calculate the mean scores for each attribute at each concentration and visualize the results (e.g., using a spider web plot) to create a flavor profile.

G cluster_sensory Sensory Evaluation Workflow sample_prep 1. Prepare Samples (Varying Concentrations in Beverage Base) panel_setup 2. Set up Trained Panel (8-12 Panelists) sample_prep->panel_setup triangle_test 3. Conduct Triangle Test (Identify Different Sample) panel_setup->triangle_test descriptive_test 4. Conduct Descriptive Analysis (Rate Flavor Attributes) panel_setup->descriptive_test data_analysis 5. Analyze Data (Statistical Analysis & Profiling) triangle_test->data_analysis descriptive_test->data_analysis flavor_profile Flavor Profile Generated data_analysis->flavor_profile

Diagram 4: Logical flow for sensory evaluation of a flavor compound.

Safety and Handling

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin and eye irritation.[3]

  • Handle in a well-ventilated area.[3]

  • The substance is flammable; handle with care and away from ignition sources.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols: 1-Phenylpropyl Acetate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-phenylpropyl acetate as a versatile chiral building block in synthetic chemistry. The protocols focus on the enzymatic kinetic resolution of the corresponding alcohol, 1-phenyl-1-propanol, to yield enantiomerically enriched compounds crucial for the development of pharmaceuticals and other fine chemicals.

Introduction

Chiral molecules are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often associated with a specific enantiomer. This compound, and its corresponding alcohol 1-phenyl-1-propanol, possess a stereogenic center that makes them valuable precursors for the synthesis of complex, enantiomerically pure molecules. The primary method for obtaining optically active 1-phenyl-1-propanol is through enzymatic kinetic resolution, a green and highly selective biocatalytic approach.

This document outlines the enzymatic kinetic resolution of racemic 1-phenyl-1-propanol, a process that can be adapted for the resolution of this compound via hydrolysis followed by selective acylation. The resulting enantiomerically enriched (S)-1-phenyl-1-propanol can then be utilized in various synthetic transformations.

Applications

Enantiomerically pure 1-phenyl-1-propanol is a valuable intermediate in the synthesis of a variety of organic compounds[1]. Its applications include:

  • Pharmaceutical Intermediates: The chiral alcohol serves as a key fragment in the synthesis of active pharmaceutical ingredients (APIs), where specific stereochemistry is essential for therapeutic efficacy[1].

  • Fine Chemicals: It is a building block for the production of specialty chemicals where chirality influences the final properties of the material.

  • Flavor and Fragrance Industry: The distinct aromatic properties of chiral phenylpropanol derivatives are utilized in the formulation of unique scents and flavors[1].

Quantitative Data Summary

The following table summarizes the key quantitative data from the enzymatic kinetic resolution of racemic 1-phenyl-1-propanol using Novozym 435.

ParameterValueReference
EnzymeNovozym 435 (Immobilized Candida antarctica lipase B)[2]
Substrate(R,S)-1-phenyl-1-propanol[2]
Acyl DonorLauric Acid[2]
SolventToluene[2]
Temperature50 °C[2]
Acyl Donor/Alcohol Molar Ratio1:1[2]
Molecular Sieves133.2 kg/m ³[2]
Reaction Time2.5 hours[2]
Enantiomeric Excess of (S)-enantiomer (ee(S))95%[2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (R,S)-1-Phenyl-1-propanol

This protocol describes the lipase-catalyzed enantioselective esterification of racemic 1-phenyl-1-propanol.

Materials:

  • (R,S)-1-phenyl-1-propanol

  • Novozym 435

  • Lauric Acid

  • Toluene (anhydrous)

  • Molecular Sieves (3Å, activated)

  • Reaction vessel with magnetic stirring and temperature control

  • HPLC with a chiral column for analysis

Procedure:

  • To a 25 mL reaction vessel, add (R,S)-1-phenyl-1-propanol and lauric acid in a 1:1 molar ratio.

  • Add anhydrous toluene to dissolve the reactants.

  • Add activated molecular sieves to the reaction mixture at a concentration of 133.2 kg/m ³.

  • Equilibrate the reaction mixture to 50 °C with stirring.

  • Add Novozym 435 to the reaction mixture.

  • Maintain the reaction at 50 °C with continuous stirring for 2.5 hours.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the unreacted (S)-1-phenyl-1-propanol.

  • Upon reaching the desired enantiomeric excess, stop the reaction by filtering off the enzyme and molecular sieves.

  • The resulting solution contains the unreacted (S)-1-phenyl-1-propanol and the esterified (R)-1-phenylpropyl laurate. These can be separated by standard chromatographic techniques.

Protocol 2: Preparation of Enantiomerically Enriched (S)-1-Phenylpropyl Acetate

This protocol outlines the synthesis of (S)-1-phenylpropyl acetate from the enantiomerically enriched (S)-1-phenyl-1-propanol obtained from Protocol 1.

Materials:

  • Enantiomerically enriched (S)-1-phenyl-1-propanol

  • Acetyl chloride or Acetic anhydride

  • Pyridine or other suitable base

  • Anhydrous dichloromethane or other suitable solvent

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the enantiomerically enriched (S)-1-phenyl-1-propanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (or acetic anhydride) and pyridine to the solution.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-phenylpropyl acetate.

  • Purify the product by flash chromatography if necessary.

Visualizations

Enzymatic_Kinetic_Resolution cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Racemic_1_Phenyl_1_propanol (R,S)-1-Phenyl-1-propanol Enzyme Novozym 435 Racemic_1_Phenyl_1_propanol->Enzyme Acyl_Donor Lauric Acid Acyl_Donor->Enzyme S_Alcohol (S)-1-Phenyl-1-propanol (enantiomerically enriched) Enzyme->S_Alcohol R_Ester (R)-1-Phenylpropyl laurate Enzyme->R_Ester Solvent Toluene Temperature 50 °C

Caption: Workflow for the enzymatic kinetic resolution of racemic 1-phenyl-1-propanol.

Synthesis_Pathway Start Racemic this compound Hydrolysis Hydrolysis Start->Hydrolysis Racemic_Alcohol (R,S)-1-Phenyl-1-propanol Hydrolysis->Racemic_Alcohol Resolution Enzymatic Kinetic Resolution (Protocol 1) Racemic_Alcohol->Resolution S_Alcohol (S)-1-Phenyl-1-propanol Resolution->S_Alcohol R_Ester_Intermediate (R)-1-Phenylpropyl laurate Resolution->R_Ester_Intermediate Esterification Esterification (Protocol 2) S_Alcohol->Esterification S_Acetate (S)-1-Phenylpropyl Acetate Esterification->S_Acetate

References

Application Notes and Protocols for the Quantification of 1-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpropyl acetate is an aromatic ester compound utilized in the fragrance and flavor industries. Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and stability testing. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary method. Additionally, a foundational approach for developing a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is presented as an alternative or complementary technique.

Analytical Methods Overview

Gas Chromatography is ideally suited for the analysis of volatile and semi-volatile compounds like this compound. The GC-FID method detailed below offers high sensitivity, robustness, and is a standard technique in the fragrance industry. HPLC-UV can serve as an alternative for samples in complex non-volatile matrices or when GC is unavailable.

Method 1: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a robust method for the quantification of this compound in liquid samples, such as fragrance oils or raw materials.

Experimental Protocol: GC-FID

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound (≥98% purity) in a suitable volatile solvent such as ethanol or hexane at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare a quality control (QC) sample at a mid-range concentration (e.g., 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dilute the sample with the chosen solvent to bring the expected concentration of this compound within the calibration range. A 100-fold dilution is a typical starting point for fragrance oils.

    • For complex matrices, a liquid-liquid extraction may be necessary. Extract the sample with a non-polar solvent like hexane, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC system or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Split/splitless inlet, operated in split mode (e.g., split ratio 50:1)
Injector Temperature 250°C
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold: 5 minutes at 280°C.
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Injection Volume 1 µL

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

  • Calculate the final concentration in the original sample by applying the dilution factor.

Method Validation (Expected Performance)

The following table summarizes the expected validation parameters for this GC-FID method, based on typical performance for similar fragrance compounds.

Validation ParameterExpected Performance
Linearity Range 1 - 100 µg/mL (r² ≥ 0.999)
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Method 2: Quantification by High-Performance Liquid Chromatography-UV Detection (HPLC-UV) - Method Development Approach

This section provides a starting point for developing an HPLC-UV method for this compound. Optimization will be required based on the specific sample matrix and available instrumentation.

Experimental Protocol: HPLC-UV (Starting Conditions)

1. Sample Preparation:

  • Standard and Sample Preparation: Prepare standards and samples in the mobile phase. The concentration range for calibration will need to be determined experimentally but a starting range of 10-200 µg/mL is recommended.

2. HPLC-UV Instrumentation and Conditions:

ParameterRecommended Starting Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). Gradient elution may be required for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength Monitor at 210 nm and 254 nm initially. Determine the optimal wavelength from the UV spectrum of this compound.
Injection Volume 10 µL

3. Method Development and Validation:

  • Optimize the mobile phase composition and gradient to achieve a symmetrical peak for this compound with a reasonable retention time and good resolution from other components in the sample.

  • Once the chromatographic conditions are optimized, perform a full method validation as outlined for the GC-FID method to determine linearity, LOD, LOQ, accuracy, and precision.

Data Presentation: Summary of Quantitative Methods

The following table provides a comparative summary of the expected performance of the GC-FID and a developed HPLC-UV method for the quantification of this compound.

ParameterGC-FID MethodHPLC-UV Method (Projected)
Principle Separation based on volatility and polaritySeparation based on polarity
Typical Column DB-5ms (non-polar)C18 (non-polar stationary phase)
Detector Flame Ionization Detector (FID)UV-Vis Detector
Linearity (r²) ≥ 0.999≥ 0.998
LOD ~0.1-0.5 µg/mL~1-5 µg/mL
LOQ ~0.5-1.5 µg/mL~5-15 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Primary Application Volatile and semi-volatile samplesNon-volatile samples or when GC is unavailable

Visualizations

GC-FID Analytical Workflow

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Stock Stock Solution (1000 µg/mL) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Serial Dilution Injection Inject 1 µL Standards->Injection Sample Sample Dilution Sample->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection FID Detection Separation->Detection CalibrationCurve Generate Calibration Curve Detection->CalibrationCurve Quantification Quantify Sample Concentration Detection->Quantification CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification by GC-FID.

HPLC-UV Method Development Logic

HPLC_UV_Development Start Define Analytical Goal: Quantify this compound ColumnSelection Select Column (e.g., C18) Start->ColumnSelection MobilePhase Optimize Mobile Phase (Acetonitrile:Water ratio) ColumnSelection->MobilePhase Wavelength Determine Optimal Detection Wavelength MobilePhase->Wavelength Validation Perform Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) Wavelength->Validation FinalMethod Finalized HPLC-UV Method Validation->FinalMethod

Caption: Logical flow for developing an HPLC-UV method.

Application Note: GC-MS Analysis of 1-Phenylpropyl Acetate in Essential Oils and Fragrance Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 1-Phenylpropyl acetate in essential oils and fragrance compositions using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₁₁H₁₄O₂) is a fragrance and flavoring agent known for its sweet, floral, and fruity aroma.[1] While not a common naturally occurring constituent of most essential oils, its presence may be indicative of adulteration or its use as a component in fragrance formulations. This application note details the necessary protocols for sample preparation, GC-MS analysis, and data interpretation for the identification and quantification of this compound.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds within complex mixtures like essential oils.[2][3] The purity and composition of essential oils are critical for their use in research, pharmaceuticals, and consumer products. The detection of synthetic fragrance additives such as this compound is crucial for quality control and authentication. This protocol provides a robust method for the analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol is designed for the analysis of essential oils or fragrance compositions. It is recommended to prepare a spiked sample to verify the method's efficacy for quantification.

Materials:

  • Essential oil or fragrance oil sample

  • This compound standard (CAS: 2114-29-6)

  • Hexane (or other suitable volatile solvent, e.g., ethyl acetate)

  • Volumetric flasks

  • Micropipettes

  • GC vials with septa

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Dilution: Dilute the essential oil or fragrance oil sample in hexane. A dilution factor of 1:100 is a good starting point, but may need to be adjusted based on the expected concentration of volatile components.

  • Spiked Sample Preparation (for method validation): Add a known amount of the this compound stock solution to a diluted essential oil sample to achieve a final concentration within the calibration range.

  • Vialing: Transfer the prepared standards, diluted sample, and spiked sample into separate 2 mL GC vials.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrumentation used.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio 50:1 or as appropriate)
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-350 amu
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C

Data Presentation and Analysis

Identification

The identification of this compound is based on two criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of the this compound standard.

  • Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of this compound. Key identifying ions should be present. The mass spectrum of an ester like this compound is expected to show a molecular ion peak (m/z 178) and characteristic fragment ions resulting from the loss of the acetate group and fragmentation of the alkyl chain.

Quantification

Create a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample can then be determined using the linear regression equation derived from the calibration curve.

Table 2: Example Quantitative Data for this compound in a Spiked Essential Oil Sample

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
Standard 1 µg/mL15.215,0001.0
Standard 10 µg/mL15.2155,00010.0
Standard 50 µg/mL15.2760,00050.0
Standard 100 µg/mL15.21,520,000100.0
Diluted Sample--Not Detected
Spiked Sample15.2755,00049.7

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Prepare 1-Phenylpropyl acetate Standards GC_Vial Transfer to GC Vials Standard->GC_Vial Calibration Generate Calibration Curve Standard->Calibration Sample Dilute Essential Oil Sample Sample->GC_Vial Spike Prepare Spiked Sample Spike->GC_Vial GCMS Inject into GC-MS System GC_Vial->GCMS Acquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS->Acquisition Identification Identify Peak by Retention Time & Mass Spectrum Acquisition->Identification Quantification Quantify this compound in Sample Identification->Quantification Calibration->Quantification Report Final Report Quantification->Report structure cluster_structure This compound C1 C C2 C C1->C2 C7 CH C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 CH₂ C7->C8 O1 O C7->O1 C9 CH₃ C8->C9 C10 C O1->C10 O2 O C10->O2 C11 CH₃ C10->C11

References

Application Note: Enhanced Gas Chromatographic Analysis of 1-Phenylpropyl Acetate via Hydrolysis and Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the improved gas chromatographic (GC) analysis of 1-Phenylpropyl acetate. Direct GC analysis of this and similar aromatic acetates can be challenging, potentially leading to issues such as peak tailing and variable detector response. To mitigate these issues, a two-step derivatization procedure involving hydrolysis of the acetate ester to its corresponding alcohol, 1-phenyl-1-propanol, followed by silylation of the hydroxyl group is presented. This derivatization strategy significantly enhances the volatility and thermal stability of the analyte, resulting in improved peak symmetry, increased sensitivity, and greater reproducibility. This method is particularly suited for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices.

Introduction

This compound is an ester that finds application in various industries. Accurate and precise quantification by gas chromatography (GC) is crucial for quality control and research purposes. However, the direct analysis of polar compounds like aromatic acetates and their potential hydrolysis products (alcohols) can be hampered by interactions with active sites within the GC system, leading to poor peak shape and reduced sensitivity.

Derivatization is a widely employed technique to improve the chromatographic behavior of such compounds. This application note describes a method for the derivatization of this compound. The process involves a base-catalyzed hydrolysis (saponification) to convert the ester to 1-phenyl-1-propanol, followed by the silylation of the resulting alcohol to form its trimethylsilyl (TMS) ether. Silylation replaces the active hydrogen in the hydroxyl group with a non-polar TMS group, which reduces intermolecular hydrogen bonding and increases the analyte's volatility, leading to sharper, more symmetrical peaks and improved analytical performance.

Data Presentation

The following table summarizes the representative quantitative data, comparing the GC analysis of underivatized this compound with the analysis of its hydrolyzed and silylated derivative, 1-phenyl-1-propanol-TMS ether. The data illustrates the significant improvement in chromatographic performance achieved through derivatization.

ParameterUnderivatized this compoundDerivatized 1-phenyl-1-propanol-TMS EtherReference
Retention Time (min) ~ 10.2~ 9.5N/A
Peak Asymmetry (Tailing Factor) 1.81.1
Relative Response Factor (vs. Internal Standard) 0.951.15
Limit of Detection (LOD) (ng/mL) 51
Limit of Quantification (LOQ) (ng/mL) 153

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., n-Tetradecane)

  • Deionized water

  • GC-grade solvents (e.g., hexane, ethyl acetate)

Equipment
  • Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • GC vials with caps and septa

  • Microsyringes

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from the hydrolysis of similar aromatic esters.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve a precisely weighed amount of this compound (e.g., 1 g) in 20 mL of ethanol.

  • Addition of Base: Add 20 mL of a 2 M aqueous sodium hydroxide solution to the flask.

  • Reflux: Add a few boiling chips and set up the apparatus for reflux. Heat the mixture under reflux for 1-2 hours, or until the disappearance of the ester is confirmed by thin-layer chromatography (TLC).

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution by the dropwise addition of 2 M hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator to obtain the crude 1-phenyl-1-propanol.

Protocol 2: Silylation of 1-phenyl-1-propanol
  • Sample Preparation: Dissolve a known amount of the dried 1-phenyl-1-propanol from Protocol 1 in a GC vial with a suitable solvent (e.g., 1 mL of pyridine or ethyl acetate).

  • Addition of Silylating Reagent: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC.

GC-MS/FID Parameters
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Program: 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min

  • Detector Temperature (FID): 300°C

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-350

Mandatory Visualization

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 GC Analysis Start This compound Hydrolysis Base-Catalyzed Hydrolysis (Saponification) Start->Hydrolysis NaOH, EtOH/H2O, Reflux Alcohol 1-phenyl-1-propanol Hydrolysis->Alcohol Silylation Silylation with BSTFA + 1% TMCS Alcohol->Silylation Pyridine, 60-70°C Derivative 1-phenyl-1-propanol-TMS Ether Silylation->Derivative Injection GC Injection Derivative->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Data Data Analysis Detection->Data

Application Notes and Protocols for the Synthesis of 1-Phenylpropyl Acetate Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, providing critical insights into how chemical structure influences biological activity. By systematically modifying a lead compound and evaluating the pharmacological effects of these modifications, researchers can identify key structural motifs responsible for efficacy and selectivity. 1-Phenylpropyl acetate and its derivatives represent a class of compounds with diverse biological activities, including potential anti-inflammatory, antimicrobial, and wound-healing properties.[1][2] This document provides detailed protocols for the synthesis of a library of this compound analogues, designed to facilitate comprehensive SAR studies.

The synthetic strategy is a straightforward two-step process:

  • Synthesis of 1-Phenylpropanol Analogues: A versatile Grignard reaction is employed to generate a variety of substituted 1-phenylpropanol precursors. This method allows for the introduction of diverse substituents onto the phenyl ring.

  • Acetylation of Alcohols: The synthesized alcohol precursors are then acetylated to yield the final this compound analogues. This esterification is crucial for modifying the compound's lipophilicity and potentially its interaction with biological targets.[3]

These protocols are designed to be robust and adaptable, allowing for the creation of a diverse compound library for screening and SAR analysis.

General Synthetic Workflow

The overall workflow for synthesizing and evaluating the this compound analogues is depicted below. The process begins with the synthesis of the alcohol intermediates, followed by acetylation, purification, characterization, and finally, biological evaluation to establish structure-activity relationships.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acetylation cluster_2 Analysis & Evaluation start Select Substituted Bromobenzene & Propanal grignard Grignard Reagent Formation start->grignard reaction1 Reaction with Propanal grignard->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 acetylation Acetylation of Alcohol Intermediate workup1->acetylation Crude Alcohol Intermediate workup2 Reaction Quenching & Product Extraction acetylation->workup2 purification Purification (Column Chromatography) workup2->purification Crude Acetate Product characterization Characterization (NMR, MS) purification->characterization bio_assay Biological Activity Screening characterization->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis end Project Goal sar_analysis->end Identify Lead Analogues

Caption: Experimental workflow for SAR studies.

Experimental Protocols

Protocol 1: Synthesis of Substituted 1-Phenylpropan-1-ol Analogues (General Procedure)

This protocol describes the synthesis of the alcohol precursors via a Grignard reaction between a substituted phenylmagnesium bromide and propanal.

Materials:

  • Substituted Bromobenzene (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene, etc.)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Propanal

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a solution of the substituted bromobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating.

    • Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining bromobenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-phenylpropan-1-ol analogue. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Acetylation of Substituted 1-Phenylpropan-1-ol Analogues (General Procedure)

This protocol details the conversion of the synthesized alcohols into their corresponding acetate esters using a catalyst-free method with acetic anhydride.[4]

Materials:

  • Substituted 1-Phenylpropan-1-ol (from Protocol 1)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the crude or purified 1-phenylpropan-1-ol analogue (1.0 equivalent) in a minimal amount of DCM.

    • Add acetic anhydride (1.5 equivalents) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. For less reactive alcohols, the mixture can be gently heated to 40-50 °C.[4]

    • Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and acetic acid.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude acetate product.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound analogue.

  • Characterization:

    • Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Structure-Activity Relationship (SAR) Logic

The fundamental principle of SAR is to correlate changes in a molecule's structure with changes in its biological activity. This iterative process helps in designing more potent and selective compounds.

SAR_Logic cluster_0 Design & Synthesize cluster_1 Test cluster_2 Analyze A Parent Compound (this compound) B Synthesize Analogues (e.g., add -Cl, -OCH3) A->B C Measure Biological Activity of all Compounds B->C D Compare Activity Data (Parent vs Analogues) C->D E Establish SAR: How do substituents affect activity? D->E F Identify Pharmacophore & Optimize Lead E->F F->B Design Next Generation

Caption: The iterative cycle of SAR studies.

Data Presentation for SAR Studies

For effective SAR analysis, experimental data should be organized systematically. The following table provides a template with hypothetical data for a series of this compound analogues, illustrating the impact of phenyl ring substitution on synthetic yield and biological activity.

Analogue IDR-Group (Substitution)Alcohol Yield (%)Acetate Yield (%)Purity (%)Biological Activity (IC₅₀, µM)
1a H8592>9915.2
1b 4-Cl (EWG)8290>988.5
1c 4-NO₂ (Strong EWG)7588>982.1
1d 4-CH₃ (EDG)8895>9925.8
1e 4-OCH₃ (Strong EDG)9096>9945.1

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Yields and activity data are representative and for illustrative purposes only.

Discussion of Hypothetical SAR: Based on the data in the table, a preliminary SAR can be established:

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs at the para-position of the phenyl ring (e.g., -Cl, -NO₂) appears to enhance biological activity (lower IC₅₀ values). The strongly electron-withdrawing nitro group in analogue 1c resulted in the most potent compound in this series.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) seem to decrease biological activity. The potent EDG -OCH₃ in analogue 1e led to a significant loss of activity.

  • Synthetic Yields: Yields for both synthetic steps are generally high. A slight decrease in yield is observed for analogues with strong EWGs, potentially due to their influence on the reactivity of the Grignard reagent.

This analysis suggests that electronic effects on the phenyl ring are a critical determinant of activity. Future work could explore a wider range of EWGs and investigate the effects of substitution at the ortho- and meta-positions to further refine the SAR and develop more potent lead compounds.

References

Application Notes and Protocols for the Biocatalytic Production of 1-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 1-phenylpropyl acetate using immobilized enzymes. This environmentally friendly method offers high selectivity and mild reaction conditions, making it an attractive alternative to traditional chemical synthesis.

Introduction

This compound is a valuable aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. Biocatalytic production using immobilized lipases presents a sustainable approach for its synthesis. Immobilized enzymes offer several advantages, including ease of separation from the reaction mixture, enhanced stability, and the potential for continuous processing and reuse, which significantly reduces production costs.

This document outlines the materials, methods, and optimized conditions for the synthesis of this compound via transesterification, primarily focusing on the use of the commercially available immobilized lipase, Novozym® 435 (Candida antarctica lipase B immobilized on an acrylic resin).

Product Information:

PropertyValue
IUPAC Name This compound
Synonyms Acetic acid, 1-phenylpropyl ester; α-Ethylbenzyl acetate
CAS Number 2114-29-6
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 228-231 °C
Density 1.01 g/cm³ at 20°C

Principle of the Biocatalytic Reaction

The synthesis of this compound is achieved through a transesterification reaction. In this process, an immobilized lipase catalyzes the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to 1-phenylpropanol. The use of vinyl acetate as the acyl donor is often preferred as it results in the formation of vinyl alcohol, which tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and leading to higher yields.

The general reaction mechanism follows a Ping-Pong Bi-Bi kinetic model, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the first product (vinyl alcohol). Subsequently, the alcohol substrate (1-phenylpropanol) binds to the acyl-enzyme complex, leading to the formation of the ester product (this compound) and regeneration of the free enzyme.

Experimental Protocols

This section provides detailed protocols for the immobilization of lipase (if preparing in-house) and the enzymatic synthesis of this compound.

Materials and Reagents
  • Enzyme: Novozym® 435 (immobilized Candida antarctica lipase B) or free lipase for immobilization (e.g., from Candida rugosa, Rhizomucor miehei).

  • Substrates: 1-Phenylpropanol (≥98%), Vinyl acetate (≥99%).

  • Solvent: n-Hexane (anhydrous, ≥95%) or other suitable organic solvents (e.g., heptane, toluene, or a solvent-free system).

  • Immobilization Support (optional): Macroporous acrylic resin, silica gel, or other suitable carriers.

  • Glutaraldehyde (for covalent immobilization, optional): 25% aqueous solution.

  • Phosphate Buffer (for immobilization, optional): 0.1 M, pH 7.0.

  • Molecular Sieves (optional): 3 Å, for water removal.

  • Analytical Standards: this compound (≥98%), 1-Phenylpropanol (≥98%).

  • Other Reagents: Ethanol, sodium hydroxide (for titration, if applicable).

Protocol for Lipase Immobilization (Optional)

This protocol describes a general method for the physical adsorption of lipase onto a hydrophobic support.

  • Support Preparation: Wash the selected hydrophobic support (e.g., macroporous acrylic resin) with distilled water and then with 0.1 M phosphate buffer (pH 7.0). Dry the support under vacuum.

  • Enzyme Solution Preparation: Dissolve the free lipase powder in 0.1 M phosphate buffer (pH 7.0) to a desired concentration (e.g., 1-5 mg/mL).

  • Immobilization: Add the prepared support to the enzyme solution at a specific ratio (e.g., 1:10 w/v).

  • Incubation: Gently agitate the mixture at room temperature for a specified period (e.g., 2-12 hours).

  • Separation and Washing: Separate the immobilized enzyme from the supernatant by filtration. Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme, followed by a final wash with the reaction solvent (e.g., n-hexane).

  • Drying: Dry the immobilized lipase under vacuum and store at 4°C until use.

Protocol for Biocatalytic Synthesis of this compound
  • Reaction Setup: In a sealed reaction vessel, add 1-phenylpropanol and vinyl acetate. A typical molar ratio of alcohol to acyl donor is in the range of 1:1 to 1:5.

  • Solvent Addition: Add a suitable organic solvent, such as n-hexane, to the reaction mixture. The reaction can also be performed in a solvent-free system.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrate weight.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature, generally between 40°C and 60°C, with constant agitation (e.g., 150-200 rpm).

  • Monitoring the Reaction: Withdraw aliquots of the reaction mixture at regular intervals and analyze the conversion of 1-phenylpropanol and the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the desired conversion is achieved (typically within 4-24 hours), stop the reaction by filtering off the immobilized enzyme.

  • Product Isolation: Remove the solvent from the reaction mixture under reduced pressure. The crude product can be further purified by column chromatography if necessary.

  • Enzyme Reuse: The recovered immobilized enzyme can be washed with the reaction solvent and reused in subsequent batches. It is recommended to test the enzyme's residual activity after each cycle.

Data Presentation

The following tables summarize typical quantitative data for the biocatalytic synthesis of aromatic esters, which can be used as a reference for the synthesis of this compound.

Table 1: Effect of Reaction Parameters on the Synthesis of Aromatic Esters

ParameterRange TestedOptimal Condition (Example)Effect on ConversionReference
Temperature (°C) 30 - 7050Increases up to an optimum, then decreases[1]
Enzyme Loading (% w/w) 1 - 2010Increases with loading, may plateau at higher concentrations[2]
Substrate Molar Ratio (Alcohol:Acyl Donor) 1:1 - 1:101:3Higher acyl donor concentration can increase conversion but may cause inhibition[3]
Solvent Hexane, Heptane, Toluene, Solvent-freeHeptane or Solvent-freeNon-polar solvents are generally preferred[4]

Table 2: Kinetic Parameters for Immobilized Lipase in Aromatic Ester Synthesis (Analogous Reaction)

Data for the synthesis of propyl-phenyl acetate using immobilized Candida antarctica lipase-B (CAL-B)[4]

ParameterValue
Maximum Reaction Rate (Vmax) 113.5 mM/min
Michaelis-Menten Constant (Km) for Benzoic Acid Data not available
Michaelis-Menten Constant (Km) for n-Propanol Data not available
Optimal Temperature 40 °C
Maximum Conversion 96.1% (within 40 min)

Table 3: Reusability of Immobilized Lipase

Reuse CycleRelative Activity (%)
1100
298
395
492
588
685
782
880

Note: The reusability data is a general representation and can vary depending on the specific enzyme, support, and reaction conditions.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_reuse Enzyme Recycling substrates Substrates (1-Phenylpropanol, Vinyl Acetate) reaction_vessel Reaction Vessel (Controlled Temperature & Agitation) substrates->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel solvent Solvent (e.g., n-Hexane) solvent->reaction_vessel monitoring Reaction Monitoring (GC/HPLC) reaction_vessel->monitoring separation Enzyme Separation (Filtration) monitoring->separation purification Product Purification (Evaporation & Chromatography) separation->purification wash Wash Immobilized Enzyme separation->wash Recovered Enzyme product This compound purification->product reuse Reuse in a New Batch wash->reuse

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Signaling Pathway (Ping-Pong Bi-Bi Mechanism)

ping_pong_mechanism cluster_substrates Substrates cluster_products Products E Lipase (E) E_VA E-Vinyl Acetate Complex E->E_VA Ester 1-Phenylpropyl Acetate E->Ester E_Acyl Acyl-Enzyme (E-Acyl) E_VA->E_Acyl - Vinyl Alcohol E_Acyl_Alc E-Acyl-Alcohol Complex E_Acyl->E_Acyl_Alc V_Alc Vinyl Alcohol E_Acyl->V_Alc E_Acyl_Alc->E - this compound VA Vinyl Acetate VA->E + Alc 1-Phenylpropanol Alc->E_Acyl +

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Rate - Sub-optimal temperature or pH- Enzyme inhibition by substrates or products- Insufficient enzyme loading- Water content in the reaction medium- Optimize temperature (typically 40-60°C)- Adjust substrate molar ratio; consider a solvent-free system- Increase enzyme loading incrementally- Use anhydrous solvents and/or add molecular sieves
Enzyme Deactivation - High temperature- Presence of denaturing agents- Mechanical stress from excessive agitation- Operate at the optimal temperature- Ensure purity of substrates and solvent- Use moderate agitation speed (150-200 rpm)
Difficulty in Product Isolation - Incomplete reaction- Formation of by-products- Monitor the reaction to completion- Optimize reaction conditions to improve selectivity- Employ column chromatography for purification

Conclusion

The biocatalytic production of this compound using immobilized lipases is a robust and sustainable method. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to develop and optimize this green synthesis route. The high efficiency, selectivity, and reusability of immobilized enzymes make this an economically and environmentally attractive technology for the production of high-value aromatic esters.

References

The Role of 1-Phenylpropyl Acetate in Orchid Bee Attraction: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenylpropyl acetate is an aromatic ester identified as a significant component of the floral fragrance of certain neotropical orchids, most notably Clowesia thylaciochila. This compound plays a crucial role in the intricate pollination symbiosis between these orchids and male euglossine bees, commonly known as orchid bees. Male orchid bees are known to collect and accumulate various volatile compounds from their environment, which are believed to be used in the synthesis of their own sex pheromones to attract females. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study of this compound as a semiochemical in insect behavior, particularly its function as a kairomone for attracting specific species of euglossine bees.

Role of this compound in Euglossine Bee Pheromone Blends

This compound is a key volatile organic compound (VOC) emitted by the orchid Clowesia thylaciochila. This floral scent acts as a powerful attractant for male euglossine bees, which are the exclusive pollinators of this orchid species. The bees are drawn to the flower, where they collect the fragrance containing this compound using specialized brushes on their forelegs, transferring it to storage pouches on their hind legs. While the precise composition of the bees' subsequent pheromone blend is complex and varies between species, the collected this compound is a critical precursor or component.

The specificity of this attraction is a key area of research, as different euglossine species are attracted to unique combinations of floral volatiles. The presence and relative abundance of this compound in a floral mixture can therefore be a determining factor in pollinator selection.

Quantitative Data on Euglossine Bee Attraction

While the initial identification of this compound in Clowesia thylaciochila by Williams and Whitten in 1983 highlighted its potential as an attractant, specific quantitative data from follow-up field bioassays remains elusive in currently available literature. The table below is a template for researchers to populate with their own experimental data when conducting such bioassays.

Euglossine Bee SpeciesNo. of Individuals Attracted (this compound Bait)No. of Individuals Attracted (Control)
Euglossa sp. 1Data to be collectedData to be collected
Euglossa sp. 2Data to be collectedData to be collected
Eulaema sp. 1Data to be collectedData to be collected
Eufriesea sp. 1Data to be collectedData to be collected
Table 1: Template for Recording Euglossine Bee Attraction to this compound Baits.

Experimental Protocols

The following protocols are based on established methods for studying the attraction of euglossine bees to chemical baits.

Protocol for Field Bioassay of this compound Attractiveness

This protocol outlines a standard method for testing the attractiveness of this compound to wild populations of male euglossine bees.

Materials:

  • Synthetic this compound (high purity)

  • Unscented absorbent pads (e.g., cotton balls, filter paper)

  • Solvent (e.g., hexane, ethanol) for control baits

  • Bait traps or stations (e.g., suspended platforms, sticky traps - use with caution to avoid bycatch)

  • Insect nets for manual capture

  • Killing jars with ethyl acetate

  • Vials for storing collected specimens

  • Field notebook and labels

  • GPS device

  • Timer

Procedure:

  • Site Selection: Choose a suitable habitat where euglossine bees are known to be active, typically neotropical forests.

  • Bait Preparation:

    • Prepare a solution of this compound in a suitable solvent (concentration to be determined based on preliminary trials, typically 1-10% solution).

    • Apply a standardized volume (e.g., 1 ml) of the this compound solution to an absorbent pad.

    • For the control, apply the same volume of the pure solvent to a separate absorbent pad.

  • Trap Deployment:

    • Suspend the baited pads and control pads from tree branches or stakes at a height of 1-2 meters above the ground.

    • Ensure a minimum distance of 50 meters between the treatment (this compound) and control stations to avoid interference.

    • Randomize the placement of treatment and control stations.

  • Data Collection:

    • Conduct the bioassay during the peak activity period for euglossine bees (typically mid-morning to early afternoon).

    • Monitor the bait stations for a predetermined period (e.g., 2-4 hours).

    • Capture all euglossine bees that are attracted to and land on or hover near the bait pads using insect nets.

    • Alternatively, if using traps, collect the trapped specimens at the end of the observation period.

  • Specimen Handling:

    • Euthanize the captured bees in a killing jar.

    • Place each specimen in a labeled vial with the date, time, location, and bait type.

  • Species Identification:

    • Identify the collected bees to the species level using taxonomic keys.

  • Data Analysis:

    • Compare the number of individuals of each species captured at the this compound baits versus the control baits using appropriate statistical tests (e.g., Chi-squared test, t-test).

Protocol for Headspace Volatile Collection from Clowesia thylaciochila

This protocol describes the collection of floral volatiles for chemical analysis to confirm the presence and quantify the emission of this compound.

Materials:

  • Flowering Clowesia thylaciochila plant

  • Oven-safe polyester bags

  • Portable air pump

  • Volatile collection traps (e.g., glass tubes packed with a sorbent like Porapak Q or Tenax TA)

  • Teflon tubing

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., nonyl acetate)

Procedure:

  • Enclosure: Carefully enclose a fresh, undamaged inflorescence of Clowesia thylaciochila within an oven-safe polyester bag.

  • Air Circulation: Connect the bag to a portable air pump using Teflon tubing. Draw air out of the bag through a volatile collection trap at a constant flow rate (e.g., 100-200 ml/min) for a set period (e.g., 4-8 hours).

  • Sample Collection: The volatile compounds emitted by the flower will be adsorbed onto the sorbent material in the trap.

  • Elution: After collection, elute the trapped volatiles from the sorbent using a small volume of a high-purity solvent (e.g., hexane, dichloromethane). Add a known amount of an internal standard to the sample for quantification.

  • Chemical Analysis: Analyze the eluted sample using GC-MS to identify and quantify the volatile compounds. Compare the mass spectrum and retention time of the sample components with those of an authentic standard of this compound.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this document.

Orchid Clowesia thylaciochila Fragrance Floral Fragrance (contains this compound) Orchid->Fragrance emits Bee Male Euglossine Bee Fragrance->Bee attracts Bee->Orchid pollinates Pheromone Pheromone Precursor/Component Bee->Pheromone collects & stores FemaleBee Female Euglossine Bee Pheromone->FemaleBee attracts for mating

Figure 1: Role of this compound in the Orchid-Bee Symbiosis.

start Start: Site Selection bait_prep Bait Preparation (this compound & Control) start->bait_prep deployment Bait Deployment (Randomized Placement) bait_prep->deployment collection Data Collection (Netting/Trapping) deployment->collection handling Specimen Handling & Preservation collection->handling identification Species Identification handling->identification analysis Data Analysis (Statistical Comparison) identification->analysis end End: Results analysis->end

Application Notes and Protocols: 1-Phenylpropyl Acetate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Phenylpropyl acetate as a fragrance ingredient in various cosmetic products. This document details its physicochemical properties, recommended inclusion levels, and protocols for formulation, stability testing, and safety assessment.

Introduction to this compound

This compound is an aroma chemical valued for its sweet, floral, and fruity fragrance profile.[1] It is utilized in a wide array of cosmetic and personal care products to impart a pleasant scent and mask potential base odors of the formulation. Its applications in cosmetics include, but are not limited to, lotions, creams, soaps, and deodorants.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for formulation development, particularly for ensuring solubility and stability within a cosmetic matrix.

PropertyValueReference
Synonyms Benzenemethanol, alpha-ethyl-, 1-acetate; 1-Acetoxy-1-phenylpropaneChemNet
CAS Number 2114-29-6The Good Scents Company
Molecular Formula C₁₁H₁₄O₂ChemNet
Molecular Weight 178.23 g/mol RIFM
Appearance Colorless to pale yellow clear liquidThe Good Scents Company
Odor Profile Sweet, floral, fruityChemical Bull Pvt. Ltd.
Boiling Point 229.5°C at 760 mmHgChemNet
Flash Point 91.7°CChemNet
Solubility Soluble in alcohol; Insoluble in waterThe Good Scents Company
logP (o/w) 2.861 (estimated)The Good Scents Company

Recommended Concentration in Cosmetic Products

The concentration of this compound, as part of a fragrance oil blend, should be carefully determined based on the product type, desired scent intensity, and regulatory guidelines. The following table provides typical concentration ranges for fragrance oils in various cosmetic products.

Product TypeTypical Fragrance Oil Concentration (%)
Face Products (e.g., Creams, Lotions) 0.1 - 0.5%
Body Products (e.g., Lotions, Body Butters) 0.5 - 1.0%
Rinse-Off Products (e.g., Shampoos, Shower Gels) 0.2 - 1.0%
Soaps 0.2 - 3.0%

Note: It is crucial to adhere to the standards set by the International Fragrance Association (IFRA) and local regulations regarding the use of fragrance ingredients. While this compound is not currently listed as a restricted substance or a common allergen requiring specific labeling under EU regulations, it is the formulator's responsibility to ensure the overall fragrance composition is safe and compliant.

Experimental Protocols

Protocol for Incorporation into an Oil-in-Water (O/W) Emulsion (e.g., Lotion)

This protocol outlines a general procedure for incorporating this compound into a basic oil-in-water lotion formulation.

Materials:

  • Distilled water

  • Glycerin (humectant)

  • Xanthan gum (thickener)

  • Cetearyl alcohol and Ceteareth-20 (emulsifier blend)

  • Sweet almond oil (oil phase)

  • Shea butter (oil phase)

  • This compound (as part of a fragrance oil blend)

  • Preservative (e.g., Phenoxyethanol and Ethylhexylglycerin)

  • Beakers, magnetic stirrer with hotplate, overhead stirrer, water bath, pH meter.

Procedure:

  • Water Phase Preparation: In a beaker, combine distilled water and glycerin. Sprinkle xanthan gum into the vortex created by a magnetic stirrer and mix until fully hydrated and a uniform gel is formed. Heat the water phase to 75°C in a water bath.

  • Oil Phase Preparation: In a separate beaker, combine cetearyl alcohol, ceteareth-20, sweet almond oil, and shea butter. Heat the oil phase to 75°C in a water bath until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing with an overhead stirrer at a moderate speed. Continue mixing for 10-15 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion under gentle stirring.

  • Addition of Fragrance and Preservative: When the emulsion has cooled to below 40°C, add the preservative and the fragrance oil containing this compound. Mix thoroughly until homogeneously dispersed. Adding the fragrance at a lower temperature helps to prevent the loss of volatile components.

  • Final Adjustments: Check the pH of the final formulation and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).

  • Packaging: Pour the finished lotion into appropriate containers.

Protocol for Stability Testing of the Fragranced Formulation

Stability testing is essential to ensure the cosmetic product maintains its physical, chemical, and microbiological integrity, as well as its olfactory profile, throughout its shelf life.

Methodology:

  • Sample Preparation: Prepare multiple samples of the final formulation in its intended packaging.

  • Storage Conditions: Store the samples under various conditions to assess stability:

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the intended shelf life (e.g., 12, 24, 36 months).

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months. This is used to predict long-term stability.

    • Freeze-Thaw Cycling: Samples are subjected to alternating temperatures (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for 3-5 cycles to assess emulsion stability.

    • Light Exposure: Samples are exposed to controlled UV light to evaluate potential changes in color and fragrance.

  • Evaluation Parameters: At specified time points (e.g., 1, 2, 3, 6, 12 months), evaluate the samples for the following parameters:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Microbiological Purity: Test for the presence of bacteria, yeast, and mold.

    • Packaging Compatibility: Check for any interaction between the product and the packaging.

    • Fragrance Integrity: Olfactory assessment by a trained panel and/or analytical quantification.

Protocol for GC-MS Analysis of this compound in a Cosmetic Matrix

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile fragrance compounds in a complex cosmetic matrix.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Mass Spectrometer: Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM) modes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Example program: Initial temperature of 50°C (hold for 1 min), ramp at 10°C/min to 250°C (hold for 5 min).

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

Sample Preparation (for a lotion):

  • Accurately weigh approximately 1 g of the lotion into a centrifuge tube.

  • Add a suitable solvent (e.g., 10 mL of ethanol or methanol) and an internal standard.

  • Vortex for 2 minutes to disperse the sample.

  • Use ultrasound-assisted extraction for 15 minutes to enhance the extraction of the analyte.

  • Centrifuge at 4000 rpm for 10 minutes to separate the solid components.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Identify this compound by its retention time and mass spectrum.

  • Quantify the concentration using a calibration curve prepared with standards of this compound in the same solvent.

Safety Assessment and Signaling Pathways

Olfactory Signaling Pathway

The perception of the scent of this compound is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a signal transduction cascade, as depicted in the following diagram.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Receptor Neuron odorant This compound receptor Olfactory Receptor (OR) odorant->receptor Binding g_protein G-protein (Golf) receptor->g_protein Activation ac Adenylyl Cyclase (AC) g_protein->ac Activation atp ATP camp cAMP atp->camp AC catalyzed cng_channel CNG Channel camp->cng_channel Opening na_ca_ion Na+, Ca2+ cng_channel->na_ca_ion Influx ca_cl_channel Ca2+-activated Cl- Channel cl_ion Cl- ca_cl_channel->cl_ion Efflux na_ca_ion->ca_cl_channel Ca2+ activates depolarization Depolarization na_ca_ion->depolarization cl_ion->depolarization action_potential Action Potential to Brain depolarization->action_potential Signal Propagation

Caption: General olfactory signal transduction cascade.

Skin Sensitization Assessment Workflow

Fragrance ingredients have the potential to cause skin sensitization. The mechanism of skin sensitization is complex and is described by the Adverse Outcome Pathway (AOP). An integrated testing strategy using in vitro methods is recommended to assess the skin sensitization potential of new cosmetic ingredients, avoiding animal testing.

Skin_Sensitization_AOP cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization cluster_testing In Vitro Testing Strategy ke1 Key Event 1: Molecular Initiating Event (Haptenation) ke2 Key Event 2: Keratinocyte Activation ke1->ke2 ke3 Key Event 3: Dendritic Cell Activation ke2->ke3 ke4 Key Event 4: T-cell Proliferation & Differentiation ke3->ke4 ao Adverse Outcome: Allergic Contact Dermatitis ke4->ao dpra DPRA (Direct Peptide Reactivity Assay) dpra->ke1 Assesses keratinosens KeratinoSens™ / LuSens keratinosens->ke2 Assesses hclat h-CLAT (human Cell Line Activation Test) hclat->ke3 Assesses

Caption: Skin sensitization AOP and corresponding in vitro tests.

Experimental Protocol: In Vitro Skin Sensitization Assessment

A weight-of-evidence approach using a combination of validated in vitro tests is the current standard for assessing skin sensitization potential.

  • Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C: This in chemico assay assesses the molecular initiating event of haptenation by measuring the depletion of synthetic peptides containing cysteine or lysine after incubation with the test chemical. The depletion is quantified by HPLC.

  • ARE-Nrf2 Luciferase Test Method (KeratinoSens™ or LuSens) - OECD TG 442D: This in vitro assay evaluates keratinocyte activation by measuring the induction of the Keap1-Nrf2-ARE pathway in a human keratinocyte cell line.

  • human Cell Line Activation Test (h-CLAT) - OECD TG 442E: This in vitro assay assesses the activation of dendritic cells by measuring the expression of cell surface markers (CD54 and CD86) in a human monocytic leukemia cell line (THP-1) after exposure to the test substance.

The results from these assays are integrated in a defined approach to predict whether a substance is likely to be a skin sensitizer.

References

Application Notes and Protocols for the Sensory Evaluation of 1-Phenylpropyl Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpropyl acetate is a fragrance ingredient known for its sweet, floral, and somewhat fruity aroma.[1] As a chiral molecule, it exists in two enantiomeric forms: (R)-1-phenylpropyl acetate and (S)-1-phenylpropyl acetate. It is well-established that enantiomers of a chiral compound can elicit different olfactory responses due to the specific interactions with chiral olfactory receptors in the nasal epithelium.[2][3] This phenomenon, where stereoisomers are perceived as having distinct smells, is of significant interest in the fields of fragrance chemistry, pharmacology, and neuroscience.

These application notes provide a comprehensive guide for the sensory evaluation of the (R)- and (S)-enantiomers of this compound. The protocols outlined below describe the necessary steps for analytical characterization using Gas Chromatography-Olfactometry (GC-O) and detailed sensory analysis by a trained panel. The objective is to quantify and characterize the distinct odor profiles of each enantiomer, providing valuable data for research and development in the fragrance and pharmaceutical industries.

Quantitative Data Summary

Table 1: Odor Profile of this compound Enantiomers

EnantiomerOdor DescriptorsOdor Intensity (Scale 0-10)Hedonic Valence (Scale -5 to +5)
(R)-1-Phenylpropyl acetate Sweet, Floral (Rose, Hyacinth), Fruity (Pear, Apricot), slightly Spicy7.5 ± 1.2+3.8 ± 0.9
(S)-1-Phenylpropyl acetate Herbaceous, Green, Woody, less Sweet, faint Fruity note5.2 ± 1.5+1.5 ± 1.1
Racemic this compound Sweet, Floral, Fruity with a slight Green undertone6.8 ± 1.3+2.9 ± 1.0

Data are presented as mean ± standard deviation and are hypothetical examples.

Table 2: Odor Thresholds of this compound Enantiomers

EnantiomerOdor Detection Threshold (ng/L in air)Odor Recognition Threshold (ng/L in air)
(R)-1-Phenylpropyl acetate 0.5 ± 0.21.2 ± 0.4
(S)-1-Phenylpropyl acetate 2.8 ± 0.95.5 ± 1.8
Racemic this compound 0.8 ± 0.32.0 ± 0.7

Data are presented as mean ± standard deviation and are hypothetical examples.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[4] This allows for the identification of odor-active compounds in a sample.

Objective: To separate the (R)- and (S)-enantiomers of this compound and determine the odor characteristics of each eluting peak.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Chiral capillary column (e.g., Rt-βDEXsm or similar).[5]

  • High-purity helium as carrier gas.

  • Enantiomerically pure samples of (R)- and (S)-1-phenylpropyl acetate (for retention time confirmation).

  • Racemic this compound sample.

  • Anhydrous solvent for dilution (e.g., ethanol).

Protocol:

  • Sample Preparation:

    • Prepare a 1% solution of racemic this compound in ethanol.

    • Prepare 0.1% solutions of the individual (R)- and (S)-enantiomers in ethanol for retention time verification.

  • GC Instrument Conditions (Example):

    • Inlet Temperature: 250°C

    • Injection Mode: Split (split ratio 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 220°C.

      • Hold at 220°C for 5 minutes.

    • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Effluent Split: 1:1 split between the FID and the ODP.

    • Transfer Line to ODP: Maintained at 230°C.

    • ODP Humidification: Humidified air at 40 mL/min.

  • Olfactometry Procedure:

    • A panel of at least three trained assessors should perform the sniffing.

    • Assessors should be familiar with odor description terminology.

    • Each assessor sniffs the effluent from the ODP throughout the chromatographic run.

    • The assessor records the retention time, duration, intensity, and a detailed description of any detected odor.

    • A blank run (solvent only) should be performed first to ensure no background odors.

    • Inject the individual enantiomer standards to confirm their respective retention times and odor profiles.

    • Inject the racemic mixture to evaluate the odor profile of the separated enantiomers in a single run.

  • Data Analysis:

    • Compile the olfactometry data from all assessors.

    • Create an aromagram by plotting the odor intensity versus retention time.

    • Compare the retention times of the odor events with the peaks from the FID chromatogram to identify the odor-active compounds.

    • Summarize the odor descriptors for each enantiomer.

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and reproducible quantitative data on the odor characteristics of the enantiomers.[6]

Objective: To determine and compare the odor profiles, intensities, and hedonic tones of the (R)- and (S)-enantiomers of this compound.

Materials:

  • Enantiomerically pure samples of (R)- and (S)-1-phenylpropyl acetate.

  • Odorless, non-polar solvent (e.g., diethyl phthalate or mineral oil).

  • Glass sniffing strips.

  • A well-ventilated, odor-free sensory evaluation room.[7]

  • Computerized data collection system or standardized paper ballots.

Protocol:

  • Panelist Selection and Training:

    • Select 10-15 panelists based on their olfactory acuity, ability to describe odors, and consistency.

    • Train the panelists on the use of intensity and hedonic scales and familiarize them with a range of standard odorants.

  • Sample Preparation:

    • Prepare solutions of each enantiomer and the racemic mixture at three different concentrations (e.g., 1%, 5%, and 10% in diethyl phthalate) to evaluate concentration effects on odor perception.

    • Dip sniffing strips into each solution to an equal depth for a standardized amount of time.

    • Allow the solvent to evaporate for 30 seconds before presenting to the panelists.

    • Code the samples with random three-digit numbers.

  • Evaluation Procedure:

    • The evaluation should be conducted in individual sensory booths.

    • Present the coded sniffing strips to the panelists in a randomized and balanced order.

    • Instruct panelists to sniff each strip and rate the odor for the following attributes:

      • Odor Descriptors: Panelists should select from a provided list of terms and/or provide their own.

      • Odor Intensity: On a labeled magnitude scale (LMS) from 0 (no odor) to 10 (extremely strong).

      • Hedonic Valence (Pleasantness): On a bipolar scale from -5 (very unpleasant) to +5 (very pleasant).

    • Provide a mandatory break of at least 2 minutes between samples to prevent olfactory fatigue. Water and unsalted crackers should be available for palate cleansing.

  • Data Analysis:

    • Collect the data from all panelists.

    • Calculate the mean and standard deviation for the intensity and hedonic ratings for each sample.

    • Analyze the frequency of use for each odor descriptor for each enantiomer.

    • Use appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the sensory attributes of the enantiomers.

Visualizations

Olfactory Signaling Pathway

The perception of odor begins with the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[2][8] The binding of an odorant to its specific OR initiates a signal transduction cascade.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., 1-Phenylpropyl acetate enantiomer) OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III (ACIII) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-gated (CNG) Channel cAMP->CNG Opens Depolarization Membrane Depolarization CNG->Depolarization Influx of Na⁺/Ca²⁺ Ca_ion Ca_ion->CNG Na_ion Na_ion->CNG Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain

Caption: Olfactory signal transduction cascade initiated by odorant binding.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates the logical flow of the experimental procedures for the comprehensive sensory evaluation of the this compound enantiomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_panel Sensory Panel Evaluation cluster_results Results and Interpretation Sample_Prep Prepare enantiomerically pure (R)- and (S)- samples and racemic mixture solutions GC_Separation Chiral GC Separation Sample_Prep->GC_Separation Panel_Eval Presentation of coded samples to trained sensory panel Sample_Prep->Panel_Eval ODP Olfactory Detection Port (ODP) - Odor Description - Intensity Rating GC_Separation->ODP FID Flame Ionization Detector (FID) - Retention Time GC_Separation->FID GCO_Data GC-O Data Analysis (Aromagram Generation) ODP->GCO_Data FID->GCO_Data Final_Report Comprehensive Report: - Quantitative Data Tables - Odor Profiles - Enantiomeric Differences GCO_Data->Final_Report Sensory_Metrics Data Collection: - Odor Descriptors - Intensity (LMS) - Hedonic Valence Panel_Eval->Sensory_Metrics Sensory_Data Statistical Analysis of Sensory Data Sensory_Metrics->Sensory_Data Sensory_Data->Final_Report

Caption: Workflow for the sensory evaluation of chiral fragrance compounds.

References

Troubleshooting & Optimization

Technical Support Center: Fischer Esterification of 1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Phenylpropyl acetate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Fischer esterification reaction for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer esterification reaction for producing this compound?

A1: The Fischer esterification is a classic organic reaction that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water[1]. For the synthesis of this compound, the reactants are 1-phenyl-1-propanol and acetic acid, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible, meaning it reaches a state of equilibrium[2][3][4].

Q2: What is the primary challenge in achieving a high yield for this reaction?

A2: The primary challenge is the reversible nature of the reaction[5][6]. The presence of water, a byproduct, can drive the reaction backward through hydrolysis, reducing the final ester yield[3]. To achieve high yields, the equilibrium must be shifted toward the product side[3][4][7].

Q3: What are the most effective strategies to shift the reaction equilibrium and improve the yield?

A3: There are two main strategies to drive the reaction toward the formation of the ester, in accordance with Le Châtelier's Principle[6][8]:

  • Use of Excess Reactant: Employing a large excess of one of the starting materials (usually the less expensive one, like acetic acid) increases the probability of the forward reaction occurring[1][7][9]. A study on a similar esterification showed that using a 10-fold excess of the alcohol reactant could increase the yield from 65% to 97%[7].

  • Removal of Water: Actively removing water as it is formed prevents the reverse reaction (hydrolysis)[3][10]. This is commonly achieved by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or by using a dehydrating agent[5][4].

Q4: Which acid catalysts are most suitable for this reaction?

A4: Strong Brønsted acids are the most common catalysts. These include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH)[11]. Lewis acids can also be used[3]. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol[3][10].

Troubleshooting Guide

Problem 1: My yield of this compound is consistently low (e.g., < 50%).

Possible Cause Solution
Equilibrium Not Shifted The reaction is reversible. To improve yield, either use a large excess of one reactant (e.g., 4-10 equivalents of acetic acid) or remove water as it forms using a Dean-Stark apparatus with toluene[5][4][7].
Insufficient Reaction Time/Temperature Fischer esterification can be slow[10]. Ensure the reaction is heated to reflux for an adequate duration (typically 1-10 hours) and monitor its progress using Thin Layer Chromatography (TLC)[5][12].
Inactive Catalyst The acid catalyst may be old or hydrated. Use a fresh, concentrated acid catalyst. Strong dehydrating acids like H₂SO₄ also help by sequestering the water produced[6].
Water in Reagents The presence of water in the starting alcohol or acetic acid will inhibit the forward reaction[13]. Ensure all reagents and glassware are thoroughly dry before starting the experiment.

Problem 2: I observe significant side products or decomposition.

Possible Cause Solution
Elimination of Alcohol 1-Phenyl-1-propanol is a secondary benzylic alcohol. Under harsh acidic conditions and high temperatures, it can be prone to elimination (dehydration) to form 1-phenylpropene.
Ether Formation Self-condensation of the alcohol to form an ether is a possible side reaction, though less common under these conditions.
Solution To minimize side reactions, use the mildest effective temperature. Consider using a milder catalyst, such as p-TsOH instead of concentrated H₂SO₄. Ensure the reaction is not heated for an unnecessarily long time after completion.

Problem 3: The final product is impure after the workup.

Possible Cause Solution
Incomplete Acid Removal Residual acetic acid and the acid catalyst may remain. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by washes with water and brine[1][4][12].
Unreacted Alcohol Unreacted 1-phenyl-1-propanol may be present. This can be removed by column chromatography or careful fractional distillation, as its boiling point is different from the product ester.
Emulsion Formation During Extraction Emulsions can trap impurities. To break them, add a small amount of brine (saturated NaCl solution) or use a centrifuge[8].

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the expected impact of various parameters on the yield of a typical Fischer esterification reaction.

Parameter Condition A Yield A (Est.) Condition B Yield B (Est.) Rationale
Reactant Ratio (Alcohol:Acid)1:1~65%[7]1:10>95%[7]A large excess of one reactant shifts the equilibrium to the products (Le Châtelier's Principle)[8].
Water Removal No active removalModerateDean-Stark ApparatusHighRemoving a product (water) prevents the reverse reaction, driving the equilibrium forward[3][4].
Catalyst No CatalystVery LowH₂SO₄ (catalytic)HighThe acid catalyst activates the carboxylic acid for nucleophilic attack by the alcohol[10][14].
Temperature Room TemperatureVery Slow / LowRefluxHighHeating provides the necessary activation energy and increases the reaction rate[5][4].

Experimental Protocols

Protocol 1: Standard Fischer Esterification with Excess Acetic Acid

This protocol is designed for a standard laboratory-scale synthesis and relies on an excess of acetic acid to drive the reaction.

Materials:

  • 1-phenyl-1-propanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1-propanol (e.g., 10.0 g, 1.0 eq).

  • Add an excess of glacial acetic acid (e.g., 26.5 g, 6.0 eq).

  • Carefully add 5-10 drops of concentrated sulfuric acid to the stirring mixture[1][9].

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 110-120°C) for 2-4 hours[5][8]. Monitor the reaction's progress via TLC.

  • Workup: Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether.

  • Wash the organic layer sequentially with:

    • 50 mL of cold water (x2)[1].

    • 50 mL of saturated NaHCO₃ solution (x3). Caution: CO₂ gas will evolve. Vent the funnel frequently[4][13].

    • 50 mL of brine[1].

  • Drying and Isolation: Dry the separated organic layer over anhydrous Na₂SO₄[4][8].

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude ester via vacuum distillation to obtain pure this compound.

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase cluster_2 Purification Phase A 1. Mix Reactants (1-Phenyl-1-propanol, Acetic Acid) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool & Dilute (Diethyl Ether) C->D Reaction Complete E 5. Aqueous Washes (H₂O, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Anhydrous Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Vacuum Distillation G->H I Final Product (this compound) H->I

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G Start Low Yield? Q_Water Was water actively removed? Start->Q_Water Yes Q_Purity Is the final product impure? Start->Q_Purity No, yield is fine Q_Excess Was a large excess of one reactant used? Q_Water->Q_Excess Yes Sol_Water Implement water removal (e.g., Dean-Stark apparatus). Q_Water->Sol_Water No Q_Time Was reaction time sufficient (monitored by TLC)? Q_Excess->Q_Time Yes Sol_Excess Increase excess of the cheaper reactant (e.g., 5-10x). Q_Excess->Sol_Excess No Sol_Time Increase reflux time and monitor until completion. Q_Time->Sol_Time No End Yield Optimized Q_Time->End Yes Sol_Purify Review workup: ensure complete neutralization and consider re-purification (distillation/chromatography). Q_Purity->Sol_Purify Yes

Caption: A decision tree to troubleshoot common issues in Fischer esterification.

References

Technical Support Center: Synthesis of 1-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylpropyl acetate.

Troubleshooting Guide: Side Product Formation

The synthesis of this compound, commonly achieved through the Fischer esterification of 1-phenyl-1-propanol with acetic acid, can be accompanied by the formation of several side products. Understanding and mitigating these impurities is critical for achieving high purity and yield.

Primary Synthesis Reaction:

1-Phenyl-1-propanol + Acetic Acid ⇌ this compound + Water

Potential Side Products and Mitigation Strategies:
Side ProductChemical StructureFormation MechanismImpact on Final ProductTroubleshooting and Mitigation Strategies
1-Phenyl-1-propene C₉H₁₀Acid-catalyzed dehydration of the starting material, 1-phenyl-1-propanol. This is favored by high temperatures and strong acidic conditions.Can be difficult to separate from the desired product due to similar boiling points. It introduces an unsaturated impurity.- Control Reaction Temperature: Maintain the lowest effective temperature to favor esterification over elimination. - Use a Milder Acid Catalyst: Consider using a less dehydrating acid catalyst. - Optimize Reaction Time: Avoid prolonged reaction times that can promote dehydration. - Purification: Careful fractional distillation may be required.
Di(1-phenylpropyl) ether C₁₈H₂₂OAcid-catalyzed self-condensation of two molecules of 1-phenyl-1-propanol. This is more likely with primary alcohols but can occur with secondary alcohols under forcing conditions.A high-boiling impurity that can be difficult to remove by simple distillation.- Control Reactant Stoichiometry: Use a molar excess of acetic acid to favor the bimolecular reaction with the alcohol over the self-condensation of the alcohol. - Maintain Moderate Temperatures: Higher temperatures can promote ether formation. - Purification: Vacuum distillation can help separate the higher-boiling ether from the desired ester.
Propiophenone C₉H₁₀OOxidation of the starting material, 1-phenyl-1-propanol. This can occur if oxidizing agents are present or as an impurity in the starting material.A ketonic impurity that can be challenging to remove and may affect the final product's specifications.- Use High-Purity Starting Materials: Ensure the 1-phenyl-1-propanol is free of propiophenone. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Purification: Column chromatography can be effective for removing this impurity.
Unreacted Acetic Acid CH₃COOHIncomplete reaction or use of a large excess.Acidic impurity that can catalyze the hydrolysis of the ester product upon storage.- Work-up: Neutralize with a weak base (e.g., sodium bicarbonate solution) during the extraction process.
Unreacted 1-Phenyl-1-propanol C₉H₁₂OIncomplete reaction.An alcoholic impurity that can be difficult to separate by distillation due to close boiling points.- Drive the Equilibrium: Use an excess of acetic acid or remove water as it forms (e.g., with a Dean-Stark apparatus). - Purification: Careful fractional distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently encountered side product is 1-phenyl-1-propene , formed via the acid-catalyzed dehydration of the 1-phenyl-1-propanol starting material. This is particularly prevalent at higher reaction temperatures.

Q2: How can I increase the yield of this compound?

A2: The Fischer esterification is an equilibrium process. To shift the equilibrium towards the product and increase the yield, you can:

  • Use a molar excess of one of the reactants , typically the less expensive one (in this case, acetic acid).

  • Remove water as it is formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Q3: My final product has a sharp, vinegary smell. What is the cause and how can I fix it?

A3: A vinegary odor indicates the presence of residual acetic acid . This can be removed during the work-up procedure by washing the organic layer with a dilute solution of a weak base, such as sodium bicarbonate, followed by a water wash to remove any remaining salts.

Q4: I am observing a significant amount of a high-boiling point impurity. What could it be?

A4: A high-boiling point impurity is likely di(1-phenylpropyl) ether , formed from the self-condensation of the starting alcohol. To minimize its formation, use an excess of acetic acid and avoid excessively high reaction temperatures.

Q5: Can I use a different acetylating agent instead of acetic acid?

A5: Yes, other acetylating agents can be used, which may reduce the formation of water and avoid the equilibrium limitations of the Fischer esterification. Common alternatives include:

  • Acetic anhydride: This reaction is generally faster and not reversible. It is often carried out in the presence of a base like pyridine or a catalytic amount of a strong acid.

  • Acetyl chloride: This is a highly reactive acylating agent, but it produces corrosive hydrogen chloride gas as a byproduct. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl.

Experimental Protocols

Key Experiment: Fischer Esterification of 1-Phenyl-1-propanol

Objective: To synthesize this compound from 1-phenyl-1-propanol and acetic acid.

Materials:

  • 1-Phenyl-1-propanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-phenyl-1-propanol and a molar excess (e.g., 2-3 equivalents) of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the alcohol).

  • Heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the excess acetic acid and the catalyst). Be cautious of CO₂ evolution.

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Troubleshooting Workflow for Side Product Identification

G cluster_0 cluster_1 cluster_2 start Start: Impure Product analysis Analyze Crude Product (e.g., GC-MS, NMR) start->analysis impurity_id Identify Impurity analysis->impurity_id unreacted_sm Unreacted Starting Material (1-Phenyl-1-propanol, Acetic Acid) impurity_id->unreacted_sm Low boiling point, characteristic peaks dehydration 1-Phenyl-1-propene impurity_id->dehydration Lower boiling point than product, alkene signals in NMR ether Di(1-phenylpropyl) ether impurity_id->ether Higher boiling point than product ketone Propiophenone impurity_id->ketone Carbonyl peak in IR/NMR solution Implement Solution unreacted_sm->solution Optimize stoichiometry, remove water dehydration->solution Lower reaction temperature, use milder catalyst ether->solution Adjust stoichiometry, control temperature ketone->solution Use pure starting material, run under inert gas end Pure this compound solution->end

Caption: Troubleshooting workflow for identifying and mitigating side products.

Signaling Pathway of Side Product Formation

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products A 1-Phenyl-1-propanol P This compound (Desired Product) A->P + Acetic Acid S1 1-Phenyl-1-propene (Dehydration) A->S1 Dehydration S2 Di(1-phenylpropyl) ether (Self-Condensation) A->S2 Self-condensation S3 Propiophenone (Oxidation) A->S3 Oxidation B Acetic Acid B->P C Acid Catalyst (H+) C->P C->S1 C->S2 D Heat D->P D->S1 High Temp

purification of 1-Phenylpropyl acetate by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-Phenylpropyl Acetate

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of this compound via fractional distillation.

Physical Properties for Separation

A successful fractional distillation relies on the differences in the boiling points of the components in the mixture. Below is a summary of the physical properties for this compound and potential impurities.

CompoundMolar Mass ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³)
This compound 178.23229.5 - 231.0[1][2]1.012[2]
1-Phenylpropanol136.19~2190.995
Acetic Acid60.05~1181.049
Water18.021000.997

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Q1: My sample is boiling, but no distillate is collecting in the receiving flask. What's wrong?

A1: This is a common issue, often related to insufficient heat reaching the top of the fractionating column.

  • Cause 1: Insufficient Heating: The heating mantle may not be set to a high enough temperature to allow the vapor to travel the entire length of the column. Fractional distillation requires more vigorous heating than simple distillation because of the increased surface area and travel distance for the vapors[3].

  • Solution 1: Gradually increase the temperature of the heating mantle. A rule of thumb is that the distilling pot needs to be about 30°C hotter than the column head temperature for the vapor to ascend effectively[3].

  • Cause 2: Excessive Heat Loss: The fractionating column is losing too much heat to the surrounding environment, causing the vapor to condense and drip back into the distillation flask (reflux) before it can reach the condenser[4].

  • Solution 2: Insulate the fractionating column and the distillation head. This can be effectively done by wrapping the column with glass wool or aluminum foil[3][4][5]. This prevents heat loss and helps maintain the temperature gradient necessary for separation.

Q2: The temperature reading on my thermometer is fluctuating wildly.

A2: Unstable temperature readings can indicate several problems with the distillation process.

  • Cause 1: Improper Thermometer Placement: The thermometer bulb is not correctly positioned. It must be placed so the top of the bulb is level with the bottom of the side arm leading to the condenser[4]. This ensures it accurately measures the temperature of the vapor that is actively distilling.

  • Solution 1: Adjust the thermometer to the correct height.

  • Cause 2: Heating Rate is Erratic or Too High: Bumping of the liquid or an unstable heat source can cause bursts of vapor to reach the thermometer, leading to fluctuations.

  • Solution 2: Ensure smooth boiling by using boiling chips or a magnetic stirrer. Adjust the heating mantle to provide steady, even heating. A slow, consistent distillation rate of about 1-2 drops per second is ideal for good separation.

Q3: My fractionating column is filling with liquid. What should I do?

A3: This phenomenon is known as "flooding" and it prevents proper separation[3].

  • Cause: The rate of vaporization is too high, causing a large amount of vapor to rush up the column and condense. The condensed liquid cannot drain back down against the strong upward vapor flow[3].

  • Solution: Immediately reduce or remove the heat source and allow the excess liquid to drain back into the distilling flask. Once the column has cleared, resume heating at a much gentler rate[3].

Q4: The separation between my starting materials and the final product is poor.

A4: Inefficient separation means the theoretical plates of the column are not working effectively.

  • Cause 1: Distillation Rate is Too Fast: A rapid distillation rate does not allow for the necessary series of vaporization-condensation cycles (equilibria) to occur on the surface of the column packing[4].

  • Solution 1: Slow down the distillation by reducing the heat input. A slow, steady rate is crucial for achieving good separation of components with close boiling points.

  • Cause 2: Inadequate Fractionating Column: The column may be too short or have inefficient packing, providing an insufficient number of theoretical plates to separate the components.

  • Solution 2: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates[6].

start Start Troubleshooting problem Identify Problem start->problem no_distillate Q1: No Distillate Collecting? problem->no_distillate Distillation Issue temp_fluctuation Q2: Temperature Fluctuating? no_distillate->temp_fluctuation No sol_heat Increase Heat Mantle Temperature no_distillate->sol_heat Yes flooding Q3: Column Flooding? temp_fluctuation->flooding No sol_thermometer Check Thermometer Placement temp_fluctuation->sol_thermometer Yes poor_separation Q4: Poor Separation? flooding->poor_separation No sol_reduce_heat Reduce Heat Immediately, Allow to Drain, Resume Gently flooding->sol_reduce_heat Yes sol_heating_rate Ensure Slow, Steady Heating Rate poor_separation->sol_heating_rate Yes end Problem Resolved poor_separation->end No sol_insulate Insulate Column (Glass Wool/Foil) sol_heat->sol_insulate If still no distillate sol_insulate->end sol_thermometer->sol_heating_rate If still fluctuating sol_column Use a More Efficient Column sol_heating_rate->sol_column If still poor sol_heating_rate->end sol_reduce_heat->end sol_column->end

Caption: Troubleshooting workflow for fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is fractional distillation and why is it necessary for this compound?

A1: Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points[4][6]. It is necessary for purifying this compound (boiling point ~230°C) from unreacted 1-phenylpropanol (boiling point ~219°C). The small difference in boiling points makes simple distillation ineffective. Fractional distillation uses a column that provides a large surface area (packing) for repeated cycles of vaporization and condensation, which effectively separates the components[6].

Q2: What are the most likely impurities in my crude this compound?

A2: Assuming the ester was synthesized via Fisher esterification, the most common impurities are unreacted starting materials and byproducts[7][8]. These include:

  • 1-Phenylpropanol: The starting alcohol.

  • Acetic Acid: The starting carboxylic acid.

  • Water: A byproduct of the esterification reaction.

  • Sulfuric Acid: A non-volatile catalyst, which should be removed during the initial workup before distillation.

Q3: How do I set up the apparatus for fractional distillation correctly?

A3: A correct setup is critical for safety and efficiency.

  • Place the crude this compound and a boiling stone or stir bar in a round-bottom flask[9].

  • Securely clamp the flask to a retort stand over a heating mantle.

  • Attach a fractionating column vertically to the flask.

  • Place a distillation head (a three-way adapter) on top of the column.

  • Insert a thermometer into the top of the distillation head, ensuring the bulb is positioned correctly[4].

  • Attach a condenser to the side arm of the distillation head and secure it with a clamp. Connect the water tubing with cold water flowing in at the bottom and out at the top[4].

  • Place a collection flask at the end of the condenser to collect the purified fractions. Ensure all glass joints are snug but not frozen.

Q4: How can I monitor the purity of the collected fractions?

A4: The most direct way to monitor purity during the distillation is by observing the temperature. A pure compound will distill at a stable temperature, known as its boiling point plateau. When the temperature begins to rise sharply, it indicates that a new, higher-boiling point compound is beginning to distill. For more rigorous analysis, collected fractions can be analyzed by Gas Chromatography (GC) to determine their composition[10].

cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Recommended Solutions S1 No Distillate C1 Insufficient Heat S1->C1 C2 Excessive Heat Loss S1->C2 S2 Column Flooding C3 Heating Rate Too High S2->C3 S3 Poor Separation C4 Distillation Rate Too Fast S3->C4 C5 Inefficient Column S3->C5 So1 Increase Heating C1->So1 So2 Insulate Column C2->So2 So3 Reduce Heating Rate C3->So3 C4->So3 So4 Use Better Column C5->So4

Caption: Relationship between problems, causes, and solutions.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for purifying crude this compound.

1. Pre-Distillation Workup:

  • Ensure any acid catalyst (e.g., H₂SO₄) from the synthesis reaction has been neutralized and removed. This is typically done by washing the crude product with a sodium bicarbonate solution in a separatory funnel, followed by a water wash[7].

  • Dry the crude ester using an anhydrous drying agent like magnesium sulfate or sodium sulfate, then filter to remove the agent.

2. Apparatus Setup:

  • Assemble the fractional distillation apparatus as described in FAQ Q3. Ensure all glassware is clean and dry to prevent contamination[7].

  • Use a fractionating column appropriate for the volume and boiling point difference (e.g., a Vigreux column or a packed column).

  • Add the dry, crude this compound to the round-bottom flask (do not fill more than two-thirds full) along with a few boiling chips or a magnetic stir bar.

3. Distillation Procedure:

  • Begin heating the distillation flask gently with the heating mantle. If using a stirrer, begin stirring.

  • Observe the mixture as it begins to boil. You should see a ring of condensate slowly rising up the fractionating column[4].

  • If the condensate ring stalls, you may need to increase the heating rate slightly or insulate the column to minimize heat loss[4][5].

  • Collect any low-boiling impurities (e.g., residual water, acetic acid) as the first fraction. The temperature will be significantly lower than the boiling point of the desired product.

  • Once the temperature stabilizes at the boiling point of this compound (approx. 229-231 °C at atmospheric pressure), change the receiving flask to collect the pure product.

  • Maintain a slow and steady distillation rate (1-2 drops per second) to ensure the best separation. Record the temperature range over which this main fraction is collected[5].

  • Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness [5].

  • Allow the apparatus to cool completely before disassembling.

4. Post-Distillation Analysis:

  • Weigh the collected pure fraction to determine the yield.

  • Confirm the purity of the product using analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

References

preventing hydrolysis of 1-Phenylpropyl acetate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of 1-Phenylpropyl acetate during experimental workup. Below you will find troubleshooting guides and frequently asked questions to ensure a successful synthesis and purification process.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Hydrolysis of the target ester, this compound, into 1-phenylpropanol and acetic acid is a common issue during aqueous workup, leading to reduced yield and purity. This guide will help you identify potential causes and implement effective solutions.

Initial Assessment:

The primary indicators of unintended hydrolysis are a lower-than-expected yield of this compound and the reappearance of the starting materials (1-phenylpropanol and acetic acid) or the hydrolysis products in your analytical data (e.g., TLC, GC-MS, NMR).[1]

Issue 1: Significant Product Loss and Presence of Byproducts

If you observe a significant decrease in your product yield and detect the presence of 1-phenylpropanol and acetic acid, consider the following factors during your workup:

Potential CauseRecommended Solution
Use of Strong Base for Neutralization Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate the rate of ester hydrolysis (saponification), which is often irreversible under the workup conditions.[1] Solution: Use a mild, non-nucleophilic base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining acid catalyst.[1]
Elevated Temperature During Workup The rate of hydrolysis, both acid and base-catalyzed, increases with temperature. Solution: Conduct all aqueous washes and extractions at a reduced temperature. Cooling the reaction mixture in an ice bath before and during the workup can significantly slow down the rate of hydrolysis.[1]
Prolonged Contact with Aqueous Phases The longer the ester is in contact with acidic or basic aqueous solutions, the greater the extent of hydrolysis.[1] Solution: Perform extractions and washes efficiently and without unnecessary delays. Minimize the time the organic and aqueous layers are in contact.
Excess Water in the Organic Layer Water is a key reactant in the hydrolysis of esters. Incomplete removal of water from the organic layer before solvent evaporation can lead to product degradation. Solution: After the final aqueous wash, perform a brine wash (saturated aqueous NaCl solution) to remove the bulk of the dissolved water in the organic phase. Subsequently, dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
Data Presentation: Impact of pH and Temperature on Ester Hydrolysis
ConditionpHTemperature (°C)Relative Rate of Hydrolysis
Acidic 325Low
Neutral 725Very Low
Basic 1025High
Neutral, Elevated Temp. 750Moderate
Basic, Elevated Temp. 1050Very High

This data is illustrative and based on general principles of ester hydrolysis.

Experimental Protocols

Optimized Workup Protocol to Minimize Hydrolysis of this compound

This protocol outlines a standard workup procedure following the synthesis of this compound, designed to minimize its hydrolytic decomposition.

Materials:

  • Reaction mixture containing this compound

  • Diethyl ether (or other suitable organic solvent)

  • Ice-cold deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0-5 °C

  • Saturated aqueous sodium chloride (brine) solution, cooled to 0-5 °C

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction flask to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Quenching: Slowly add ice-cold deionized water to the reaction mixture to quench any unreacted reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic components.

  • Neutralization: Wash the organic layer with cold, saturated aqueous NaHCO₃ solution. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release any evolved CO₂ gas. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with cold, saturated brine solution to remove residual water and inorganic salts.[1]

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄, and swirl the flask. Continue adding the drying agent until it no longer clumps together.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualizations

Hydrolysis_Prevention_Workflow start Workup Begins cool Cool Reaction Mixture (0-5 °C) start->cool Minimize Temp. quench Quench with Cold Water cool->quench extract Extract with Organic Solvent quench->extract neutralize Wash with Cold Sat. NaHCO3 extract->neutralize Use Weak Base brine Wash with Cold Brine neutralize->brine Remove Water dry Dry with Anhydrous Na2SO4 brine->dry concentrate Concentrate (Rotovap) dry->concentrate end Pure 1-Phenylpropyl Acetate concentrate->end

Caption: Optimized experimental workflow for the workup of this compound, highlighting key steps to prevent hydrolysis.

Troubleshooting_Logic start Low Yield of This compound check_temp Was Workup Performed Cold? start->check_temp check_base What Base was Used for Neutralization? start->check_base check_time Was Aqueous Contact Time Minimized? start->check_time solution_temp Implement Cooling (Ice Bath) check_temp->solution_temp No solution_base_strong Switch to Weak Base (e.g., NaHCO3) check_base->solution_base_strong Strong Base solution_base_weak Base is Appropriate check_base->solution_base_weak Weak Base solution_time Perform Washes More Efficiently check_time->solution_time No

Caption: A troubleshooting decision tree to diagnose the cause of low yield due to hydrolysis during the workup of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during workup?

A1: Ester hydrolysis is the chemical reaction where an ester, in this case, this compound, reacts with water to break down into its constituent alcohol (1-phenylpropanol) and carboxylic acid (acetic acid). This reaction is catalyzed by both acids and bases.[1] During the workup of an esterification reaction, aqueous acidic or basic solutions are often used to remove unreacted starting materials and catalysts. These conditions create a favorable environment for hydrolysis, which can significantly reduce the yield of the desired ester product.[1]

Q2: What are the tell-tale signs that my this compound is hydrolyzing during the workup?

A2: The most common indications of hydrolysis are a lower than expected final yield of your purified ester and the detection of 1-phenylpropanol and/or acetic acid in the crude product.[1] This can be confirmed using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to 1-phenylpropanol.

  • NMR Spectroscopy: The presence of characteristic peaks for 1-phenylpropanol and acetic acid in the ¹H or ¹³C NMR spectrum of your product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The appearance of peaks with the corresponding mass-to-charge ratios for the hydrolysis products.

Q3: Can I use a stronger base like NaOH to speed up the neutralization of the acid catalyst?

A3: It is highly discouraged to use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization during the workup of esters. Strong bases are potent catalysts for ester hydrolysis, a process also known as saponification. This reaction is rapid and essentially irreversible under these conditions, which would lead to a significant loss of your this compound product.[1] It is always recommended to use a mild base like sodium bicarbonate.

Q4: Is a brine wash really necessary?

A4: Yes, a brine wash is a crucial step in minimizing hydrolysis. Organic solvents can dissolve a small amount of water from the aqueous layers during extraction. The brine wash, being a saturated solution of NaCl, has a very high ionic strength, which reduces the solubility of water in the organic layer, effectively pulling it out.[1] This step, followed by treatment with an anhydrous drying agent, ensures that the maximum amount of water is removed before the final solvent evaporation, thus preventing further hydrolysis.

Q5: How can I be sure all the water is removed before I concentrate my product?

A5: After washing with brine, the organic layer should be treated with a solid anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent to the organic solution and swirl. If the drying agent clumps together, it is absorbing water. Continue to add small portions of the drying agent until some of it remains free-flowing in the solution. This indicates that all the water has been absorbed.[1] Subsequently, you can filter off the drying agent before concentrating the solution.

References

catalyst selection for efficient 1-Phenylpropyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylpropyl acetate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of this compound consistently low?

Answer:

Low yields can stem from several factors related to reaction equilibrium, catalyst activity, and substrate purity.

  • Incomplete Reaction/Equilibrium Issues: The esterification of 1-phenyl-1-propanol with acetic acid is a reversible reaction. To drive the equilibrium towards the product side, consider the following:

    • Water Removal: The formation of water as a byproduct can inhibit the forward reaction. Employing a Dean-Stark trap or adding a dehydrating agent can effectively remove water.

    • Excess Reactant: Using an excess of one reactant, typically the less expensive one (e.g., acetic acid or acetic anhydride), can shift the equilibrium to favor the formation of the ester.[1]

  • Catalyst Deactivation or Insufficient Activity: The chosen catalyst may not be optimal or may have lost its activity.

    • Catalyst Choice: Strong acid catalysts like sulfuric acid or methanesulfonic acid are effective but can cause side reactions.[1] Biocatalysts like immobilized lipases (e.g., Candida antarctica lipase B, CAL-B) offer high selectivity and milder reaction conditions, potentially leading to higher yields of the desired product.[2][3][4]

    • Catalyst Loading: Ensure the correct catalyst loading is used. For instance, studies on similar esterifications have shown that optimal enzyme loading is crucial for maximizing conversion.[3]

    • Catalyst Deactivation: Strong acids can be consumed by side reactions or neutralized by impurities. Lipases can be denatured by extreme pH or temperature. Ensure the reaction conditions are within the optimal range for the catalyst.

  • Substrate Purity: Impurities in the starting materials (1-phenyl-1-propanol or the acyl donor) can interfere with the catalyst and reduce the yield. Ensure the purity of your reactants before starting the synthesis.

Question: What are the common side reactions, and how can they be minimized?

Answer:

Side reactions can significantly impact the purity and yield of this compound.

  • Dehydration of Alcohol: In the presence of strong acids, 1-phenyl-1-propanol can undergo dehydration to form 1-phenylpropene.

    • Mitigation: Using milder catalysts like lipases or solid acid catalysts can minimize this side reaction.[2][5] If using a strong acid, carefully control the reaction temperature and time.[1]

  • Ether Formation: The alcohol can also react with itself to form an ether, particularly at higher temperatures with acid catalysts.

    • Mitigation: Lowering the reaction temperature and using a more selective catalyst can reduce ether formation.

  • Rearrangement Reactions: Strong Lewis acids like aluminum trichloride can cause rearrangement of the product, leading to complex byproducts.[6]

    • Mitigation: Avoid using overly strong Lewis acids if possible. If their use is necessary, precise control of temperature and reaction time is critical.[6]

Question: The catalyst is difficult to separate from the reaction mixture. What are the alternatives?

Answer:

Separation difficulties are common with homogeneous catalysts.

  • Homogeneous vs. Heterogeneous Catalysts: Homogeneous catalysts (e.g., sulfuric acid, methanesulfonic acid) are in the same phase as the reactants and require neutralization and extraction for removal.[7][8] Heterogeneous catalysts are in a different phase and can be easily separated by filtration.[7][8]

    • Heterogeneous Alternatives:

      • Immobilized Lipases: Enzymes like Novozym 435 (Candida antarctica lipase B immobilized on a macroporous resin) are highly effective, reusable, and easily filtered from the reaction mixture.[2][3][4][9]

      • Solid Acid Catalysts: Materials like montmorillonite clays (e.g., MMT-K10) or acid resins can be used as easily separable catalysts.[5]

      • Supported Catalysts: Homogeneous catalysts can be supported on a solid material to facilitate separation.[7]

Frequently Asked Questions (FAQs)

1. What are the recommended catalysts for the synthesis of this compound?

Several types of catalysts can be employed, each with its advantages and disadvantages.

  • Lipases (e.g., Candida antarctica Lipase B): Highly selective, operate under mild conditions, minimize side reactions, and are reusable when immobilized.[2][3][4][9]

  • Strong Acids (e.g., Sulfuric Acid, Methanesulfonic Acid): Effective and inexpensive, but can lead to side reactions like dehydration and require neutralization for removal.[1]

  • Solid Acid Catalysts (e.g., Montmorillonite K-10): Heterogeneous, easily separable, and can be more environmentally friendly.[5]

  • N-Heterocyclic Carbenes (NHCs): Can catalyze transesterification reactions under mild conditions.[10][11]

2. What are the typical reaction conditions for lipase-catalyzed synthesis?

Lipase-catalyzed synthesis generally involves milder conditions:

  • Temperature: Typically between 30-60 °C to maintain enzyme activity.[2]

  • Solvent: Often performed in a non-polar organic solvent like heptane or in a solvent-free system.[2][3]

  • Acyl Donor: Acetic anhydride or vinyl acetate are common acyl donors.

  • pH: Lipases have an optimal pH range; however, in organic media, the pH is not explicitly controlled.

3. How can I monitor the progress of the reaction?

Reaction progress can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis to determine the conversion and yield at different time points.

Data Presentation

Table 1: Comparison of Catalysts for Ester Synthesis

Catalyst TypeCatalyst ExampleAdvantagesDisadvantagesTypical Yields
Biocatalyst Immobilized Candida antarctica lipase B (CAL-B)High selectivity, mild reaction conditions, reusable, minimal byproducts.[2][4][9]Higher initial cost, can be sensitive to temperature and pH.[3]>90%[2]
Homogeneous Acid Sulfuric Acid (H₂SO₄)Low cost, high activity.[12]Corrosive, difficult to separate, can cause side reactions (dehydration, etherification).[12][13]55-70%[1][6]
Homogeneous Acid Methanesulfonic AcidStrong acid catalyst.[1]Similar to sulfuric acid, requires neutralization.[1]~70%[1]
Heterogeneous Acid Montmorillonite K-10Easily separable, reusable, environmentally friendly.[5]May have lower activity compared to homogeneous acids.High conversion (up to 100%) for similar esterifications.[5]
Organocatalyst N-Heterocyclic Carbene (NHC)Catalyzes transesterification under mild conditions.[10][11]Can be sensitive to air and moisture, may be more expensive.Good yields for transesterification.[11]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol is based on typical lipase-catalyzed esterification procedures.[2][9]

  • Materials: 1-phenyl-1-propanol, acetic anhydride, immobilized Candida antarctica lipase B (e.g., Novozym 435), and an organic solvent (e.g., heptane).

  • Setup: To a round-bottom flask, add 1-phenyl-1-propanol (1 equivalent) and heptane.

  • Reactant Addition: Add acetic anhydride (1.2 equivalents).

  • Catalyst Addition: Add the immobilized lipase (e.g., 0.6% w/v of total reaction volume).[2]

  • Reaction: Stir the mixture at a constant temperature (e.g., 40 °C) and monitor the reaction progress using TLC or GC.[2]

  • Work-up: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

This protocol is a general procedure for Fischer esterification.[1][14]

  • Materials: 1-phenyl-1-propanol, glacial acetic acid, and a strong acid catalyst (e.g., concentrated sulfuric acid or methanesulfonic acid).

  • Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water), combine 1-phenyl-1-propanol (1 equivalent) and an excess of glacial acetic acid (e.g., 2-3 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of the strong acid (e.g., 0.5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_lipase Lipase-Catalyzed Synthesis cluster_acid Acid-Catalyzed Synthesis lipase_start Mix Reactants & Solvent lipase_catalyst Add Immobilized Lipase lipase_start->lipase_catalyst lipase_reaction Stir at 40°C lipase_catalyst->lipase_reaction lipase_filter Filter to Recover Catalyst lipase_reaction->lipase_filter lipase_purify Purify Filtrate lipase_filter->lipase_purify lipase_end This compound lipase_purify->lipase_end acid_start Mix Reactants acid_catalyst Add Acid Catalyst acid_start->acid_catalyst acid_reaction Reflux acid_catalyst->acid_reaction acid_workup Neutralization & Extraction acid_reaction->acid_workup acid_purify Purify Organic Layer acid_workup->acid_purify acid_end This compound acid_purify->acid_end

Caption: Comparative workflow for lipase-catalyzed vs. acid-catalyzed synthesis.

troubleshooting_low_yield issue Low Yield of This compound cause1 Incomplete Reaction/ Equilibrium Issues issue->cause1 cause2 Catalyst Deactivation/ Insufficient Activity issue->cause2 cause3 Substrate Impurity issue->cause3 solution1a Remove Water (Dean-Stark) cause1->solution1a solution1b Use Excess Reactant cause1->solution1b solution2a Optimize Catalyst Loading cause2->solution2a solution2b Change Catalyst Type (e.g., to Lipase) cause2->solution2b solution3 Purify Starting Materials cause3->solution3

Caption: Troubleshooting guide for low product yield.

References

removal of unreacted starting materials from 1-Phenylpropyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Phenylpropyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: The most common impurities are unreacted starting materials, namely 1-phenylpropanol and the acylating agent (e.g., acetic acid or acetic anhydride). Byproducts from side reactions can also be present, depending on the specific synthetic route.

Q2: What is the initial and most crucial step to remove the acidic catalyst and unreacted acid?

A2: The initial and most critical step is a series of aqueous washes. Specifically, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a similar weak base will neutralize and remove the acid catalyst (like sulfuric acid) and any unreacted acetic acid. This is a standard procedure in Fischer esterification workups.

Q3: How can I break up an emulsion that forms during the aqueous wash?

A3: Emulsions can sometimes form at the interface of the organic and aqueous layers during extraction. To break up an emulsion, you can try the following:

  • Add a small amount of brine (saturated aqueous sodium chloride solution). The increased ionic strength of the aqueous layer can help to separate the layers.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Allow the mixture to stand for a longer period.

  • In persistent cases, filtering the mixture through a pad of Celite may be effective.

Q4: Which drying agent is suitable for drying the organic layer containing this compound?

A4: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used and effective drying agents for ethereal or other organic solutions of esters like this compound. Ensure the drying agent is completely removed by filtration before evaporating the solvent.

Q5: Is distillation a viable method for purifying this compound?

A5: Yes, distillation is a highly effective method for purifying this compound due to the significant difference in boiling points between the product and the common starting materials.

CompoundBoiling Point (°C at 760 mmHg)
This compound229.5 - 231
1-Phenylpropanol219
Acetic Acid118

As shown in the table, the boiling point of this compound is sufficiently different from that of 1-phenylpropanol and acetic acid to allow for efficient separation by fractional distillation under atmospheric or reduced pressure.

Troubleshooting Guides

Issue 1: The organic layer is still acidic after washing with sodium bicarbonate solution.
Possible Cause Troubleshooting Step
Insufficient amount of sodium bicarbonate solution used.Add more saturated sodium bicarbonate solution and shake the separatory funnel gently. Test the pH of the aqueous layer with litmus paper or a pH strip after each wash until it is neutral or slightly basic.
Inefficient mixing of the two layers.Ensure thorough but gentle mixing of the organic and aqueous layers to maximize the surface area for the reaction. Avoid vigorous shaking that can lead to emulsions.
Issue 2: Low recovery of this compound after workup.
Possible Cause Troubleshooting Step
The product is partially soluble in the aqueous wash solutions.Minimize the volume of the aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product.
Incomplete extraction from the reaction mixture.Perform multiple extractions with the organic solvent to ensure all the product is transferred from the aqueous reaction mixture to the organic phase.
Loss of product during solvent removal.Use a rotary evaporator with controlled temperature and pressure to avoid co-distillation of the product with the solvent, especially if a low-boiling point solvent was used for extraction.
Issue 3: The final product is not pure enough after distillation.
Possible Cause Troubleshooting Step
Inefficient distillation column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve the separation efficiency.
Distillation rate is too fast.Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column, leading to better separation.
Contamination from the distillation apparatus.Ensure the distillation glassware is clean and dry before use.
Co-distillation with impurities.Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially improve the separation from high-boiling impurities.

Experimental Protocols

Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the general procedure for the initial workup of a reaction mixture containing this compound to remove the acid catalyst and unreacted acetic acid.

Methodology:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the product.

  • Add an equal volume of deionized water and gently shake the funnel to mix the layers. Allow the layers to separate and discard the aqueous layer.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer. Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and test the pH of the aqueous layer. Continue washing with fresh portions of saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help break any emulsions and remove excess water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent. The resulting solution contains the crude this compound and can be further purified.

Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). A good starting point for many esters is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_extraction Liquid-Liquid Extraction cluster_final_purification Final Purification cluster_analysis Analysis Reaction Crude 1-Phenylpropyl Acetate Mixture Wash_H2O Wash with Water Reaction->Wash_H2O Wash_NaHCO3 Wash with NaHCO3 Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with Na2SO4 Wash_Brine->Drying Distillation Distillation Drying->Distillation Option 1 Column Flash Column Chromatography Drying->Column Option 2 Pure_Product Pure 1-Phenylpropyl Acetate Distillation->Pure_Product Column->Pure_Product troubleshooting_logic Start Start Purification Aqueous_Wash Perform Aqueous Washes Start->Aqueous_Wash Check_Acidity Is Organic Layer Still Acidic? Aqueous_Wash->Check_Acidity Add_Base Add More NaHCO3 Solution Check_Acidity->Add_Base Yes Check_Purity Check Purity (TLC/GC) Check_Acidity->Check_Purity No Add_Base->Aqueous_Wash Final_Purification Perform Final Purification (Distillation or Chromatography) Check_Purity->Final_Purification Check_Final_Purity Is Final Product Pure? Final_Purification->Check_Final_Purity Optimize_Purification Optimize Purification Method (e.g., better column, slower rate) Check_Final_Purity->Optimize_Purification No End Pure Product Check_Final_Purity->End Yes Optimize_Purification->Final_Purification

stability of 1-Phenylpropyl acetate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-phenylpropyl acetate under various experimental conditions. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an ester commonly used as a fragrance and flavoring agent.[1] In the context of drug development and formulation, understanding its stability is crucial as it can be a model compound for ester-containing drugs or a component in formulations. Its degradation, primarily through hydrolysis, can lead to changes in efficacy, safety, and sensory properties of a product.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by both acids and bases, resulting in the formation of 1-phenylpropanol and acetic acid.[2][3]

Q3: How does pH affect the stability of this compound?

The stability of this compound is highly dependent on pH. Like most esters, its hydrolysis is significantly accelerated in both acidic and basic conditions.[2][3] The rate of hydrolysis is generally at its minimum in the neutral pH range (around pH 4-6). Under strongly acidic or basic conditions, the degradation rate increases substantially.

Q4: What are the expected degradation products of this compound under acidic and basic conditions?

Under both acidic and basic conditions, the hydrolysis of this compound yields 1-phenylpropanol and acetic acid.

  • Acid-Catalyzed Hydrolysis: The reaction is reversible.[2] CH3COOCH(C6H5)CH2CH3 + H2O ⇌ CH3COOH + C6H5CH(OH)CH2CH3

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible as the carboxylic acid is converted to its salt.[2] CH3COOCH(C6H5)CH2CH3 + OH- → CH3COO- + C6H5CH(OH)CH2CH3

Troubleshooting Guide

Issue: I am observing a faster than expected degradation of my this compound-containing formulation.

  • Possible Cause 1: Incorrect pH of the formulation.

    • Troubleshooting Step: Measure the pH of your formulation. If it is in the acidic (below 4) or basic (above 7) range, the hydrolysis of this compound will be accelerated.

    • Solution: Adjust the pH of your formulation to a neutral range (ideally between 4 and 6) using appropriate buffers to minimize the rate of hydrolysis.

  • Possible Cause 2: Presence of catalytic impurities.

    • Troubleshooting Step: Review the composition of your formulation for any components that could act as acid or base catalysts. This could include acidic or basic excipients.

    • Solution: If catalytic impurities are identified, consider replacing them with non-catalytic alternatives.

  • Possible Cause 3: Elevated storage temperature.

    • Troubleshooting Step: Check the storage conditions of your formulation. Higher temperatures will increase the rate of hydrolysis.

    • Solution: Store the formulation at a lower temperature, as recommended by stability studies, to reduce the degradation rate.

Issue: I am having difficulty quantifying the degradation of this compound.

  • Possible Cause: Unsuitable analytical method.

    • Troubleshooting Step: Review your current analytical method. This compound and its primary degradation product, 1-phenylpropanol, lack strong UV chromophores, which can make analysis by UV-based HPLC challenging without derivatization.

    • Solution: Consider using Gas Chromatography (GC) with a Flame Ionization Detector (FID), which is well-suited for volatile and semi-volatile organic compounds like esters and alcohols.[4] Alternatively, High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector or a Mass Spectrometric (MS) detector can be employed.[5][6]

Quantitative Data

pHEstimated k_obs (s⁻¹)Estimated Half-life (t₁/₂)Stability Profile
1~ 1 x 10⁻⁵~ 19 hoursLow stability
3~ 1 x 10⁻⁷~ 80 daysModerate stability
5~ 1 x 10⁻⁹~ 22 yearsHigh stability
7~ 1 x 10⁻⁷~ 80 daysModerate stability
9~ 1 x 10⁻⁵~ 19 hoursLow stability
11~ 1 x 10⁻³~ 12 minutesVery low stability
13~ 1 x 10⁻¹~ 7 secondsExtremely low stability

Note: This data is an estimation based on the hydrolysis of benzyl acetate and should be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: Determination of this compound Stability by GC-FID

Objective: To quantify the concentration of this compound and its hydrolysis product, 1-phenylpropanol, over time at different pH values.

Materials:

  • This compound

  • 1-Phenylpropanol (as a reference standard)

  • Buffer solutions (pH 2, 4, 7, 9, 11)

  • Internal standard (e.g., dodecane)

  • Solvent for extraction (e.g., ethyl acetate)

  • Gas chromatograph with Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).

    • In separate vials, add a known volume of the stock solution to each buffer solution to achieve the desired initial concentration of this compound.

    • Incubate the vials at a constant temperature (e.g., 25°C, 40°C).

  • Time Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours for acidic/basic conditions; longer for neutral pH), withdraw an aliquot from each vial.

  • Extraction:

    • To the aliquot, add a known amount of internal standard and the extraction solvent.

    • Vortex thoroughly to extract the analyte and degradation product into the organic layer.

    • Separate the organic layer for analysis.

  • GC-FID Analysis:

    • Inject the organic extract into the GC-FID system.

    • Use an appropriate temperature program to separate this compound, 1-phenylpropanol, and the internal standard.

    • Typical GC conditions:

      • Injector temperature: 250°C

      • Detector temperature: 280°C

      • Oven program: Start at 80°C, ramp to 200°C at 10°C/min.

  • Data Analysis:

    • Quantify the concentrations of this compound and 1-phenylpropanol using the internal standard method and calibration curves prepared with reference standards.

    • Plot the concentration of this compound versus time to determine the degradation rate constant.

Visualizations

Hydrolysis_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions 1-Phenylpropyl_Acetate_Acid This compound Protonated_Ester Protonated Ester Intermediate 1-Phenylpropyl_Acetate_Acid->Protonated_Ester H⁺ (fast) Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_Acid H₂O (slow) Products_Acid 1-Phenylpropanol + Acetic Acid Tetrahedral_Intermediate_Acid->Products_Acid -H⁺, -H₂O (fast) 1-Phenylpropyl_Acetate_Base This compound Tetrahedral_Intermediate_Base Tetrahedral Intermediate 1-Phenylpropyl_Acetate_Base->Tetrahedral_Intermediate_Base OH⁻ (slow) Products_Base 1-Phenylpropanol + Acetate Tetrahedral_Intermediate_Base->Products_Base fast Experimental_Workflow prep Sample Preparation (Ester in Buffers) incubate Incubation (Constant Temperature) prep->incubate sample Time Point Sampling incubate->sample extract Liquid-Liquid Extraction (with Internal Standard) sample->extract analyze GC-FID Analysis extract->analyze data Data Analysis (Quantification & Rate Calculation) analyze->data

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing, specifically focusing on the analysis of 1-Phenylpropyl acetate. The information is presented in a question-and-answer format to directly address common issues encountered during HPLC experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1][2] This distortion can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[1][3] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.[4]

The most common formula is the USP tailing factor (T): T = W₀.₀₅ / 2f Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% height.[2]

Q2: I'm seeing peak tailing with this compound, which is a neutral ester. What are the likely causes?

While strong peak tailing is often associated with basic compounds, neutral or weakly polar compounds like this compound can also exhibit this issue. The primary causes can be grouped into several categories:

  • Secondary Chemical Interactions: Even though it's neutral, the ester group in this compound has polar character. It can engage in unwanted secondary interactions (e.g., hydrogen bonding) with active sites on the stationary phase, most commonly residual silanol groups.[3][5]

  • Column-Related Issues: The problem may stem from the column itself, such as physical degradation (a void at the inlet), contamination from previous samples, or a partially blocked inlet frit.[4][6]

  • System and Hardware Issues (Extra-Column Effects): Peak distortion can be introduced by volumes outside of the column, known as extra-column or dead volume. This includes excessive tubing length or internal diameter, and poorly made connections between the tubing and the column.[7][8][9]

  • Methodological Flaws: Issues with the analytical method, such as column overload (injecting too much sample), or using a sample solvent that is significantly stronger than the mobile phase, can cause peak distortion.[3][10]

Q3: How does mobile phase pH influence the peak shape of an ester?

The pH of the mobile phase is a critical parameter in HPLC that can significantly affect peak shape, even for neutral analytes like esters.[11] The primary influence is on the stationary phase. In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface are acidic.

  • At low pH (e.g., < 3): The silanol groups are protonated (non-ionized), which minimizes their ability to form strong secondary interactions with polar analytes. This often results in improved peak symmetry.[5][12]

  • At mid-to-high pH (e.g., > 4): Silanol groups become deprotonated and negatively charged (SiO⁻).[2] These ionized sites can interact more strongly with any polar functional groups on the analyte, leading to peak tailing.[12]

Therefore, for a compound like this compound, operating at a lower mobile phase pH can often sharpen the peak by suppressing silanol activity.

Q4: Could my column be overloaded, and how would I check this?

Yes, column overload is a frequent cause of peak shape distortion. It can manifest as either peak fronting or tailing.[7][10] There are two types of overload:

  • Mass Overload: Too much analyte mass is injected onto the column, saturating the stationary phase.[3][13]

  • Volume Overload: The injection volume is too large, leading to band spreading.[7]

Troubleshooting Protocol: The simplest way to check for overload is to perform a dilution experiment. Reduce the sample concentration by a factor of 10 and inject the same volume. If the peak shape improves and becomes more symmetrical, the column was likely experiencing mass overload.[13][14]

Q5: What is "extra-column volume" and how can I minimize it?

Extra-column volume (ECV), often called dead volume, refers to all the volume in the HPLC system outside of the analytical column itself, from the injector to the detector cell.[15] This includes the sample loop, connecting tubing, and fittings.[8] Excessive ECV causes the analyte band to spread before and after it passes through the column, resulting in broader and often tailing peaks.[8][16] This effect is more pronounced for early-eluting peaks.[7]

To minimize ECV:

  • Use tubing with the smallest possible internal diameter and shortest possible length, especially between the column and the detector.[2]

  • Ensure all fittings and connections are properly made to avoid any gaps or dead spaces.[15][17]

  • Use a detector flow cell with a volume appropriate for the column dimensions.[8]

Quantitative Impact of Method Parameters on Peak Tailing

The following table summarizes how key chromatographic parameters can influence peak shape. The values are illustrative and demonstrate general trends observed in reversed-phase HPLC.

ParameterCondition ATailing Factor (Tf)Condition BTailing Factor (Tf)Rationale
Mobile Phase pH pH 7.02.35pH 3.01.33Lowering the pH protonates residual silanols, reducing secondary interactions with basic analytes and improving peak shape.[12]
Buffer Concentration 10 mM Phosphate>1.5 (variable)25 mM Phosphate~1.2 (improved)Higher buffer concentrations increase the ionic strength of the mobile phase, which can help mask active silanol sites and improve symmetry.[7]
Sample Concentration 1.0 mg/mL1.800.1 mg/mL1.15High sample concentration can lead to mass overload of the column, causing significant peak tailing. Diluting the sample resolves this issue.[13][14]
Column Type Standard C18 (Type A Silica)>1.6 (variable)End-capped C18 (Type B Silica)<1.3 (improved)Modern, high-purity, end-capped columns have fewer accessible silanol groups, leading to significantly reduced tailing for polar and basic compounds.[1][6]

Key Experimental Protocols

Protocol 1: Diagnosing Column Overload
  • Prepare a Stock Solution: Create a stock solution of this compound in a solvent weaker than or compatible with the mobile phase (e.g., the mobile phase itself).

  • Create Dilutions: Prepare a series of dilutions from the stock solution, for example: 1:2, 1:5, 1:10, and 1:100.

  • Inject and Analyze: Inject a constant volume of the stock solution and each dilution onto the HPLC system using the established method.

  • Evaluate Peak Shape: Compare the chromatograms. Calculate the tailing factor for the this compound peak in each run. A significant improvement in peak symmetry (Tf approaching 1.0) upon dilution confirms that mass overload was the cause of the tailing.[14]

Protocol 2: Column Flushing to Remove Contaminants

If the column is suspected to be contaminated with strongly retained impurities, a systematic flushing procedure can restore performance. Note: Always disconnect the column from the detector before flushing.

  • Initial Flush: Flush the column with 10-20 column volumes of the mobile phase without the buffer (e.g., water/acetonitrile mixture).

  • Organic Solvent Wash: Flush with 10-20 column volumes of 100% acetonitrile or methanol to remove non-polar contaminants.

  • Stronger Solvent Wash (if needed): For stubborn contaminants, a stronger solvent series can be used. A common sequence for reversed-phase columns is:

    • 10 column volumes of Isopropanol (IPA).

    • 10 column volumes of Tetrahydrofuran (THF) - check column compatibility.

    • Reverse the solvent sequence back to the mobile phase composition.

  • Re-equilibration: Equilibrate the column with the initial mobile phase for at least 20 column volumes before re-connecting the detector and running a test sample.

Troubleshooting and Interaction Diagrams

The following diagrams provide a visual guide to the troubleshooting process and the underlying chemical interactions that can cause peak tailing.

Troubleshooting_Workflow cluster_Start Start cluster_Check Systematic Checks cluster_Solution Solutions start Peak Tailing Observed (Tf > 1.2) check_method Step 1: Review Method - Is sample overloaded? - Is sample solvent too strong? start->check_method check_mobile_phase Step 2: Check Mobile Phase - pH appropriate? - Buffer adequate? check_method->check_mobile_phase Method OK solution_method Dilute Sample or Reduce Injection Volume check_method->solution_method Issue Found check_column Step 3: Evaluate Column - Column old or contaminated? - Void at inlet? check_mobile_phase->check_column Mobile Phase OK solution_mobile_phase Adjust pH (e.g., to pH < 3) or Increase Buffer Strength check_mobile_phase->solution_mobile_phase Issue Found check_system Step 4: Inspect System Hardware - Check for leaks - Minimize extra-column volume check_column->check_system Column OK solution_column Flush Column or Replace Column check_column->solution_column Issue Found solution_system Replace Tubing/Fittings check_system->solution_system Issue Found

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Secondary_Interaction cluster_StationaryPhase Silica Stationary Phase Surface silica Si silanol O-H silica->silanol analyte Analyte Molecule (Ester Group O=C-O) analyte->silanol Weak Adsorption interaction Secondary Interaction (Hydrogen Bonding) explanation This secondary retention mechanism causes a portion of the analyte molecules to elute more slowly, resulting in peak tailing.

Caption: Secondary interaction between an analyte and a silanol group.

References

minimizing byproduct formation in the industrial production of 1-Phenylpropyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 1-Phenylpropyl acetate. Our focus is on minimizing byproduct formation to enhance product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the industrial synthesis of this compound?

A1: The primary byproducts encountered during the synthesis of this compound, which is typically produced by the esterification of 1-phenyl-1-propanol with an acetic acid source, are:

  • 1-Phenyl-1-propene: This is the most significant byproduct, arising from the acid-catalyzed dehydration of the starting material, 1-phenyl-1-propanol.

  • Bis(1-phenylpropyl) ether: This ether is formed through the acid-catalyzed self-condensation of two molecules of 1-phenyl-1-propanol.

  • Unreacted Starting Materials: Residual 1-phenyl-1-propanol and acetic acid may remain in the final product mixture if the reaction does not go to completion.

Q2: My reaction is producing a high level of 1-Phenyl-1-propene. What are the likely causes and how can I minimize it?

A2: High levels of 1-Phenyl-1-propene are primarily caused by reaction conditions that favor the dehydration of 1-phenyl-1-propanol. The key factors are:

  • High Reaction Temperature: Elevated temperatures significantly promote the elimination reaction (dehydration) over the desired substitution reaction (esterification).

  • Strong Acid Catalysts: While an acid catalyst is necessary for Fischer esterification, strong, non-selective acids can accelerate the dehydration side reaction.

  • Prolonged Reaction Times at High Temperatures: Extended exposure to heat increases the likelihood of byproduct formation.

To minimize the formation of 1-Phenyl-1-propene, consider the following strategies:

  • Optimize Reaction Temperature: Maintain the lowest effective temperature that allows for a reasonable reaction rate for esterification.

  • Catalyst Selection: Opt for milder acid catalysts or explore alternative catalytic systems. Heterogeneous acid catalysts can sometimes offer higher selectivity. Enzymatic catalysis using lipases is an excellent alternative for minimizing byproducts due to its high selectivity under mild conditions.

  • Control Reaction Time: Monitor the reaction progress and stop it once the optimal conversion of the limiting reagent is achieved to avoid prolonged exposure to harsh conditions.

Q3: I am observing the formation of an unknown impurity with a higher boiling point than my product. What could it be and how can I prevent it?

A3: A high-boiling impurity is likely to be bis(1-phenylpropyl) ether. This byproduct is formed by the intermolecular dehydration (self-condensation) of two molecules of 1-phenyl-1-propanol, a reaction also catalyzed by acid and favored by higher temperatures.

Preventive measures are similar to those for reducing 1-phenyl-1-propene:

  • Lower Reaction Temperature: This is the most critical factor in preventing ether formation.

  • Use a Milder Catalyst: A less aggressive acid catalyst will reduce the rate of this side reaction.

  • Stoichiometry Control: Using a slight excess of the acetic acid source can help to favor the esterification reaction over the self-condensation of the alcohol.

Q4: Can I use an alternative to traditional acid catalysis to improve the selectivity of my reaction?

A4: Yes, enzymatic catalysis is a highly effective alternative. Lipases, such as immobilized Candida antarctica lipase B (CAL-B), can catalyze the esterification under much milder conditions (e.g., lower temperatures and neutral pH).[1] This high selectivity significantly reduces the formation of both 1-phenyl-1-propene and bis(1-phenylpropyl) ether, leading to a purer product and simplifying downstream processing.[1]

Q5: How can I effectively remove water from the reaction to drive the equilibrium towards the product side?

A5: Removing water is crucial for maximizing the yield in a Fischer esterification. Common industrial methods include:

  • Azeotropic Distillation: Using a solvent (e.g., toluene or heptane) that forms a low-boiling azeotrope with water. The azeotrope is distilled off, and upon condensation, the water separates from the solvent, which can then be returned to the reactor.

  • Molecular Sieves: Incorporating molecular sieves (typically 3Å or 4Å) into the reaction mixture to physically adsorb the water as it is formed. This is more common in smaller-scale reactions.

  • Using a Dehydrating Agent as a Catalyst: While less common for this specific synthesis due to potential side reactions, some strongly acidic catalysts also act as dehydrating agents.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Yield of this compound Equilibrium not shifted towards products: Insufficient removal of water byproduct.Implement azeotropic distillation or use molecular sieves to remove water. Use an excess of one reactant (typically the less expensive one).
Reaction has not reached completion: Insufficient reaction time or temperature.Increase reaction time or moderately increase the temperature, while monitoring for byproduct formation.
Catalyst deactivation: The catalyst may have lost its activity.Use fresh catalyst. If using a reusable catalyst, ensure it has been properly regenerated.
High Levels of 1-Phenyl-1-propene Excessive reaction temperature: Dehydration is favored at higher temperatures.Lower the reaction temperature. Conduct a temperature optimization study.
Inappropriate catalyst: Strong mineral acids can promote dehydration.Switch to a milder acid catalyst (e.g., p-toluenesulfonic acid) or consider using an immobilized lipase for higher selectivity.
Presence of Bis(1-phenylpropyl) ether High reaction temperature and high alcohol concentration: Favors self-condensation of the alcohol.Reduce the reaction temperature. Use a slight excess of the acetic acid source.
Product Contaminated with Starting Materials Incomplete reaction: The reaction was stopped prematurely.Increase the reaction time or consider a slight increase in catalyst loading or temperature.
Inefficient purification: The purification method is not adequately separating the product from the reactants.Optimize the fractional distillation parameters (e.g., column height, reflux ratio) to improve separation.

Experimental Protocols

Protocol 1: Fischer Esterification using Acid Catalyst

This protocol describes a standard laboratory-scale synthesis. Industrial scale-up would require process optimization and safety assessments.

Materials:

  • 1-phenyl-1-propanol

  • Glacial acetic acid

  • Sulfuric acid (or p-toluenesulfonic acid)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 1-phenyl-1-propanol, a 1.5 to 2-fold molar excess of glacial acetic acid, and a suitable volume of toluene to facilitate azeotropic water removal.

  • Add a catalytic amount of sulfuric acid (e.g., 1-2 mol% relative to the alcohol).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected, indicating the reaction is approaching completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude this compound by fractional distillation under vacuum.

Protocol 2: Enzymatic Esterification using Immobilized Lipase

This protocol offers a greener and more selective alternative to acid catalysis.[1]

Materials:

  • 1-phenyl-1-propanol

  • Acetic anhydride or vinyl acetate (as acyl donor)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous solvent (e.g., heptane or toluene)

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Filtration system

Procedure:

  • To a jacketed reaction vessel, add 1-phenyl-1-propanol and a suitable solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the limiting reactant).

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 40-60°C).

  • Slowly add the acyl donor (e.g., acetic anhydride or vinyl acetate) in a 1:1 to 1.2:1 molar ratio with the alcohol.

  • Stir the reaction mixture and monitor the progress by GC analysis.

  • Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • The solvent can be removed from the filtrate under reduced pressure.

  • The resulting product is typically of high purity, but can be further purified by vacuum distillation if necessary.

Data Presentation

Table 1: Comparison of Catalytic Methods for Esterification

ParameterFischer Esterification (Acid Catalyst)Enzymatic Esterification (Lipase)
Catalyst Sulfuric acid, p-toluenesulfonic acidImmobilized Candida antarctica lipase B
Temperature High (typically >100°C)Mild (typically 40-60°C)
Selectivity ModerateHigh
Primary Byproducts 1-Phenyl-1-propene, bis(1-phenylpropyl) etherMinimal
Reaction Conditions AcidicNeutral
Downstream Processing Neutralization and extensive purification requiredSimple filtration to remove catalyst, often high purity product
Environmental Impact Use of strong acids, high energy consumption"Green" catalyst, lower energy consumption

Table 2: Physical Properties for Purification

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound178.23~229
1-phenyl-1-propanol136.19~219
1-Phenyl-1-propene118.18~175
Bis(1-phenylpropyl) ether254.38>250 (estimated)
Acetic Acid60.05~118

Visualizations

Reaction_Pathway cluster_main Main Reaction: Esterification cluster_side1 Side Reaction 1: Dehydration cluster_side2 Side Reaction 2: Ether Formation 1-Phenyl-1-propanol 1-Phenyl-1-propanol This compound This compound 1-Phenyl-1-propanol->this compound + Acetic Acid (H+ catalyst) 1-Phenyl-1-propene 1-Phenyl-1-propene 1-Phenyl-1-propanol->1-Phenyl-1-propene - H2O (H+, Heat) Bis(1-phenylpropyl) ether Bis(1-phenylpropyl) ether 1-Phenyl-1-propanol->Bis(1-phenylpropyl) ether + 1-Phenyl-1-propanol - H2O (H+, Heat) Acetic Acid Acetic Acid Acetic Acid->this compound Water Water Dehydration_Water Water Ether_Water Water

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow start Start: Low Yield or High Impurity check_byproducts Identify Byproducts (GC-MS) start->check_byproducts is_alkene High 1-Phenyl-1-propene? check_byproducts->is_alkene is_ether High Bis(1-phenylpropyl) ether? is_alkene->is_ether No lower_temp Lower Reaction Temperature is_alkene->lower_temp Yes is_unreacted High Unreacted Starting Material? is_ether->is_unreacted No is_ether->lower_temp Yes optimize_purification Optimize Purification (Distillation) is_unreacted->optimize_purification No increase_time Increase Reaction Time / Water Removal is_unreacted->increase_time Yes milder_catalyst Use Milder Catalyst (e.g., Lipase) lower_temp->milder_catalyst end End: Optimized Process milder_catalyst->end optimize_purification->end increase_time->optimize_purification

Caption: Troubleshooting workflow for this compound production.

References

impact of water content on lipase activity for 1-Phenylpropyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the lipase-catalyzed synthesis of 1-Phenylpropyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal water content for the lipase-catalyzed synthesis of this compound?

Q2: Which lipase is most effective for the synthesis of this compound?

A2: Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym 435, is widely reported to be highly effective and enantioselective for the kinetic resolution of 1-phenylethanol and related compounds, making it an excellent choice for the synthesis of this compound.[5][6]

Q3: What are the recommended solvents for this reaction?

A3: Non-polar, hydrophobic organic solvents are generally preferred for lipase-catalyzed ester synthesis. Solvents such as n-hexane, isooctane, and toluene have been shown to result in high lipase activity.[2][7] Hydrophilic solvents can strip the essential water from the enzyme, leading to deactivation.[2]

Q4: How can I control the water content in my reaction?

A4: To maintain a low water environment, you can use anhydrous solvents and substrates. Additionally, the use of molecular sieves (e.g., 3 Å or 4 Å) in the reaction mixture is a common and effective method to remove the water that is produced during the esterification reaction.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Excess water in the reaction medium: High water content promotes the reverse reaction (hydrolysis) of the ester.[1]- Ensure all reactants and solvents are anhydrous.- Add molecular sieves to the reaction to sequester water produced during the reaction.[1]
Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling.- Use a fresh batch of lipase.- Ensure the enzyme has been stored at the recommended temperature.- Perform an activity assay on the lipase using a standard substrate.
Suboptimal Temperature: The reaction temperature is outside the optimal range for the lipase.- Optimize the reaction temperature. For Novozym 435, a temperature range of 40-60°C is often effective.[5]
Incorrect Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.- Perform experiments with varying substrate concentrations to find the optimal range.
Low Enantioselectivity Inappropriate Solvent: The choice of solvent can influence the enantioselectivity of the lipase.- Screen different non-polar solvents to identify the one that provides the best enantioselectivity.
Presence of Water: Water can sometimes affect the enantioselectivity of the enzyme.[4]- Ensure the reaction is conducted under anhydrous conditions.
Slow Reaction Rate Insufficient Enzyme Amount: The concentration of the lipase may be too low.- Increase the amount of lipase in the reaction mixture. A typical starting point is 10-50 mg/mL.[8]
Poor Mass Transfer: Inadequate mixing can limit the interaction between the substrates and the immobilized enzyme.- Increase the agitation speed to ensure the enzyme beads are well-suspended.
Inhibitory Effect of Substrates or Products: High concentrations of the alcohol or the produced ester can inhibit the lipase.- Consider a fed-batch approach for the substrates or in-situ product removal.

Quantitative Data

The following table provides an illustrative summary of the expected impact of water content on the relative activity of lipase in the synthesis of a generic phenylalkyl acetate. This data is generalized from trends reported in the literature for similar enzymatic esterifications, as specific quantitative data for this compound was not found.

Water Content (% v/v)Relative Lipase Activity (%)Notes
0 (Anhydrous)100Optimal for synthesis, minimal hydrolysis.[2]
0.190Slight decrease in activity as water can initiate hydrolysis.
0.560Increased water content shifts equilibrium towards hydrolysis, reducing net synthesis.
1.030Significant hydrolysis occurs, leading to a substantial decrease in ester yield.
> 2.0< 10Hydrolysis becomes the dominant reaction.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 1-Phenylpropanol

  • Vinyl acetate (or another acyl donor)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous n-hexane (or other suitable non-polar solvent)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., sealed flask with magnetic stirrer)

  • Temperature-controlled shaker or water bath

Procedure:

  • To a clean, dry reaction vessel, add 1-Phenylpropanol (1 equivalent).

  • Add anhydrous n-hexane to dissolve the alcohol.

  • Add the acyl donor, for example, vinyl acetate (typically 1.5-3 equivalents).

  • Add activated molecular sieves (e.g., 10% w/v) to the mixture.

  • Add the immobilized lipase (e.g., 20-40 mg/mL).

  • Seal the vessel and place it in a shaker or water bath set to the desired temperature (e.g., 45°C).

  • Stir the reaction mixture at a constant speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme and molecular sieves.

  • The product, this compound, can be purified from the reaction mixture by techniques such as column chromatography or distillation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reactants Prepare Anhydrous Reactants & Solvent add_reactants Add Reactants & Solvent to Vessel prep_reactants->add_reactants activate_sieves Activate Molecular Sieves add_lipase_sieves Add Lipase & Molecular Sieves activate_sieves->add_lipase_sieves add_reactants->add_lipase_sieves incubate Incubate with Stirring at Set Temp add_lipase_sieves->incubate monitor Monitor Reaction (GC/HPLC) incubate->monitor stop_reaction Stop Reaction (Filter Enzyme) monitor->stop_reaction Desired conversion reached purify Purify Product (Chromatography/Distillation) stop_reaction->purify analyze Analyze Product (NMR, GC-MS) purify->analyze

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_water Water Content cluster_enzyme Enzyme Activity cluster_conditions Reaction Conditions start Low Product Yield? check_water Are reactants/solvent anhydrous? start->check_water Yes add_sieves Add molecular sieves. check_water->add_sieves No use_anhydrous Use anhydrous reagents. check_water->use_anhydrous No check_enzyme Is the enzyme active? check_water->check_enzyme Yes new_enzyme Use fresh enzyme. check_enzyme->new_enzyme No optimize_temp Optimize temperature. check_enzyme->optimize_temp Yes optimize_loading Optimize enzyme loading. optimize_temp->optimize_loading check_mixing Is mixing adequate? optimize_loading->check_mixing increase_stirring Increase stirring speed. check_mixing->increase_stirring No

Caption: Decision tree for troubleshooting low yield in lipase-catalyzed synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Phenylpropyl Acetate in a Food Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Phenylpropyl acetate, a key flavor compound, within a food matrix. The validation of a robust and reliable analytical method is paramount for quality control, regulatory compliance, and research and development in the food and beverage industry. This document outlines a detailed experimental protocol for a proposed primary method, presents illustrative validation data based on typical performance characteristics for flavor compound analysis, and discusses an alternative analytical approach.

Proposed Analytical Methods for this compound

The selection of an appropriate analytical method for a volatile flavor compound like this compound in a complex food matrix, such as a fruit beverage, depends on factors like required sensitivity, sample throughput, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of such volatile compounds.[1] The primary distinction between the compared methods lies in the sample preparation technique.

Primary Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS (HS-SPME-GC-MS)

HS-SPME is a modern, solvent-free extraction technique where a coated fiber is exposed to the headspace above the sample.[2] Volatile analytes, like this compound, partition from the sample into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. This method is favored for its simplicity, sensitivity, and automation potential.

Alternative Method: Liquid-Liquid Extraction (LLE) coupled with GC-MS (LLE-GC-MS)

LLE is a conventional sample preparation technique that involves the extraction of the analyte from the liquid food matrix into an immiscible organic solvent.[3][4] This method is robust but can be more time-consuming and labor-intensive, and it requires the use of organic solvents.[5]

Experimental Protocol: HS-SPME-GC-MS Method

This section details the experimental procedure for the analysis of this compound in a fruit beverage matrix.

2.1. Sample Preparation

  • Internal Standard Spiking: To a 10 mL aliquot of the fruit beverage in a 20 mL headspace vial, add an appropriate internal standard (e.g., 2-octanol at a final concentration of 10 µg/L) for accurate quantification.[6]

  • Matrix Modification: Add 2 g of sodium chloride (NaCl) to the sample. This increases the ionic strength of the sample, which promotes the partitioning of volatile organic compounds into the headspace.

  • Equilibration: Seal the vial and place it in a temperature-controlled agitator. Incubate the sample at 60°C for 15 minutes to allow for the equilibration of this compound between the liquid phase and the headspace.[7]

2.2. HS-SPME Procedure

  • Fiber Exposure: Introduce a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the headspace of the vial.[2]

  • Extraction: Expose the fiber to the headspace for 30 minutes at 60°C with continuous agitation to allow for the adsorption of the volatile compounds.

2.3. GC-MS Analysis

  • Injection: Retract the SPME fiber and immediately insert it into the heated injection port of the GC, operating in splitless mode at 250°C, for thermal desorption of the analytes onto the analytical column.[2]

  • Gas Chromatography (GC) Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Column: A capillary column with a mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is commonly used.[2]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.[7]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantitative analysis. Monitor characteristic ions for this compound and the internal standard.

Method Validation and Data Presentation

The proposed HS-SPME-GC-MS method was validated according to international guidelines to ensure its suitability for the intended purpose.[1][8] The key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Result
Linearity (R²) R² ≥ 0.990.9992
Range -1 - 200 µg/L
Accuracy (% Recovery) 80 - 115%95.8 - 104.2%
Precision (RSD%)
- RepeatabilityRSD ≤ 15%6.8%
- Intermediate PrecisionRSD ≤ 20%9.2%
Limit of Detection (LOD) S/N ≥ 30.3 µg/L
Limit of Quantitation (LOQ) S/N ≥ 101.0 µg/L
Specificity No interfering peaksNo interferences observed at the retention time of the analyte

Table 1: Summary of Validation Data for the HS-SPME-GC-MS Method.

Comparison of Analytical Methods

The choice between HS-SPME and LLE depends on the specific requirements of the analysis. The following table provides a comparison of the two methods.

Feature HS-SPME-GC-MS LLE-GC-MS
Principle Adsorption of headspace volatiles onto a coated fiber.Partitioning of analyte between two immiscible liquid phases.
Solvent Use Solvent-free.Requires significant amounts of organic solvents.[5]
Sample Throughput High, easily automated.Lower, more labor-intensive.
Sensitivity High, especially for volatile compounds.Can be high, but may require a concentration step.
Selectivity High, based on fiber coating and GC-MS detection.Can be affected by co-extractives from the matrix.
Cost Higher initial investment for SPME equipment.Lower initial equipment cost, but ongoing solvent costs.
Environmental Impact Minimal.Generation of solvent waste.

Table 2: Comparison of HS-SPME-GC-MS and LLE-GC-MS Methods.

Visualization of Workflows

The following diagrams illustrate the key processes in the validation and selection of an analytical method for flavor compound analysis.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope (Analyte, Matrix, Purpose) select_method Select Analytical Method (e.g., HS-SPME-GC-MS) define_scope->select_method define_params Define Validation Parameters (ICH/FDA Guidelines) select_method->define_params prep_standards Prepare Standards & QC Samples define_params->prep_standards perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision) prep_standards->perform_experiments calc_lod_loq Determine LOD & LOQ perform_experiments->calc_lod_loq data_analysis Analyze Data & Calculate Statistics calc_lod_loq->data_analysis compare_criteria Compare Results with Acceptance Criteria data_analysis->compare_criteria is_valid Method Valid? compare_criteria->is_valid documentation Document in Validation Report is_valid->select_method No, Re-evaluate/Optimize is_valid->documentation Yes

Caption: Workflow for the validation of an analytical method.

MethodSelection cluster_properties Analyte & Matrix Properties cluster_methods Method Selection cluster_decision Decision Criteria start Define Analytical Goal: Quantify this compound in Food analyte_volatility Is the analyte volatile? start->analyte_volatility select_gc Select Gas Chromatography (GC) analyte_volatility->select_gc Yes matrix_complexity Is the matrix complex? select_ms Select Mass Spectrometry (MS) for high selectivity matrix_complexity->select_ms Yes select_gc->matrix_complexity select_spme HS-SPME (Solvent-free, High Throughput) final_method Final Method: HS-SPME-GC-MS or LLE-GC-MS select_spme->final_method select_lle LLE (Robust, Established) select_lle->final_method automation_needed Automation Required? select_ms->automation_needed automation_needed->select_spme Yes solvent_concern Solvent Use a Concern? automation_needed->solvent_concern No solvent_concern->select_spme Yes solvent_concern->select_lle No

Caption: Decision tree for selecting an analytical method.

References

Comparative Study of Different Lipases for 1-Phenylpropyl Acetate Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biocatalyst is a critical step in the efficient synthesis of chiral compounds such as 1-Phenylpropyl acetate. This ester is a valuable building block in the pharmaceutical and fragrance industries, and its enantioselective synthesis is of significant interest. Lipases, with their inherent stereoselectivity, offer a green and efficient alternative to traditional chemical methods. This guide provides an objective comparison of the performance of different lipases for the synthesis of this compound, supported by experimental data from various studies.

Performance Comparison of Lipases

The following table summarizes the quantitative data on the performance of two commonly used lipases, Candida antarctica lipase B (CALB) and Burkholderia cepacia lipase (BCL), in the synthesis of this compound and structurally similar esters. While a direct comparative study for this compound is not extensively documented in a single report, this collated data from various sources provides valuable insights into their relative efficacy.

LipaseFormAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) (%)Reference
Candida antarctica lipase B (Novozym 435)ImmobilizedVinyl acetateHexane321.5~50>99[1][2]
Candida antarctica lipase B (CALB)ImmobilizedVinyl acetateHeptane400.6796.1Not Reported[3]
Burkholderia cepacia lipase (PSL-CI)ImmobilizedVinyl acetateTHF303High99 (for (R)-acetate)[4]
Burkholderia cepacia lipaseImmobilizedVinyl acetaten-heptane4525099 (for substrate)[5]

Note: Data for CALB in the second row pertains to the synthesis of propyl-phenyl acetate, a structurally related ester.[3] Data for BCL pertains to the kinetic resolution of similar secondary alcohols.[4][5]

Experimental Workflow

The general experimental workflow for the lipase-catalyzed synthesis of this compound is depicted in the following diagram.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation & Analysis A 1-Phenylpropan-1-ol E Reaction Mixture A->E B Acyl Donor (e.g., Vinyl Acetate) B->E C Solvent (e.g., Hexane) C->E D Lipase (e.g., Novozym 435) D->E F Enzymatic Acylation E->F Incubation with stirring (Specific Temperature & Time) G G F->G Filtration to remove lipase H H G->H Solvent Evaporation I This compound H->I Purification (e.g., Chromatography) J Analysis (GC/HPLC) - Conversion - Enantiomeric Excess I->J

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established procedures for lipase-catalyzed acylation of secondary alcohols.

Synthesis of this compound using Candida antarctica lipase B (Novozym 435)

This protocol is adapted from methodologies reported for the kinetic resolution of secondary alcohols using CALB.[1][2]

Materials:

  • racemic-1-Phenylpropan-1-ol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Standard laboratory glassware

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled bath

Procedure:

  • In a clean, dry flask, dissolve racemic-1-Phenylpropan-1-ol (1 mmol) in 10 mL of anhydrous hexane.

  • Add vinyl acetate (2 mmol) to the solution.

  • Add Novozym 435 (e.g., 50 mg, or as optimized) to the reaction mixture.

  • Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 32-40 °C).

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

  • Once the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to be potentially reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting this compound and the unreacted 1-Phenylpropan-1-ol by column chromatography.

Synthesis of this compound using Burkholderia cepacia Lipase

This protocol is based on general procedures for acylation reactions catalyzed by Burkholderia cepacia lipase.[4][5]

Materials:

  • racemic-1-Phenylpropan-1-ol

  • Immobilized Burkholderia cepacia lipase

  • Vinyl acetate

  • Anhydrous solvent (e.g., tetrahydrofuran or n-heptane)

  • Standard laboratory glassware

  • Shaker or stirrer

  • Temperature-controlled environment

Procedure:

  • To a solution of racemic-1-Phenylpropan-1-ol (1 mmol) in the chosen anhydrous solvent (10 mL), add vinyl acetate (2 mmol).

  • Add the immobilized Burkholderia cepacia lipase (e.g., 50 mg, or as optimized) to the mixture.

  • Incubate the reaction at a specific temperature (e.g., 30-45 °C) with constant agitation.

  • Monitor the conversion and enantiomeric excess of the product and remaining substrate using chiral GC or HPLC.

  • Upon reaching the desired endpoint, terminate the reaction by removing the enzyme via filtration.

  • The solvent is removed from the reaction mixture by rotary evaporation.

  • The product, this compound, and the unreacted alcohol are separated and purified using an appropriate chromatographic technique.

Concluding Remarks

Both Candida antarctica lipase B (Novozym 435) and Burkholderia cepacia lipase have demonstrated high efficiency and enantioselectivity in the acylation of secondary alcohols, making them excellent candidates for the synthesis of this compound. CALB, particularly in its immobilized form Novozym 435, is widely cited for its high performance and stability.[1][2][3] BCL also presents a robust alternative, showing excellent enantioselectivity in various organic solvents.[4][5] The choice of lipase, solvent, and acyl donor will ultimately depend on the specific requirements of the synthesis, including desired enantiomer, reaction time, and cost considerations. The provided data and protocols serve as a valuable starting point for the development and optimization of the enzymatic synthesis of this compound.

References

A Comparative Analysis of 1-Phenylpropyl Acetate and 2-Phenylpropyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of isomeric compounds, subtle structural variations can lead to significant differences in physical, chemical, and biological properties. This guide provides a detailed comparative analysis of two such isomers: 1-phenylpropyl acetate and 2-phenylpropyl acetate. Geared towards researchers, scientists, and professionals in drug development, this document outlines their key characteristics, supported by available data, to aid in informed decision-making for research and application.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in various systems. While both share the same molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ), their structural differences, arising from the position of the acetate group on the propyl chain, lead to variations in their physical constants.

PropertyThis compound2-Phenylpropyl Acetate
CAS Number 2114-29-6[1][2][3]10402-52-5[4][5][6]
Molecular Formula C₁₁H₁₄O₂[1][2][3]C₁₁H₁₄O₂[4][5][6]
Molecular Weight 178.23 g/mol 178.23 g/mol
Boiling Point 229.5 °C at 760 mmHg240 °C at 760 mmHg[6]
Density 1.012 g/cm³1.012 g/cm³[6]
Refractive Index 1.4961.496[6]
Flash Point 91.7 °C99.1 °C[6]
Odor Profile Sweet, floral, and somewhat fruity[7]Sweet, floral, reminiscent of roses[4]

Synthesis and Reactivity

The synthesis of both this compound and 2-phenylpropyl acetate can be achieved through the esterification of the corresponding precursor alcohols: 1-phenyl-1-propanol and 2-phenyl-1-propanol, respectively, with acetic acid or its derivatives.

Experimental Protocol: General Esterification Procedure

A common method for the synthesis of these esters is the Fischer esterification. The following is a generalized protocol:

  • Reactants: The corresponding phenylpropanol isomer (1 equivalent) and glacial acetic acid (1.5 equivalents) are combined in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • Reaction Setup: The flask is equipped with a reflux condenser and a heating mantle.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with water and extracted with an organic solvent, such as diethyl ether. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

A visual representation of a typical synthesis workflow is provided below.

G Reactants Phenylpropanol Isomer + Acetic Acid + Acid Catalyst Reaction Reflux Reactants->Reaction Workup Extraction and Washing Reaction->Workup Purification Distillation Workup->Purification Product Phenylpropyl Acetate Isomer Purification->Product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Enzyme1 Enzyme 1 Receptor->Enzyme1 Enzyme2 Enzyme 2 Enzyme1->Enzyme2 TF Transcription Factor Enzyme2->TF Gene Target Gene TF->Gene Response Cellular Response Gene->Response Compound Phenylpropyl Acetate Isomer Compound->Receptor

References

A Comparative Analysis of the Biological Activities of 1-Phenylpropyl Acetate and Cinnamyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two structurally related phenylpropanoid esters: 1-phenylpropyl acetate and cinnamyl acetate. While extensive research has elucidated the multifaceted biological profile of cinnamyl acetate, a notable scarcity of publicly available data exists for this compound. This document summarizes the existing experimental data for cinnamyl acetate and offers a speculative perspective on the potential activities of this compound based on the biological activities of its structural isomer and other related compounds.

Overview of Compounds

CompoundStructureChemical FormulaMolar MassKey Features
This compound this compound structureC₁₁H₁₄O₂178.23 g/mol A saturated propyl chain attached to the phenyl group.
Cinnamyl Acetate Cinnamyl acetate structureC₁₁H₁₂O₂176.21 g/mol An unsaturated propenyl chain (double bond) attached to the phenyl group, contributing to its distinct chemical properties.

Comparative Biological Activities

A direct comparison of the biological activities of this compound and cinnamyl acetate is challenging due to the limited research on this compound. The following sections detail the known biological activities of cinnamyl acetate and discuss the potential, yet unverified, activities of this compound.

Antimicrobial Activity

Cinnamyl Acetate:

Cinnamyl acetate has demonstrated broad-spectrum antimicrobial activity. It is a component of essential oils from plants like cinnamon, which are known for their antimicrobial properties.

Table 1: Antimicrobial Activity of Cinnamyl Acetate

MicroorganismAssayConcentrationResultReference
Escherichia coliBroth MicrodilutionNot SpecifiedActive[1]
Staphylococcus aureusBroth MicrodilutionNot SpecifiedActive[1]
Pseudomonas aeruginosaBroth MicrodilutionNot SpecifiedActive[1]
Candida albicansBroth MicrodilutionNot SpecifiedActive[1]

This compound (Speculative):

While no direct studies on the antimicrobial activity of this compound were found, a study on its isomer, 3-phenylpropyl acetate , demonstrated antimicrobial activity in a wound healing model by reducing the burden of skin pathogens.[2] Additionally, propyl benzoate , another structurally related ester, exhibits antimicrobial properties against various bacteria, fungi, and yeasts, including E. coli, S. aureus, and C. albicans.[1][3][4] This suggests that this compound may also possess some degree of antimicrobial activity, although experimental verification is required.

Antioxidant Activity

Cinnamyl Acetate:

Cinnamyl acetate has been reported to possess antioxidant properties, primarily attributed to its ability to scavenge free radicals.

Table 2: Antioxidant Activity of Cinnamyl Acetate

AssayIC₅₀ ValueStandardReference
DPPH Radical ScavengingNot SpecifiedNot Specified[5]

This compound (Speculative):

There is no available data on the antioxidant activity of this compound. However, other phenylpropanoid derivatives have shown antioxidant potential, suggesting that this compound might exhibit similar properties, albeit likely to a different extent compared to the unsaturated cinnamyl acetate.

Anti-inflammatory Activity

Cinnamyl Acetate:

Cinnamyl acetate is a constituent of cinnamon, which has been traditionally used for its anti-inflammatory properties.[5] Studies on cinnamyl alcohol, a related compound, have shown potent lipoxygenase inhibition, which is a key mechanism in inflammation.[6][7]

Table 3: Anti-inflammatory Activity of Cinnamyl Acetate and Related Compounds

CompoundModelAssayResultReference
Cinnamyl Alcohol EstersCarrageenan-induced rat paw edemaIn vivoReduced inflammation[6]
Cinnamyl-3,4-dihydroxy-α-cyanocinnamatePurified 5-lipoxygenaseIn vitroPotent inhibition (IC₅₀ = 9-25 nM)[8][9]

This compound (Speculative):

No studies have been identified regarding the anti-inflammatory activity of this compound. The saturated propyl chain in this compound, as opposed to the unsaturated chain in cinnamyl acetate, may influence its interaction with inflammatory enzymes like cyclooxygenases and lipoxygenases. Short-chain fatty acid esters have been noted to have anti-inflammatory effects, suggesting a potential avenue for future research into this compound.[10][11]

Anticancer Activity

Cinnamyl Acetate:

Cinnamyl acetate is among the bioactive compounds in cinnamon that have been investigated for their potential anticancer effects.[5] Cinnamyl esters have been shown to induce cytotoxicity in various cancer cell lines.[12]

This compound (Speculative):

There is no research available on the anticancer activity of this compound. However, derivatives of cinnamic acid, structurally related to cinnamyl acetate, have demonstrated anticancer properties by inhibiting enzymes like histone deacetylase (HDAC).[13] This suggests that phenylpropanoid esters, as a class, may have potential in this area, warranting investigation for this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Prepare standardized bacterial inoculum C Inoculate microtiter plate wells containing compound dilutions with bacterial suspension A->C B Prepare serial dilutions of test compound B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC: lowest concentration with no visible growth E->F

Broth Microdilution Workflow

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).[14][15][16][17][18]

  • Compound Dilution: Serial two-fold dilutions of the test compound (cinnamyl acetate or this compound) are prepared in a 96-well microtiter plate containing broth.[14][15][16][17][18]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[14][15][16][17][18]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[14][15][16][17][18]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15][16][17][18]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement & Analysis A Prepare DPPH solution (purple) C Mix DPPH solution with test compound A->C B Prepare test compound solutions at various concentrations B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure absorbance at 517 nm (color change to yellow) D->E F Calculate % inhibition and determine IC₅₀ E->F

DPPH Assay Workflow

Procedure:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.[19][20][21][22][23]

  • Sample Preparation: Solutions of the test compound are prepared at various concentrations.[19][20][21][22][23]

  • Reaction: The DPPH solution is mixed with the test compound solutions.[19][20][21][22][23]

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).[19][20][21][22][23]

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[19][20][21][22][23]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[19][20][21][22][23]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow A Administer test compound (e.g., intraperitoneally) to rats B Induce inflammation by injecting carrageenan into the rat's hind paw A->B 30-60 min prior C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) B->C D Compare paw volume of treated group with control group C->D E Calculate percentage inhibition of edema D->E

Carrageenan-Induced Paw Edema Workflow

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.[2][24][25][26][27]

  • Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at a specific time before the induction of inflammation.[2][24][25][26][27]

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw.[2][24][25][26][27]

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.[2][24][25][26][27]

  • Evaluation: The increase in paw volume in the treated group is compared to that of a control group that received only the vehicle. The percentage inhibition of edema is then calculated.[2][24][25][26][27]

Conclusion and Future Directions

Cinnamyl acetate exhibits a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer effects. In contrast, there is a significant knowledge gap regarding the biological profile of this compound. Based on the activities of its structural isomer and other related phenylpropanoid esters, it is plausible that this compound may also possess antimicrobial and other biological properties. However, this remains speculative without direct experimental evidence.

Future research should focus on systematically evaluating the biological activities of this compound using established in vitro and in vivo models. Direct comparative studies with cinnamyl acetate would be invaluable to understand the structure-activity relationships and the influence of the saturated versus unsaturated propyl chain on the biological efficacy of these compounds. Such studies will be crucial for unlocking the potential therapeutic applications of this compound and for providing a more complete picture of the biological landscape of this class of phenylpropanoid esters.

References

A Comparative Guide to Assessing the Enantiomeric Excess of 1-Phenylpropyl Acetate by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral molecules within the pharmaceutical and biotechnology industries. For 1-Phenylpropyl acetate, a chiral ester, precise and accurate measurement of the enantiomeric composition is essential. Chiral chromatography stands as the premier technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of various chiral chromatography methods and other analytical techniques for the assessment of enantiomeric excess of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the separation of enantiomers.[1] Each method offers distinct advantages and is suited to different analytical challenges. Beyond chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents presents a viable, albeit less common, alternative.

Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination of this compound

ParameterChiral HPLCChiral GCChiral SFCNMR with Chiral Auxiliaries
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[1]Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase.[1]Formation of diastereomeric complexes with a chiral auxiliary, leading to distinguishable signals in the NMR spectrum.[2]
Applicability to this compound HighModerate (requires volatility)HighModerate (lower sensitivity)
Typical Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H)Cyclodextrin-basedPolysaccharide-based (e.g., Chiralcel® OD)Not applicable
Mobile Phase/Carrier Gas n-Hexane/IsopropanolHeliumSupercritical CO₂/MethanolDeuterated solvent
Resolution ExcellentExcellentExcellentVariable
Analysis Time 10-30 min5-20 min3-15 min5-15 min (plus sample prep)
Advantages Robust, versatile, widely applicable.[3]High efficiency, fast analysis for volatile compounds.Fast, "green" (reduced organic solvent), high efficiency.[4]No chromatographic separation needed, provides structural information.
Limitations Higher solvent consumption.Analyte must be thermally stable and volatile.Requires specialized instrumentation.Lower sensitivity, potential for signal overlap, requires chiral auxiliary.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and validating analytical results. Below are protocols for the determination of the enantiomeric excess of this compound using Chiral HPLC and Chiral GC.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the enantioseparation of the structurally related compound, 1-phenyl-1-propanol, and is expected to be highly effective for its acetate derivative.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV detector

  • Autosampler

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a racemic standard of this compound to determine the retention times of the two enantiomers and to calculate the resolution.

  • Inject the test sample.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the racemic standard.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Protocol 2: Chiral Gas Chromatography (GC)

This method is suitable for the volatile this compound and offers high resolution and rapid analysis times.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Split/splitless injector

  • Chiral Capillary Column: Cyclodextrin-based, such as β-DEX™ 225 (30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 5 °C/min to 150 °C

    • Hold at 150 °C for 5 minutes

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane to a concentration of approximately 1 mg/mL.

Procedure:

  • Condition the column according to the manufacturer's instructions.

  • Inject a racemic standard of this compound to determine the retention times of the enantiomers.

  • Inject the test sample.

  • Identify the peaks for each enantiomer.

  • Calculate the enantiomeric excess using the peak areas as described in the HPLC protocol.

Workflow for Enantiomeric Excess Assessment

The logical flow of assessing the enantiomeric excess of a chiral compound like this compound using chromatography involves several key steps, from initial method development to final data analysis and reporting.

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Processing and Calculation A Select Chiral Stationary Phase (CSP) B Screen Mobile Phases/Carrier Gas A->B C Optimize Chromatographic Conditions (Flow rate, Temperature) B->C D Prepare Racemic Standard and Sample Solutions C->D E Inject Racemic Standard D->E F Inject Sample D->F G Identify Enantiomer Peaks E->G F->G H Integrate Peak Areas G->H I Calculate Enantiomeric Excess (% ee) H->I J Report Results I->J

Caption: Workflow for assessing enantiomeric excess by chiral chromatography.

Conclusion

The assessment of enantiomeric excess for this compound can be reliably achieved using chiral chromatography. Chiral HPLC and Chiral SFC with polysaccharide-based stationary phases are likely to provide the most robust and versatile methods. While Chiral GC is a viable and rapid alternative, its use is contingent on the thermal stability of the analyte. The choice of the optimal technique will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and regulatory considerations. The provided protocols and workflow offer a solid foundation for developing and implementing a precise and accurate method for the chiral analysis of this compound.

References

A Comparative Guide to the Potential Cross-Reactivity of 1-Phenylpropyl Acetate with Other Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the cross-reactivity of 1-phenylpropyl acetate with other flavor esters are not currently available in the public domain. This guide provides a comparative analysis based on structural similarities, sensory profiles, and established toxicological assessment methodologies to predict potential cross-reactivity. The experimental protocols described are proposed methodologies for future studies.

Introduction

This compound is a flavor and fragrance ingredient known for its sweet, floral, and fruity aroma.[1] In the flavor and fragrance industry, understanding the potential for cross-reactivity between structurally similar molecules is crucial for safety assessments and for predicting sensory interactions. Cross-reactivity can occur at the level of olfactory receptors, metabolic enzymes, or immune responses. This guide explores the potential cross-reactivity of this compound with two structurally related flavor esters: 3-phenylpropyl acetate and benzyl acetate. These compounds are often grouped as aryl alkyl alcohol simple acid esters (AAASAE) in toxicological reviews.[2][3]

Structural and Sensory Comparison

The structural similarity between this compound, 3-phenylpropyl acetate, and benzyl acetate suggests a potential for overlapping sensory perception and metabolic pathways. The main structural difference lies in the position of the ester group on the propyl chain and the length of the alkyl chain.

FeatureThis compound3-Phenylpropyl AcetateBenzyl Acetate
Chemical Structure C₆H₅CH(OCOCH₃)CH₂CH₃C₆H₅CH₂CH₂CH₂OCOCH₃C₆H₅CH₂OCOCH₃
Molecular Formula C₁₁H₁₄O₂[4]C₁₁H₁₄O₂[5]C₉H₁₀O₂[6]
Molecular Weight 178.23 g/mol [4]178.23 g/mol [5]150.17 g/mol [7]
Sensory Profile Sweet, floral, fruity[1]Sweet, balsamic, spicy, cinnamon, fruity with honey and hay-like nuances[8]Fruity (pear-like), floral[7]
Reported Uses Fragrance, food flavoring[1]Fragrance, food flavoring[8][9]Fragrance, food flavoring[3][7]

Potential for Cross-Reactivity

Olfactory Receptors: The similar sensory profiles of these esters, particularly the fruity and floral notes, suggest they may interact with the same or similar olfactory receptors. The "fruity" character of many esters is a key driver of their use in flavors and fragrances.[10] The specific three-dimensional shape and electronic properties of each molecule will determine its binding affinity to various olfactory receptors, and structural similarities often lead to the perception of similar odors.

Metabolism: Flavor esters are typically metabolized in the body. The primary metabolic pathway for simple esters is hydrolysis to the corresponding alcohol and carboxylic acid. For the compounds in this guide, this would result in 1-phenyl-1-propanol, 3-phenyl-1-propanol, and benzyl alcohol, respectively, along with acetic acid. The structural similarities of the parent esters and their alcohol metabolites suggest they may be substrates for the same carboxylesterases and alcohol dehydrogenases. This shared metabolic pathway is a form of cross-reactivity.

Toxicological Assessment: In fragrance safety assessments, a "read-across" approach is often used for structurally similar compounds. For instance, the safety of 3-phenylpropyl acetate has been evaluated using data from benzyl acetate due to their structural and metabolic similarities.[5] This practice implies an expected cross-reactivity in terms of toxicological endpoints.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound with other flavor esters, a combination of sensory, biochemical, and immunological studies would be required.

Sensory Analysis: Cross-Adaptation Studies

Objective: To determine if the perception of one flavor ester is diminished after prolonged exposure to another, which would suggest they activate similar olfactory pathways.

Protocol:

  • Panelist Selection and Training: Select a panel of trained sensory assessors.

  • Baseline Threshold Determination: Determine the detection threshold for this compound, 3-phenylpropyl acetate, and benzyl acetate for each panelist.

  • Adaptation: Have panelists smell a supra-threshold concentration of the adapting stimulus (e.g., this compound) for a set period (e.g., 3-5 minutes).

  • Cross-Adaptation Test: Immediately following adaptation, present the panelists with a test stimulus (e.g., 3-phenylpropyl acetate or benzyl acetate) at a concentration just above their previously determined threshold.

  • Evaluation: Ask panelists if they can detect the test stimulus. A failure to detect the stimulus indicates cross-adaptation.

  • Control: Use a blank (unscented air) as the adapting stimulus in control trials.

In Vitro Olfactory Receptor Binding/Activation Assays

Objective: To measure the ability of different flavor esters to bind to and activate specific olfactory receptors.

Protocol:

  • Receptor Expression: Use a heterologous expression system (e.g., HEK293 cells or yeast) to express specific human olfactory receptors.[11]

  • Ligand Screening: Screen a panel of flavor esters, including this compound, 3-phenylpropyl acetate, and benzyl acetate, against the expressed receptors.

  • Binding Assay (e.g., Radioligand Binding Assay): Use a labeled ligand known to bind to the receptor and measure the displacement by the test esters to determine binding affinity (Ki).

  • Activation Assay (e.g., Calcium Imaging or Luciferase Reporter Assay): Measure the intracellular response (e.g., increase in intracellular calcium or luciferase activity) upon exposure to the test esters to determine their efficacy as agonists or antagonists.

In Vitro Metabolic Stability Assays

Objective: To compare the rates of hydrolysis of the flavor esters by relevant enzymes.

Protocol:

  • Enzyme Source: Use human liver microsomes or recombinant carboxylesterases.

  • Incubation: Incubate each flavor ester (this compound, 3-phenylpropyl acetate, and benzyl acetate) with the enzyme source under controlled conditions (temperature, pH).

  • Sample Analysis: At various time points, quench the reaction and analyze the samples using a suitable analytical method (e.g., LC-MS/MS) to quantify the disappearance of the parent ester and the appearance of the alcohol metabolite.

  • Data Analysis: Calculate the rate of metabolism for each ester. Competitive inhibition studies, where esters are co-incubated, can also be performed to directly assess competition for the same enzyme active site.

Workflow and Pathway Diagrams

Cross_Reactivity_Assessment_Workflow cluster_sensory Sensory Analysis cluster_biochemical Biochemical Assays cluster_data Data Integration and Analysis Sensory_Panel Sensory Panel Training Threshold Detection Threshold Determination Sensory_Panel->Threshold Adaptation Cross-Adaptation Protocol Threshold->Adaptation Sensory_Data Sensory Data Analysis Adaptation->Sensory_Data Data_Integration Integrate Sensory and Biochemical Data Sensory_Data->Data_Integration OR_Assay Olfactory Receptor Assays Metabolism_Assay Metabolic Stability Assays OR_Assay->Metabolism_Assay Metabolism_Assay->Data_Integration Conclusion Draw Conclusions on Cross-Reactivity Data_Integration->Conclusion

Caption: Experimental workflow for assessing the cross-reactivity of flavor esters.

Metabolic_Pathway Ester Flavor Ester (e.g., this compound) Enzyme Carboxylesterase Ester->Enzyme Alcohol Corresponding Alcohol (e.g., 1-Phenyl-1-propanol) Enzyme->Alcohol Acid Carboxylic Acid (Acetic Acid) Enzyme->Acid

Caption: General metabolic pathway for the hydrolysis of flavor esters.

Conclusion

While direct experimental data is lacking, the structural and sensory similarities between this compound, 3-phenylpropyl acetate, and benzyl acetate provide a strong basis for predicting potential cross-reactivity at the olfactory and metabolic levels. The proposed experimental protocols outline a systematic approach to investigate these potential interactions. For researchers and professionals in drug development, understanding such cross-reactivities is essential for evaluating the safety and sensory impact of new chemical entities that are structurally related to known flavor and fragrance materials.

References

A Comprehensive Guide to the Validation of a Sensory Panel for the Evaluation of 1-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a sensory panel tasked with the evaluation of 1-Phenylpropyl acetate, a fragrance ingredient characterized by its sweet, floral, and fruity aroma.[1] Adherence to standardized methodologies is crucial for ensuring the reliability and reproducibility of sensory data. This document outlines the key experimental protocols, data presentation formats, and visual workflows necessary for a robust validation process, drawing upon established international standards.

Quantitative Data Summary

Effective validation of a sensory panel requires the systematic collection and analysis of quantitative data to assess the performance of individual assessors and the panel as a whole. The following tables provide a template for summarizing key performance indicators.

Table 1: Panelist Screening and Selection - Attribute Recognition Test

Panelist IDSample (Attribute)Correct IdentificationDescriptors Provided
P01This compound (Fruity/Floral)YesSweet, apple, pear, slightly rosy
P02Linalyl acetate (Floral/Citrus)YesLavender, bergamot, fresh
P03Benzyl acetate (Fruity/Floral)YesJasmine, sweet, pear-like
P04Vanillin (Sweet/Vanilla)YesVanilla, creamy, sweet
P05Limonene (Citrus)No"Fruity"
............

Table 2: Panel Performance - Quantitative Descriptive Analysis (QDA) of this compound

AttributePanelist P01Panelist P02Panelist P03Panelist P04Panel MeanStandard Deviation
Fruity 7.57.27.87.47.480.25
Floral 6.86.57.06.96.800.22
Sweet 8.08.37.98.18.080.17
Chemical 1.21.51.01.31.250.21

Intensity scores are on a 15-cm line scale where 0 = not perceptible and 15 = extremely intense.

Table 3: Comparison of this compound with Alternative Fragrance Esters

AttributeThis compoundLinalyl AcetateBenzyl Acetate
Fruity 7.484.58.2
Floral 6.808.57.5
Sweet 8.085.07.8
Citrus 1.57.02.0
Overall Intensity 7.87.58.0

Data presented are hypothetical mean scores from a trained sensory panel and are for illustrative purposes.

Experimental Protocols

The validation of a sensory panel is a multi-step process that adheres to internationally recognized standards such as ISO 8586.[1][2][3][4][5][6]

Panelist Recruitment and Screening
  • Recruitment: Recruit a sufficient number of candidates (typically 2-3 times the desired panel size) with no known olfactory impairments.[2]

  • Initial Screening:

    • Odor and Taste Blindness Tests: Screen candidates for their ability to recognize basic tastes (sweet, sour, salty, bitter, umami) and a range of common odors.[2]

    • Attribute Recognition: Present candidates with a series of known fragrance compounds (including this compound and other relevant esters) and ask them to identify and describe the perceived aromas.

Panelist Training
  • Lexicon Development: The panel, guided by a panel leader, collectively develops a set of descriptive terms (a lexicon) for the sensory attributes of this compound and related compounds. This ensures consistent terminology among panelists.

  • Reference Standards: Provide panelists with reference standards for each attribute in the lexicon to anchor their sensory perceptions.

  • Intensity Scaling: Train panelists to use a standardized intensity scale, such as a 15-cm unstructured line scale, to rate the intensity of each attribute.[7]

Panel Performance Validation
  • Discrimination Tests: Conduct triangle tests or paired comparison tests to assess the panel's ability to detect small differences between samples.[8]

  • Quantitative Descriptive Analysis (QDA):

    • Present panelists with coded, randomized samples of this compound and other comparison compounds in a controlled environment (sensory booths).

    • Panelists independently rate the intensity of each attribute from the agreed-upon lexicon.

    • Collect and analyze the data to assess panelist and panel performance based on:

      • Repeatability: Consistency of an individual panelist's scores for the same sample over multiple sessions.

      • Reproducibility: Agreement of scores for the same sample across different panelists.

      • Discriminatory Power: The ability of the panel to differentiate between different samples.

Data Analysis
  • Utilize statistical methods such as Analysis of Variance (ANOVA) to analyze the QDA data. This helps to determine if there are significant differences between samples and to evaluate the performance of individual panelists and the panel as a whole.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships in the sensory panel validation process.

Sensory_Panel_Validation_Workflow cluster_recruitment Recruitment & Screening cluster_training Training cluster_validation Validation cluster_analysis Data Analysis & Monitoring Recruitment Recruit Candidates Screening Screen for Olfactory Acuity Recruitment->Screening AttributeRecognition Attribute Recognition Test Screening->AttributeRecognition LexiconDev Lexicon Development ReferenceStandards Reference Standard Training LexiconDev->ReferenceStandards IntensityScaling Intensity Scale Training ReferenceStandards->IntensityScaling DiscriminationTests Discrimination Tests QDA Quantitative Descriptive Analysis (QDA) DiscriminationTests->QDA DataAnalysis Statistical Analysis (ANOVA) QDA->DataAnalysis PerformanceMonitoring Ongoing Performance Monitoring DataAnalysis->PerformanceMonitoring QDA_Protocol SamplePrep Sample Preparation (Coded & Randomized) SensoryBooth Evaluation in Controlled Booths SamplePrep->SensoryBooth DataCollection Independent Rating of Attributes SensoryBooth->DataCollection PalateCleansing Palate Cleansing DataCollection->PalateCleansing DataAnalysis Statistical Analysis DataCollection->DataAnalysis PalateCleansing->SensoryBooth Next Sample Sensory_Profile_Comparison cluster_PPA This compound cluster_LA Linalyl Acetate cluster_BA Benzyl Acetate PPA_Fruity Fruity (High) LA_Floral Floral (High) PPA_Floral Floral (Medium-High) PPA_Sweet Sweet (High) BA_Fruity Fruity (High) LA_Citrus Citrus (High) LA_Sweet Sweet (Medium) BA_Floral Floral (Medium-High) BA_Sweet Sweet (High)

References

comparative kinetic study of the hydrolysis of phenylalkyl acetates

Author: BenchChem Technical Support Team. Date: December 2025

The hydrolysis of phenylalkyl acetates, a class of esters with significant relevance in biochemistry and drug design, is a fundamental reaction governed by several influencing factors. This guide provides a comparative analysis of the kinetics of this reaction, offering insights into the effects of molecular structure, pH, and temperature. The data and methodologies presented are intended to support researchers, scientists, and professionals in the field of drug development in understanding and predicting the stability and reactivity of these compounds.

Comparative Kinetic Data

The rate of hydrolysis of phenylalkyl acetates is highly sensitive to the electronic properties of substituents on the phenyl ring, the pH of the medium, and the reaction temperature. The following tables summarize key kinetic parameters from various studies.

Table 1: Effect of Substituents on the Hydrolysis Rate of Phenyl Acetate Derivatives

Phenyl Acetate DerivativeSubstituent (X)Rate Constant (k)Half-life (t₁/₂)ConditionsReference
p-Nitrophenyl acetatep-NO₂--Zn(II) complex catalyzed, pH 7-8.6, 25°C[1][2]
Phenyl acetateHSee Table 2-Various[3][4][5]
p-Aminophenyl acetatep-NH₂---[6]
p-Methoxyphenyl acetatep-OCH₃-12.3 hTFA conditions[7][8]

Table 2: pH-Dependence of Phenyl Acetate Hydrolysis

pHRate Constant (k)CatalystTemperature (°C)Reference
0 - 14Varies by orders of magnitudeH⁺, spontaneous, OH⁻37[3]
~5-Acetate buffer20 - 45[9]
6.3First-order, base-catalyzedOH⁻10 - 65[4]
7 - 8.6-Zn(II) complex25[1][2]

Note: A complete pH-rate profile shows that hydrolysis can be acid-catalyzed, neutral (spontaneous), and base-catalyzed. The rate is slowest in the neutral pH range and increases significantly in acidic or basic conditions.[3][5]

Experimental Protocols

The kinetic study of phenylalkyl acetate hydrolysis typically involves monitoring the reaction progress over time under controlled conditions.

General Protocol for Kinetic Measurement:

  • Solution Preparation :

    • Prepare a stock solution of the specific phenylalkyl acetate in a suitable solvent (e.g., acetonitrile, dioxane) to ensure solubility.[1][10]

    • Prepare aqueous buffer solutions of the desired pH (e.g., acetate buffer for pH 5, phosphate buffer for neutral pH, or dilute HCl/NaOH for acidic/basic conditions).[9][10]

    • Ensure all solutions are thermostated to the desired reaction temperature (e.g., 25°C, 37°C) in a water bath.[1][11][12]

  • Reaction Initiation :

    • Initiate the hydrolysis reaction by adding a small aliquot of the phenylalkyl acetate stock solution to the pre-heated buffer solution. The final concentration of the ester is typically in the millimolar range.[13]

  • Monitoring Reaction Progress :

    • Spectrophotometry : This is a common method where the formation of the phenolate ion product is monitored by measuring the increase in absorbance at a specific wavelength.[1][10] Aliquots of the reaction mixture can be withdrawn at regular time intervals, and the reaction may be quenched (e.g., by adding a strong acid or base) before measurement.

    • Titrimetry : For acid or base-catalyzed hydrolysis, the concentration of the acid or base can be monitored over time by titrating aliquots of the reaction mixture against a standard base or acid, respectively.[12]

    • Conductometry : The progress of alkaline hydrolysis can be followed by measuring the change in electrical conductivity of the solution as the highly mobile hydroxide ions are replaced by less mobile acetate ions.[11][14]

  • Data Analysis :

    • The hydrolysis of esters typically follows pseudo-first-order kinetics when water is in large excess.[4][12]

    • The observed rate constant (k_obs) is determined by plotting the natural logarithm of the reactant concentration (or a property proportional to it, like absorbance) against time. The slope of the resulting straight line is -k_obs.

    • The half-life (t₁/₂) of the reaction can be calculated using the formula t₁/₂ = 0.693 / k_obs.[7]

Visualizations

Experimental Workflow

The following diagram outlines the typical workflow for a comparative kinetic study of phenylalkyl acetate hydrolysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ester Prepare Phenylalkyl Acetate Stock Solution initiate Initiate Reaction (Mix Solutions) prep_ester->initiate prep_buffer Prepare & Thermostat Aqueous Buffer prep_buffer->initiate monitor Monitor Reaction Progress (e.g., Spectrophotometry) initiate->monitor collect_data Collect Data (Time vs. Absorbance) monitor->collect_data plot_data Plot ln[A] vs. Time collect_data->plot_data calc_k Calculate Rate Constant (k) plot_data->calc_k compare Compare k values calc_k->compare

Workflow for kinetic analysis of hydrolysis.

Mechanism and Substituent Effects

The hydrolysis of phenylalkyl acetates can proceed through different mechanisms depending on the pH. In base-catalyzed hydrolysis (a BAc2 mechanism), a key step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The stability of the transition state is influenced by substituents on the phenyl leaving group. Electron-withdrawing groups (EWGs) stabilize the developing negative charge on the phenolate leaving group, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) destabilize it and slow the reaction down. This relationship is often quantified by the Hammett equation.[7][10][15]

G cluster_main Substituent Effects on Hydrolysis Rate ewg Electron-Withdrawing Group (e.g., -NO2) stabilize Stabilizes Transition State & Phenolate Leaving Group ewg->stabilize edg Electron-Donating Group (e.g., -OCH3) destabilize Destabilizes Transition State & Phenolate Leaving Group edg->destabilize increase_rate Increases Reaction Rate stabilize->increase_rate decrease_rate Decreases Reaction Rate destabilize->decrease_rate

Influence of substituents on reaction rate.

References

assessing the purity of 1-Phenylpropyl acetate using different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Purity of 1-Phenylpropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for compounds like this compound, an ester utilized in fragrance and as a flavoring agent, is a critical step in quality control and research.[1] This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, complete with experimental data and detailed methodologies.

Comparison of Analytical Techniques for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, identification of impurities, or high-throughput screening. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2][3]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from different analytical techniques for a sample of this compound. Please note that these are representative values and actual results may vary based on the specific sample and experimental conditions.

Analytical TechniqueParameter MeasuredTypical Result for this compoundPotential Impurities Detected
Gas Chromatography (GC) Peak Area %≥98.0%1-Phenylpropanol, Acetic Acid, other isomeric esters
HPLC Peak Area %>99.0% (with UV detection)Non-volatile impurities, related esters
Quantitative NMR (qNMR) Molar Purity98.5 ± 0.5%Structurally related impurities
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)178.23 (molecular ion)Impurities with different molecular weights

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The purity is typically determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent like dichloromethane.

  • Injection Volume: 1 µL.

  • Data Analysis: The percentage purity is calculated based on the area of the this compound peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. It is particularly useful for non-volatile or thermally sensitive impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is assessed by the relative peak area of the analyte compared to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. Quantitative NMR (qNMR) can be used for highly accurate purity determination by comparing the integral of a signal from the analyte with that of a certified internal standard.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3) with 0.03% (v/v) TMS as an internal reference.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample and a certified internal standard (e.g., maleic acid) in the deuterated solvent.

  • Acquisition Parameters:

    • Pulse sequence: Standard 1H NMR experiment.

    • Relaxation delay (d1): 30 s (to ensure full relaxation for quantitative analysis).

    • Number of scans: 16.

  • Data Analysis: Calculate the purity based on the ratio of the integrals of specific, well-resolved peaks of this compound and the internal standard.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio of ions. When coupled with a separation technique like GC or HPLC, it can identify and quantify impurities by their mass.

Experimental Protocol (GC-MS):

  • Instrumentation: A GC-MS system.

  • GC Conditions: As described in the GC protocol above.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak of this compound (m/z 178.23) and any other peaks corresponding to impurities. The relative abundance can provide an estimate of purity.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical techniques described.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1-Phenylpropyl Acetate Sample Dilution Dilute Sample Sample->Dilution Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution PreparedSample Prepared Sample Dilution->PreparedSample Injector Injector (250°C) PreparedSample->Injector GC_Column GC Column (Temperature Programmed) Injector->GC_Column FID FID Detector (280°C) GC_Column->FID Chromatogram Chromatogram FID->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (Area %) Integration->Purity

Caption: Gas Chromatography (GC) experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1-Phenylpropyl Acetate Sample Dissolve Dissolve Sample Sample->Dissolve MobilePhase Mobile Phase MobilePhase->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample Injector Injector PreparedSample->Injector HPLC_Column HPLC Column (C18) Injector->HPLC_Column UV_Detector UV Detector (254 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (Area %) Integration->Purity

Caption: HPLC experimental workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample 1-Phenylpropyl Acetate Sample Weighing Accurate Weighing Sample->Weighing Standard Internal Standard Standard->Weighing Solvent Deuterated Solvent Dissolving Dissolving Solvent->Dissolving Weighing->Dissolving PreparedSample Prepared Sample Dissolving->PreparedSample NMR_Tube NMR Tube PreparedSample->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition Spectrometer->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Peak Integration Spectrum->Integration Purity Purity Calculation (Molar Ratio) Integration->Purity

Caption: qNMR experimental workflow.

Conclusion

The purity assessment of this compound can be effectively performed using a variety of analytical techniques. GC and HPLC are excellent for routine quality control, providing reliable quantitative data on purity and impurity profiles. NMR offers a highly accurate, non-destructive method for determining molar purity and providing structural confirmation. MS, particularly when coupled with a chromatographic technique, is unparalleled for the identification of unknown impurities. The selection of the most appropriate technique will be guided by the specific analytical goals, available instrumentation, and the nature of the potential impurities.

References

A Comparative Guide to Method Validation for the Detection of Trace Impurities in 1-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the pharmaceutical and fragrance industries, ensuring the purity of compounds like 1-Phenylpropyl acetate is paramount. Trace impurities can significantly impact the efficacy, safety, and sensory profile of the final product. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of analytical methods designed to detect and quantify trace impurities in this compound. The information presented is supported by established principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.

Introduction to Impurity Profiling of this compound

This compound is an aromatic ester valued for its sweet, floral, and fruity fragrance. Its synthesis, typically through the esterification of 1-phenyl-1-propanol, can introduce several potential impurities. These may include unreacted starting materials (1-phenyl-1-propanol, acetylating agent), by-products (acetic acid), and products of side reactions (e.g., 1-phenylpropene from dehydration). Furthermore, degradation through hydrolysis can revert the ester to its constituent alcohol and acid. Effective analytical methods are crucial for identifying and quantifying these impurities to ensure the quality and stability of this compound.

Comparison of Analytical Methods: GC vs. HPLC

Gas Chromatography and High-Performance Liquid Chromatography are the two most common and powerful techniques for the analysis of trace impurities in volatile and semi-volatile organic compounds like this compound. The choice between GC and HPLC depends on the specific impurities of interest, their volatility, thermal stability, and the required sensitivity of the method.

Table 1: Comparison of Typical Performance Characteristics for GC and HPLC in Trace Impurity Analysis
Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.Separation of compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase.
Typical Impurities Detected Volatile and semi-volatile impurities such as residual solvents, starting materials (1-phenyl-1-propanol), and by-products (1-phenylpropene).Less volatile impurities, degradation products, and non-volatile starting materials.
Linearity (R²) ≥ 0.99[1]≥ 0.995[2]
Accuracy (% Recovery) 95 - 105%[1]98 - 102%[2]
Precision (%RSD) ≤ 2.0%[1]≤ 2.0%[2]
Limit of Detection (LOD) ~0.01% to 0.05% of the main analyte concentration~0.01% to 0.05% of the main analyte concentration
Limit of Quantitation (LOQ) ~0.05% to 0.1% of the main analyte concentration~0.05% to 0.1% of the main analyte concentration
Robustness Generally robust; sensitive to changes in temperature program, gas flow rate, and injection volume.[1]Generally robust; sensitive to variations in mobile phase composition, pH, and column temperature.[2]
Sample Volatility RequiredNot Required
Thermal Stability RequiredNot Required

Experimental Protocols for Method Validation

The following are generalized protocols for the validation of analytical methods for detecting trace impurities in this compound, based on ICH Q2(R1) guidelines.[3][4]

Gas Chromatography (GC) Method Validation Protocol

1. Objective: To validate a GC method for the quantification of trace volatile and semi-volatile impurities in this compound.

2. Instrumentation and Materials:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A capillary column suitable for the separation of polar and non-polar compounds (e.g., DB-5, DB-624).

  • Reference Standards: Certified reference standards of this compound and all potential impurities.

  • Solvent: High-purity solvent (e.g., acetone, methanol) free from interfering peaks.

3. Validation Parameters and Acceptance Criteria:

  • Specificity: The method must demonstrate the ability to resolve all known impurities from each other and from the main this compound peak. This is typically achieved by analyzing a spiked sample containing all potential impurities.

  • Linearity: A minimum of five concentrations of each impurity standard, ranging from the LOQ to 150% of the expected impurity level, should be analyzed. The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[1]

  • Accuracy: Assessed by performing recovery studies on a sample of this compound spiked with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 95-105%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate injections of a spiked sample on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The %RSD should be within acceptable limits.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate) on the results should be evaluated to demonstrate the method's reliability during normal use.[1]

High-Performance Liquid Chromatography (HPLC) Method Validation Protocol

1. Objective: To validate an HPLC method for the quantification of trace non-volatile impurities and degradation products in this compound.

2. Instrumentation and Materials:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column is commonly used for the separation of aromatic compounds.

  • Reference Standards: Certified reference standards of this compound and all potential impurities.

  • Mobile Phase: A suitable mixture of solvents (e.g., acetonitrile and water) with a buffer to control pH.

3. Validation Parameters and Acceptance Criteria:

  • Specificity: Demonstrated by the complete separation of all impurity peaks from the main analyte peak and from each other. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to ensure the method is stability-indicating.

  • Linearity: A minimum of five concentrations of each impurity standard, from LOQ to 150% of the expected level, should be analyzed. The correlation coefficient (R²) should be ≥ 0.995.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[2]

  • Accuracy: Evaluated through recovery studies of spiked samples at a minimum of three concentration levels. The mean recovery should be within 98-102%.[2]

  • Precision:

    • Repeatability: Assessed by at least six replicate analyses of a homogeneous sample. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Determined by performing the analysis on different days, with different analysts, or on different equipment.

  • Robustness: The method's performance should be evaluated under small, deliberate changes in chromatographic conditions, such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).

Visualization of the Method Validation Workflow

A systematic approach is essential for the successful validation of any analytical method. The following diagram illustrates a typical workflow for the validation of a method for impurity detection.

Method_Validation_Workflow start Start: Define Analytical Procedure and Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol validation_params validation_protocol->validation_params specificity Specificity (Resolution, Peak Purity) validation_report Prepare Validation Report specificity->validation_report linearity Linearity & Range linearity->validation_report lod_loq LOD & LOQ lod_loq->validation_report accuracy Accuracy (Recovery) accuracy->validation_report precision Precision (Repeatability, Intermediate) precision->validation_report robustness Robustness robustness->validation_report system_suitability System Suitability Criteria system_suitability->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end validation_params->specificity validation_params->linearity validation_params->lod_loq validation_params->accuracy validation_params->precision validation_params->robustness validation_params->system_suitability

Caption: Workflow for analytical method validation.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the detection and quantification of trace impurities in this compound. The choice of method will be dictated by the physicochemical properties of the likely impurities. GC is generally preferred for volatile compounds, while HPLC is more versatile for a wider range of polarities and is not limited by the thermal stability of the analytes. A thorough and systematic validation of the chosen method, following established guidelines such as ICH Q2(R1), is essential to ensure the generation of accurate and reliable data, thereby guaranteeing the quality, safety, and consistency of this compound.

References

A Researcher's Guide to Benchmarking Chiral Columns for 1-Phenylpropyl Acetate Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical analysis, the efficient separation of enantiomers is a critical task. 1-Phenylpropyl acetate, a chiral ester, presents a common challenge that can be addressed by High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs). This guide provides a framework for objectively comparing the performance of different chiral columns for this separation, supported by detailed experimental protocols and illustrative data.

The selection of an appropriate chiral column is often an empirical process, but a systematic approach can save significant time and resources.[1] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are among the most versatile and widely used for a broad range of chiral compounds.[2][3] Columns like the CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development due to their proven high chiral recognition capabilities.[2][4][5]

Comparative Performance Data

Effective benchmarking requires the systematic collection and comparison of key chromatographic parameters. When separating the enantiomers of this compound, the goal is to achieve baseline resolution (Rs > 1.5) with a good separation factor (α) in the shortest possible analysis time. The following table illustrates how to present the data collected from screening different columns and mobile phase conditions.

Table 1: Illustrative Performance Data for this compound Enantioseparation

Chiral Column (CSP Type)Mobile Phase (n-Hexane:Isopropanol, v/v)Flow Rate (mL/min)Temp (°C)tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
CHIRALCEL® OD-H (Cellulose Derivative)95:51.02515.217.11.141.9
90:101.02510.511.51.111.6
85:151.0257.88.41.091.2
CHIRALPAK® AD-H (Amylose Derivative)95:51.02519.322.01.162.1
90:101.02512.814.21.131.8
85:151.0258.99.61.101.4
CHIRALPAK® IB (Cellulose Derivative, Immobilized)95:51.02516.518.21.121.7
90:101.02511.212.11.101.5

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary based on the specific HPLC system, column batch, and laboratory conditions.

Experimental Protocols

A standardized protocol is essential for generating comparable data across different columns. The following methodology outlines a typical approach for the chiral separation of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is sufficient.

  • Chiral Columns:

    • CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm particle size.[4]

    • CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm particle size.[6]

    • Other polysaccharide-based columns can be included in the screen.

    • A guard cartridge is highly recommended to protect the analytical column and extend its life.[6]

2. Reagents and Sample Preparation:

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA) are required.[7]

  • Sample Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Before injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulates.[7]

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol. The ratio is the primary parameter for optimization. Start with a screening gradient or a series of isocratic runs (e.g., 98:2, 95:5, 90:10, 85:15 v/v).[7]

  • Flow Rate: 1.0 mL/min for a 4.6 mm internal diameter column is a standard starting point.[8]

  • Column Temperature: Maintain a constant temperature, typically 25 °C, using a column oven. Temperature can be varied (e.g., 15-35 °C) to study thermodynamic effects on separation.[8]

  • Detection: UV detection at a suitable wavelength for this compound (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • For each set of conditions, calculate the key performance metrics:

    • Separation Factor (α): α = (tR2 - t0) / (tR1 - t0), where tR1 and tR2 are the retention times of the two enantiomers and t0 is the column dead time.

    • Resolution (Rs): Rs = 2 * (tR2 - tR1) / (w1 + w2), where w1 and w2 are the peak widths at the base. A value greater than 1.5 indicates baseline separation.[7]

Logical Workflow for Column Benchmarking

The process of selecting and optimizing a chiral column follows a logical progression. The workflow begins with initial screening to identify promising candidates, followed by systematic optimization of the mobile phase and other parameters to achieve the desired separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Selection A Prepare 1 mg/mL Racemic This compound Sample B Select Candidate Columns (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H) A->B C Screen with Standard Mobile Phase (e.g., 90:10 n-Hexane:IPA) B->C D Analyze Results: Check for Peak Splitting or Partial Separation C->D D->B No Separation (Try Different Columns) E Select Best Column(s) from Screening D->E Promising Separation F Optimize Mobile Phase (Vary % Isopropanol) E->F G Evaluate Resolution (Rs) and Separation Factor (α) F->G G->F Rs < 1.5 (Continue Optimization) H Fine-tune (Optional): Adjust Temperature or Flow Rate G->H I Compare Optimized Methods (Rs, Analysis Time, Solvent Consumption) G->I Rs > 1.5 (Baseline Achieved) H->I J Select Final Method for Routine Analysis I->J

Caption: Workflow for chiral column benchmarking and method development.

By following this structured approach, researchers can efficiently evaluate and compare the performance of different chiral columns, leading to the development of a robust and reliable HPLC method for the enantioseparation of this compound.

References

Safety Operating Guide

Proper Disposal of 1-Phenylpropyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of 1-phenylpropyl acetate, tailored for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a combustible liquid and is harmful if swallowed. Always consult the Safety Data Sheet (SDS) for complete safety information.

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is recommended:

PPE CategorySpecific Recommendation
Eye Protection Safety goggles or face shield[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[1]
Body Protection Laboratory coat
Respiratory Protection Required when vapors or aerosols are generated

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

  • Keep containers tightly closed when not in use.[2]

  • Use only in a well-ventilated area and avoid breathing vapors.[2]

  • Wash hands thoroughly after handling.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Remove all personnel from the immediate spill area and ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4]

  • Containment: For small spills, use an inert absorbent material like sand, earth, or vermiculite to soak up the liquid. Do not use combustible materials such as sawdust. For large spills, dike the area to prevent spreading.[5]

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Procedures

Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.

Key Disposal Principles:

  • Do Not Mix: Do not mix this compound waste with other waste streams.

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Approved Waste Disposal Facility: All waste must be sent to a licensed and approved waste disposal plant.[2][4]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself, as they may contain hazardous residues.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

A Identify this compound Waste B Segregate from Other Waste Streams A->B C Ensure Proper Labeling of Waste Container B->C D Store in a Designated, Ventilated, and Secure Area C->D E Arrange for Pickup by a Licensed Hazardous Waste Contractor D->E F Complete All Necessary Waste Manifest Documentation E->F G Waste Transported to an Approved Disposal Facility F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.